molecular formula C12H22O3 B162151 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one CAS No. 129287-66-7

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one

Cat. No.: B162151
CAS No.: 129287-66-7
M. Wt: 214.3 g/mol
InChI Key: ZNQCVINNEKZFCC-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one, also known as 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one, is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-6-methyl-5-propan-2-yl-1,3-dioxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-7(2)9-8(3)14-11(12(4,5)6)15-10(9)13/h7-9,11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCVINNEKZFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC(O1)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338608
Record name 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129287-66-7
Record name 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chiral Auxiliaries Derived from 3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of (R)-3-hydroxybutyric acid (3-HB) as a versatile chiral scaffold in asymmetric synthesis. Derived from the biodegradation of poly(3-hydroxybutyrate) (PHB), this molecule serves not merely as a starting material but as a platform for Self-Regeneration of Stereocenters (SRS) . The core focus of this document is the Fráter-Seebach alkylation , a stereoselective transformation that leverages chelation-controlled enolate geometry to establish new stereogenic centers with high diastereomeric ratios (dr > 95:5).

Part 1: Mechanistic Principles[1]

The Fráter-Seebach Alkylation

The fundamental reaction governing the utility of 3-HB derivatives is the Fráter-Seebach alkylation. This reaction overcomes the poor stereocontrol typically associated with acyclic enolates by utilizing a double-lithiation strategy .

  • The Dianion: Treatment of a

    
    -hydroxy ester with 2 equivalents of a strong base (LDA) generates a dianion. The first equivalent deprotonates the hydroxyl group, and the second enolizes the ester.
    
  • Chelation Control: The lithium cation (

    
    ) acts as a Lewis acid, coordinating simultaneously with the alkoxide oxygen and the enolate oxygen. This forms a rigid, 6-membered chair-like transition state.
    
  • Stereochemical Outcome: The existing chiral center (C3) directs the incoming electrophile to the face anti to the bulky alkyl group (methyl) to minimize 1,3-diaxial strain. This results in 1,3-anti stereochemistry.

Self-Regeneration of Stereocenters (SRS) via Dioxanones

To enhance rigidity and allow for alpha-alkylation without destroying the original chirality, 3-HB is converted into a 1,3-dioxan-4-one .

  • The Auxiliary: Condensation of (R)-3-HB with pivalaldehyde yields (2R,6R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one .

  • Conformational Lock: The bulky tert-butyl group at C2 locks the ring into a specific chair conformation where the C6-methyl group is equatorial.

  • Enolate Geometry: Deprotonation yields a planar enolate. The tert-butyl group shields the top face, forcing the electrophile to attack from the bottom (axial attack), resulting in a trans relationship between the C6-methyl and the new C5-substituent.

Part 2: Experimental Protocols

Protocol A: Depolymerization of Poly(3-hydroxybutyrate) (PHB)

Objective: Isolation of pure (R)-methyl 3-hydroxybutyrate from biomass.

Reagents:

  • Poly(3-hydroxybutyrate) (PHB) powder

  • Methanol (MeOH)[1]

  • Sulfuric Acid (

    
    , conc.)
    
  • Chloroform (

    
    )
    

Procedure:

  • Digestion: Charge a round-bottom flask with PHB (50 g) and MeOH (500 mL). Add conc.

    
     (5 mL) dropwise.
    
  • Reflux: Heat the suspension to reflux (65°C) with vigorous stirring. Maintain for 48–72 hours until the polymer is fully digested and the solution becomes clear.

  • Workup: Cool to room temperature. Neutralize by adding saturated

    
     solution.
    
  • Extraction: Remove excess MeOH under reduced pressure. Extract the aqueous residue with

    
     (3 x 100 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Distill the residue under vacuum (bp ~65°C at 10 mmHg) to afford (R)-methyl 3-hydroxybutyrate  as a colorless oil.
    
Protocol B: Synthesis of the Seebach Dioxanone Auxiliary

Objective: Preparation of (2R,6R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one.

Reagents:

  • (R)-3-Hydroxybutyric acid (derived from hydrolysis of the ester above)

  • Pivalaldehyde (Trimethylacetaldehyde)

  • p-Toluenesulfonic acid (p-TsOH, cat.)

  • Pentane or Hexane[1]

Procedure:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine (R)-3-hydroxybutyric acid (10 mmol), pivalaldehyde (15 mmol), and p-TsOH (0.5 mmol) in pentane (50 mL).

  • Reflux: Heat to reflux. The water generated by acetalization will azeotrope into the Dean-Stark trap. Continue until water evolution ceases (~12–24 h).

  • Workup: Wash the organic phase with saturated

    
     and brine. Dry over 
    
    
    
    .[2][3]
  • Crystallization: Concentrate the solvent. Recrystallize the residue from ether/pentane to obtain the pure cis-dioxanone (the trans isomer is thermodynamically disfavored and typically not formed in significant amounts).

Protocol C: Fráter-Seebach Alkylation (Open Chain)

Objective: Stereoselective alkylation of Ethyl (R)-3-hydroxybutyrate.

Reagents:

  • Ethyl (R)-3-hydroxybutyrate

  • Diisopropylamine (

    
    )
    
  • n-Butyllithium (

    
    )[4]
    
  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)

  • THF (anhydrous)

Procedure:

  • LDA Formation: In a dry Schlenk flask under Argon, dissolve

    
     (2.2 eq) in THF at -78°C. Add 
    
    
    
    (2.1 eq) dropwise. Stir for 30 min.
  • Dianion Formation: Add Ethyl (R)-3-hydroxybutyrate (1.0 eq) dropwise to the LDA solution at -78°C. The solution may turn yellow/orange. Stir for 45 min to ensure complete double deprotonation.

  • Alkylation: Add the electrophile (1.1 eq) slowly.

  • Reaction: Allow the mixture to warm slowly to -20°C over 2–3 hours.

  • Quench: Pour the mixture into saturated

    
     solution. Extract with 
    
    
    
    .
  • Result: The product will be the anti-2-alkyl-3-hydroxybutyrate .

Part 3: Visualization & Data

Synthesis Workflow Diagram

The following diagram illustrates the pathway from the biopolymer PHB to the functionalized chiral synthons.

G Figure 1: Synthetic pathway from biomass to high-value chiral intermediates. PHB Poly(3-hydroxybutyrate) (Biomass) MHB (R)-Methyl 3-hydroxybutyrate (Chiral Building Block) PHB->MHB Acid/MeOH Depolymerization Acid (R)-3-Hydroxybutyric Acid MHB->Acid Hydrolysis Target Target Molecule (e.g., Thienamycin precursor) MHB->Target Direct Fráter-Seebach Alkylation Dioxanone Seebach Dioxanone (Auxiliary Scaffold) Acid->Dioxanone Pivalaldehyde p-TsOH Alkylated Alkylated Dioxanone (New Stereocenter) Dioxanone->Alkylated 1. LDA 2. R-X Alkylated->Target Ring Opening & Derivatization

[4][5]

Transition State Model

This diagram depicts the chelation-controlled transition state that enforces stereoselectivity.

TS Figure 2: Fráter-Seebach Transition State. Li+ chelation locks the conformation. Li Li+ O_Enolate O (Enolate) Li->O_Enolate Chelation O_Alkoxide O (Alkoxide) Li->O_Alkoxide Chelation C_Alpha C (Alpha) O_Enolate->C_Alpha C_Beta C (Beta) C_Alpha->C_Beta Electrophile Electrophile (E+) C_Alpha->Electrophile Anti-Attack C_Beta->O_Alkoxide R_Group R (Bulky) C_Beta->R_Group Equatorial

Comparative Selectivity Data[7]
Substrate TypeReactionBaseElectrophileMajor IsomerSelectivity (dr)
Acyclic Ester Fráter-Seebach AlkylationLDA (2.0 eq)MeIanti-2-methyl> 95:5
Acyclic Ester Fráter-Seebach AlkylationLiHMDS (2.0 eq)BnBranti-2-benzyl> 90:10
Cyclic Dioxanone Enolate AlkylationLDA (1.1 eq)MeItrans-2,5-dialkyl> 98:2
Cyclic Dioxanone Enolate AlkylationLDA (1.1 eq)Allyl-Brtrans-2,5-dialkyl> 98:2

Part 4: Applications & Case Studies

Case Study: Thienamycin Synthesis

The synthesis of (+)-Thienamycin , a potent carbapenem antibiotic, showcases the power of 3-HB.

  • Challenge: Construction of the chiral azetidinone core with specific side-chain stereochemistry.

  • Solution: Researchers utilized the Fráter-Seebach alkylation on a 3-HB derivative to establish the C3/C4 stereocenters of the

    
    -lactam ring. The 3-hydroxyethyl side chain of Thienamycin corresponds directly to the original 3-hydroxybutyrate backbone, with the stereochemistry preserved and relayed to the adjacent centers.
    
Advantages in Drug Development
  • Economic Efficiency: Starting from PHB (a bacterial polyester) is significantly cheaper than traditional chiral pool reagents like Roche ester.

  • Scalability: The protocols described (especially Protocol A and C) are robust and scalable to kilogram quantities.

  • Versatility: The "Self-Regeneration of Stereocenters" concept allows the 3-HB unit to be used, alkylated, and then cleaved, effectively using the molecule as a temporary chiral scaffold that leaves no trace in the final structure if desired, or remains as a functional part of the drug.

References

  • Fráter-Seebach Alkyl

    • Fráter, G. (1979).[6] "Über die Stereoselektivität der α-Alkylierung von chiralen β-Hydroxybuttersäureestern". Helvetica Chimica Acta.

  • Seebach's Self-Regener

    • Seebach, D., et al. (1984). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle".
  • Thienamycin Synthesis Applic

    • Iimori, T., & Shibasaki, M. (1985). "Stereocontrolled synthesis of (+)-thienamycin from 3(R)-hydroxybutyric acid". Tetrahedron Letters.
  • PHB Depolymeriz

    • Seebach, D., et al. (1992). "Direct Degradation of the Biopolymer Poly[(R)-3-Hydroxybutyric Acid] to (R)-3-Hydroxybutanoic Acid and its Methyl Ester". Organic Syntheses.

Sources

Stereoselective synthesis of alpha-isopropyl-beta-hydroxy acids

Technical Guide: Stereoselective Synthesis of -Isopropyl- -Hydroxy Acids

Executive Summary

The


This guide delineates three distinct, high-fidelity methodologies for constructing this motif. We move beyond basic textbook definitions to explore the causality of stereocontrol —specifically how to manipulate


Mechanistic Fundamentals: The "Bulky Alpha" Problem

The primary difficulty in synthesizing


Alpha-Center LabilitySteric Crowding
  • Steric Hindrance: The isopropyl group (

    
    ) imposes severe 1,3-allylic strain (
    
    
    ) in enolate transition states, often destabilizing the required geometry for selective reaction.
  • Enolization Thermodynamics: In thermodynamic enolization, the bulky isopropyl group prefers to be trans to the oxygen to minimize steric clash, but kinetic control is required for specific aldol outcomes.

Method A: The Auxiliary Approach (Evans Aldol)

Best for: Small-scale, high-precision discovery chemistry where syn-selectivity is required.

The Mechanistic Logic

To install an

Evans Aldol Reaction

-isovaleryloxazolidinone

-enolate

The reaction proceeds via a Zimmerman-Traxler Transition State , where the boron atom chelates both the enolate oxygen and the aldehyde oxygen.[1] The isopropyl group of the enolate is forced away from the auxiliary, and the aldehyde approaches from the face opposite the auxiliary's steric bulk.

Visualization: Zimmerman-Traxler Transition State

The following diagram illustrates the specific transition state for an

EvansAldolcluster_mechanismStereocontrol LogicSubstrateN-IsovalerylOxazolidinoneEnolateZ-Enolate(Boron Chelate)Substrate->Enolate Enolization(-78°C)ReagentsBu2BOTfOiPr2EtNReagents->EnolateTSZimmerman-TraxlerTransition StateEnolate->TS + Aldehyde (R-CHO)ProductSyn-AldolAdductTS->Product C-C Bond Formation

Caption: The Z-enolate geometry is enforced by the boron Lewis acid, leading to the 'syn' product via a closed chair-like transition state.

Experimental Protocol: Evans Syn-Aldol

Note: This protocol assumes the use of (S)-4-benzyl-2-oxazolidinone as the auxiliary.

  • Enolate Formation:

    • To a flame-dried flask under

      
      , add 
      
      
      -isovaleryl-(S)-oxazolidinone
      (1.0 equiv) in anhydrous
      
      
      (0.2 M).
    • Cool to -78°C .

    • Add

      
        (1.1 equiv) dropwise.
      
    • Add

      
        or DIPEA (1.2 equiv) dropwise. Crucial: The color may turn pale yellow.
      
    • Stir at 0°C for 15 minutes to ensure complete enolization (the "boron trick" to ensure

      
      -geometry), then re-cool to -78°C.
      
  • Aldol Addition:

    • Add the Aldehyde (1.2 equiv) dropwise (neat or in minimal

      
      ).
      
    • Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

  • Workup & Cleavage:

    • Quench with pH 7 phosphate buffer and methanol.

    • Oxidative workup: Add 30%

      
       (carefully!) to cleave the B-C bonds.
      
    • Extract, dry, and purify.[2]

    • Hydrolysis: Dissolve the adduct in THF/

      
       (3:1). Add 
      
      
      (2.0 equiv) and
      
      
      (4 equiv) at 0°C to cleave the auxiliary and yield the free acid.

Method B: Dynamic Kinetic Resolution (Noyori DKR)

Best for: Large-scale manufacturing, "Green" chemistry, and accessing anti-isomers.

The Mechanistic Logic

Directly setting the stereochemistry of an

Dynamic Kinetic Resolution (DKR)


  • Racemization: In the presence of the Ruthenium catalyst and a base, the

    
    -center rapidly racemizes via the enol form.
    
  • Selective Reduction: The chiral catalyst (e.g.,

    
    ) reduces one enantiomer of the ketone much faster than the other (
    
    
    ).
  • The Result: Because the racemization (

    
    ) is faster than the reduction (
    
    
    ), the entire racemic starting material is funneled into a single stereoisomer (typically syn or anti depending on ligand choice).
Visualization: DKR Cycle

DKRRacemateRacemicAlpha-IsopropylBeta-Keto EsterR_Substrate(R)-SubstrateRacemate->R_SubstrateS_Substrate(S)-SubstrateRacemate->S_SubstrateEnolAchiral EnolIntermediateR_Substrate->Enol Fast Racemization(Base/Solvent)ProductChiralBeta-Hydroxy Ester(>98% ee, >95:5 dr)R_Substrate->Product FAST Reduction(Ru-BINAP + H2)S_Substrate->Enol Fast RacemizationS_Substrate->Product SLOW Reduction

Caption: DKR funnels the racemic mixture through a rapid equilibrium, allowing the catalyst to select the preferred enantiomer for reduction.

Experimental Protocol: Ru-BINAP Hydrogenation
  • Preparation:

    • In a high-pressure autoclave, dissolve the racemic

      
      -isopropyl-
      
      
      -keto ester
      in anhydrous MeOH or EtOH .
    • Add the catalyst:

      
        (0.5 - 1.0 mol%).
      
    • Critical Step: No external base is usually needed if the solvent is alcoholic, but trace stereocontrol can be tuned with solvent choice. For difficult substrates, trace acid (HCl) or base can modulate the racemization rate.

  • Hydrogenation:

    • Purge with

      
       three times.
      
    • Pressurize to 50-100 atm (700-1400 psi) .

    • Heat to 50°C . Stir vigorously for 24-48 hours.

    • Note: The isopropyl group slows down the reaction compared to methyl; higher pressure/temp is often required.

  • Workup:

    • Vent

      
      . Concentrate solvent.
      
    • Purify via flash chromatography (though conversion is often quantitative).

Comparative Data Analysis

FeatureEvans AldolNoyori DKRBiocatalysis (KREDs)
Stereocontrol Excellent (syn)Tunable (syn or anti)Excellent (Enzyme dependent)
Atom Economy Poor (Auxiliary waste)Excellent (100% yield theoretical)Excellent
Scalability Low (<100g typically)High (Multi-ton proven)High (Fermentation required)
Reagent Cost High (Boron triflate)Moderate (Ru catalyst)Low (once enzyme is engineered)
Steric Tolerance High (Forceable)Moderate (Rate decreases)High (Specific pocket engineering)

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3][4] Link

  • Noyori, R., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.[3][4] Link

  • Steward, K. M., et al. (2012).[4] "Dynamic Kinetic Resolution of

    
    -Keto Esters via Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society.[3][4] Link
    
  • Makino, K., et al. (2004).[5] "Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution." Angewandte Chemie International Edition. Link

  • Kambourakis, S., et al. (2004).[6] "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing." Frontiers in Bioengineering and Biotechnology. Link

Diastereoselective alkylation of beta-hydroxy esters via dioxanones

Technical Guide: Diastereoselective Alkylation of -Hydroxy Esters via 1,3-Dioxan-4-ones

Executive Summary

This technical guide details the methodology for introducing chirality at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Fráter-Seebach alkylation

1,3-dioxan-4-ones

Part 1: The Strategic Advantage

Acyclic vs. Cyclic Control

In acyclic systems, alkylation of

conformational locking
FeatureAcyclic Alkylation (Standard)Cyclic Alkylation (Dioxanone)
Stereocontrol Variable (dependent on base/cation)High (>95:5 anti)
Mechanism 1,2-induction (often weak)1,3-induction (rigid scaffold)
Transition State Flexible, rotamer-dependentRigid Chair-like Enolate
Protecting Group Silyl ethers (often fall off)Acetal (stable to base)
The "Pivalaldehyde" Factor

The success of this method relies heavily on the choice of the aldehyde used to form the acetal. Pivalaldehyde (2,2-dimethylpropanal) is the gold standard. The bulky tert-butyl group at the C2 position of the dioxanone ring acts as a "stereochemical anchor," forcing itself into an equatorial position and dictating the overall conformation of the ring.

Part 2: Mechanistic Principles

The Stereochemical Model

The reaction proceeds via the formation of a lithium enolate. The mechanism is governed by the principle of Self-Regeneration of Stereocenters (SRS) or, more specifically in this case, Memory of Chirality via a temporary scaffold.

  • Conformation: The 1,3-dioxan-4-one ring adopts a chair conformation. The C2-t-Bu group is equatorial. The C6 substituent (from the original

    
    -hydroxy ester) also prefers the equatorial orientation to minimize 1,3-diaxial interactions.
    
  • Enolization: Treatment with LDA generates a planar enolate.

  • Facial Selectivity: The electrophile (

    
    ) approaches the enolate from the face opposite to the C6 substituent (and the C2 substituent). This is the axial attack , leading to the anti-product (relative to the C6 center).
    
Diagram 1: Mechanistic Pathway

The following diagram illustrates the transformation from the

DioxanoneMechanismcluster_legendStereocontrol LogicStartChiral β-Hydroxy EsterScaffold1,3-Dioxan-4-one(C2-tBu Equatorial)Start->ScaffoldPivalaldehydeAcid Cat.EnolateLi-Enolate Intermediate(Planar C5)Scaffold->EnolateLDA, -78°CTransitionElectrophile Attack(Axial / Anti-face)Enolate->TransitionR-XProductα-Alkylated Dioxanone(Anti-diastereomer)Transition->ProductStereoselectiveBond FormationFinalAnti-α-alkyl-β-hydroxy AcidProduct->FinalHydrolysis(H3O+)TextThe bulky t-Bu group at C2 locks the conformation.Electrophile attacks anti to the C6 substituent.

Caption: Mechanistic flow of the Fráter-Seebach alkylation showing the conformational lock provided by the dioxanone ring.

Part 3: Detailed Experimental Protocol

Safety Note: LDA is pyrophoric. Pivalaldehyde is flammable. Perform all reactions under an inert atmosphere (Ar or N

Phase 1: Scaffold Preparation (Acetalization)

This step converts the

Reagents:

  • Chiral

    
    -hydroxy ester (1.0 equiv)
    
  • Pivalaldehyde (1.5 - 2.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) or p-TsOH (0.1 equiv)

  • Solvent: Pentane or Hexane (to facilitate Dean-Stark water removal)

Procedure:

  • Dissolve the

    
    -hydroxy ester in pentane.
    
  • Add pivalaldehyde and the acid catalyst.

  • Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium forward.

  • Monitor: Reaction completion is indicated by the cessation of water collection and TLC analysis.

  • Workup: Wash with saturated NaHCO

    
    , dry over MgSO
    
    
    , and concentrate.
  • Purification: Recrystallization or flash chromatography. (Note: The cis-2,6-disubstituted isomer is usually the major thermodynamic product).

Phase 2: The Alkylation (The Critical Step)

This step establishes the new stereocenter.

Reagents:

  • 1,3-Dioxan-4-one (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 - 1.2 equiv)

  • Electrophile (Alkyl halide, Allyl halide, etc.) (1.2 - 1.5 equiv)

  • Cosolvent: HMPA or DMPU (Optional but recommended for reactivity)

  • Solvent: Anhydrous THF

Procedure:

  • Enolate Formation: Cool a solution of LDA in THF to -78°C.

  • Add the solution of 1,3-dioxan-4-one in THF dropwise over 15–20 minutes.

    • Tip: Maintain temperature below -70°C to prevent enolate decomposition or equilibration.

  • Stir at -78°C for 30–60 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (neat or in THF) dropwise.

    • Note: If the electrophile is unreactive, adding HMPA (approx. 4 equiv relative to LDA) after enolate formation but before alkyl halide addition can drastically improve yield.

  • Stir at -78°C for 2–4 hours. Allow to warm slowly to -20°C if the reaction is sluggish (monitor by TLC).

  • Quench: Pour the mixture into saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with Et

    
    O or EtOAc. Dry and concentrate.
    
Phase 3: Scaffold Cleavage (Hydrolysis)

To recover the acyclic

Procedure:

  • Dissolve the alkylated dioxanone in MeOH/H

    
    O.
    
  • Add a base (KOH or LiOH) for saponification, or mild acid (HCl/MeOH) for transesterification.

  • Heat to reflux if necessary (dioxanones are quite stable).

Part 4: Workflow Visualization

The following diagram outlines the operational workflow for the laboratory execution of this protocol.

ProtocolWorkflowcluster_prepPhase 1: Scaffold Assemblycluster_rxnPhase 2: Stereoselective Alkylationcluster_finalPhase 3: Product ReleaseStep1Mix β-Hydroxy Ester +Pivalaldehyde + Acid Cat.Step2Reflux (Dean-Stark)Remove WaterStep1->Step2Step3Isolate cis-2,6-DioxanoneStep2->Step3Step4Cool THF to -78°CGenerate LDAStep3->Step4Step5Add Dioxanone(Form Enolate)Step4->Step5Step6Add Electrophile (RX)(Optional: HMPA)Step5->Step6Step7Quench (NH4Cl)& WorkupStep6->Step7Step8Acidic/Basic HydrolysisStep7->Step8Step9Purify α-alkyl-β-hydroxy AcidStep8->Step9

Caption: Operational workflow for the synthesis of


Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolate decomposition or moisture.Ensure THF is freshly distilled/dry. Use a cryostat to maintain -78°C strictly.
Poor Diastereoselectivity "Leakage" via non-chelated TS or wrong conformer.Ensure the starting dioxanone is pure cis-2,6 isomer. Use bulky pivalaldehyde, not acetaldehyde.
No Reaction (Alkylation) Steric bulk of electrophile.Add HMPA or DMPU (polar aprotic cosolvents) to break up Lithium aggregates and increase enolate reactivity.
Incomplete Hydrolysis Dioxanone stability.Dioxanones are stable.[1] Hydrolysis often requires vigorous conditions (e.g., KOH in EtOH/H

O at reflux).

References

  • Fráter, G. (1979).[2][3][4] "Stereoselective α-alkylation of chiral β-hydroxy esters." Helvetica Chimica Acta, 62(8), 2825–2828.

  • Seebach, D., & Wasmuth, D. (1980).[2] "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester." Helvetica Chimica Acta, 63(1), 197–200.[2]

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125.

  • Hoye, T. R., et al. (1996). "Synthesis of the C(1)–C(14) Segment of Spongistatin 1." Journal of the American Chemical Society, 118(48), 12230–12231. (Application of method in total synthesis).

The Architect of Chirality: A Technical Guide to Seebach’s Acetal Auxiliaries and the Self-Regeneration of Stereocenters (SRS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mechanistic and practical utility of Seebach’s Acetal Auxiliaries , a methodology that revolutionized the synthesis of non-proteinogenic amino acids and


-branched hydroxy acids. Unlike traditional chiral auxiliaries (e.g., Evans oxazolidinones) that are attached and removed as external appendages, Seebach’s approach utilizes the Self-Regeneration of Stereocenters (SRS) . This principle temporarily preserves stereochemical information in a heterocyclic acetal, allowing the original stereocenter to be destroyed (enolization) and then reconstructed with high diastereoselectivity.

Part 1: Historical Context & The "Fráter-Seebach" Distinction[1]

To understand Seebach’s acetal chemistry, one must distinguish it from the parallel development of acyclic alkylations.

The Fráter-Seebach Alkylation (Acyclic)

In 1979-1980, Georg Fráter and Dieter Seebach independently reported the stereoselective


-alkylation of 

-hydroxy esters.[1][2]
  • Mechanism: Formation of a dianion using strong bases (LDA).[3][4]

  • Stereocontrol: A rigid, chelated transition state involving the lithium cation bridging the enolate oxygen and the alkoxide.[5]

  • Outcome: The electrophile attacks anti to the bulky alkyl group of the

    
    -hydroxy moiety.
    
The Seebach SRS Principle (Cyclic Acetals)

While the acyclic method relied on chelation, Seebach recognized a limitation: it could not easily generate quaternary centers at the


-position of amino acids or 

-hydroxy acids without racemization risks. This led to the development of cyclic acetal auxiliaries (dioxolanones, oxazolidinones, and imidazolidinones). Here, the stereocontrol is purely steric , dictated by a temporary center created during acetalization.

Part 2: Mechanistic Principles of SRS

The SRS methodology follows a four-step cycle that is distinct from "chiral pool" synthesis because the original stereocenter is formally destroyed during the process.

The 4-Step SRS Cycle[6]
  • Acetalization: The starting material (e.g., L-lactic acid or L-proline) is condensed with a bulky aldehyde (usually pivaldehyde). This creates a new, temporary stereocenter at the acetal carbon.

    • Crucial Detail: This reaction is under thermodynamic control, overwhelmingly favoring the cis-disposition of the bulky substituent (t-butyl) and the ring substituent to minimize 1,3-diaxial strain.

  • Enolization: Treatment with a base (LiHMDS or LDA) removes the

    
    -proton.
    
    • Consequence: The original stereocenter is destroyed (trigonalized to

      
      ). However, the chiral memory  is preserved by the temporary acetal stereocenter.
      
  • Diastereoselective Electrophilic Attack: The enolate is alkylated.[3][2][5]

    • Stereocontrol: The bulky t-butyl group on the acetal face shields one side of the planar enolate. The electrophile must attack from the opposite (anti) face.

  • Hydrolysis: Acidic hydrolysis removes the acetal, releasing the product and the aldehyde.

Visualization: The SRS Workflow

SRS_Workflow cluster_cycle The SRS Loop SM Chiral Starting Material (L-Amino Acid / Hydroxy Acid) Acetal Cyclic Acetal (New Temporary Center Created) SM->Acetal + Pivaldehyde (Thermodynamic Control) Enolate Li-Enolate (Original Center Destroyed) Acetal->Enolate + LiHMDS (-78°C) Product_Prot Alkylated Acetal (New Center Established) Enolate->Product_Prot + Electrophile (R-X) (Steric Shielding) Final Final Product (Quaternary Center) Product_Prot->Final Hydrolysis (H3O+)

Figure 1: The Self-Regeneration of Stereocenters (SRS) workflow. Note how stereochemical information is handed off from the


-carbon to the acetal carbon and back.

Part 3: The Dioxolanone Platform ( -Hydroxy Acids)

This system is most commonly derived from (S)-Lactic acid or (S)-Mandelic acid.

Structural Logic

Condensation of (S)-lactic acid with pivaldehyde yields (2S, 5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one .

  • The "Pivaldehyde Trick": The tert-butyl group is essential. It locks the ring conformation and provides the massive steric bulk required to direct the incoming electrophile to the trans face relative to the t-Bu group.

Stereochemical Model

The enolate of the dioxolanone is essentially planar. The t-butyl group at C2 adopts a pseudo-equatorial position to avoid strain, but due to the ring puckering, it effectively blocks the syn face.

Steric_Model Enolate_Plane Planar Enolate (Li+ Chelated) Result Anti-Alkylation (Single Diastereomer) Enolate_Plane->Result C-C Bond Formation Blocker t-Butyl Group (C2) (Steric Shield) Blocker->Enolate_Plane Occupies Top Face Electrophile Electrophile (E+) Approach Vector Electrophile->Enolate_Plane Attacks Bottom Face

Figure 2: Steric control in dioxolanone enolates. The bulky C2 substituent forces the electrophile to attack from the opposite face.

Part 4: The Oxazolidinone/Imidazolidinone Platform (Amino Acids)

For amino acids, the chemistry is slightly more complex due to the nitrogen atom. Seebach developed the BMI (Boc-Methyl-Imidazolidinone) and Boc-Oxazolidinone systems.

The BMI System

Derived from amino acids like glycine, alanine, or phenylalanine.

  • Formation: Amino acid amide

    
     Imine formation with pivaldehyde 
    
    
    
    Cyclization
    
    
    N-protection (Boc).
  • Utility: This is the gold standard for synthesizing

    
    -alkylated 
    
    
    
    -amino acids (e.g.,
    
    
    -methyl DOPA).
Comparison of Platforms
FeatureDioxolanone (Hydroxy Acids)Oxazolidinone (Proline)BMI (General AA)
Source Lactic, Mandelic, Malic AcidProline, HydroxyprolineGlycine, Alanine, Phe
Auxiliary Group t-Butyl (from Pivaldehyde)t-Butyl (from Pivaldehyde)t-Butyl (from Pivaldehyde)
Enolate Stability Moderate (prone to elimination)HighHigh
Base Required LiHMDS / LDALDALDA / LiHMDS
Primary Output

-Branched Hydroxy Acids

-Alkylated Prolines
Quaternary Amino Acids

Part 5: Experimental Protocol

Protocol: -Alkylation of (S)-Lactic Acid via Dioxolanone

Objective: Synthesis of


-benzyl-(S)-lactic acid via the Seebach dioxolanone.
1. Preparation of the Dioxolanone[6]
  • Reagents: (S)-Lactic acid, Pivaldehyde, p-TsOH (cat), Pentane.

  • Procedure: Reflux with a Dean-Stark trap. The cis-isomer precipitates or is purified by crystallization/distillation.

  • Checkpoint: Verify cis-stereochemistry via NOE NMR (H2 and H5 should show correlation).

2. Alkylation (The Critical Step)

This protocol uses LiHMDS to generate the enolate.[3] LiHMDS is preferred over LDA for dioxolanones to minimize nucleophilic attack on the carbonyl.

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition: Cool to -78°C . Add LiHMDS (1.1 equiv) dropwise.

    • Note: Maintain temp < -70°C to prevent decomposition.

  • Substrate Addition: Add the dioxolanone (dissolved in minimal THF) slowly via syringe pump over 15 mins.

    • Stirring: Stir for 30-45 mins at -78°C to ensure complete enolization. The solution usually turns pale yellow.

  • Electrophile Addition: Add Benzyl Bromide (1.2 equiv) neat or in THF.

    • Rate: Slow addition is crucial to prevent local exotherms.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

    • Why? Alkylation is often slow at -78°C; warming drives conversion but must be controlled to maintain selectivity.

  • Quench: Pour into saturated aqueous NH4Cl. Extract with Et2O.

3. Hydrolysis
  • Reagents: MeOH / 1N HCl.

  • Procedure: Reflux the alkylated acetal until TLC shows disappearance of the spot.

  • Purification: Remove MeOH, extract product into ether, dry, and recrystallize.

Part 6: Strategic Applications in Drug Discovery

Why use Seebach's SRS in the era of catalytic asymmetric synthesis?

  • Quaternary Centers: SRS is exceptionally reliable for generating tetrasubstituted carbons (e.g.,

    
    -methyl amino acids), which are difficult to access via catalytic hydrogenation or organocatalysis.
    
  • Peptide Mimetics:

    
    -alkylation restricts conformational freedom in peptides. Incorporating these "Seebach amino acids" into peptide drugs increases proteolytic stability (half-life extension).
    
  • Scalability: The auxiliaries (pivaldehyde) are cheap, and the acetals are often crystalline, allowing purification without chromatography—a key advantage for GMP scale-up.

References

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[7] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 35(23-24), 2708–2748. Link

  • Fráter, G. (1979).[1][2][4] Über die Stereospezifität der

    
    -Alkylierung von 
    
    
    
    -Hydroxycarbonsäureestern. Helvetica Chimica Acta, 62(8), 2825–2828. Link
  • Seebach, D., & Wasmuth, D. (1980).[1][2][6] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester.[1][2] Helvetica Chimica Acta, 63(1), 197–200.[2] Link

  • Seebach, D., Naef, R., & Calderari, G. (1984).[6]

    
    -Alkylation of 
    
    
    
    -Heterosubstituted Carboxylic Acids without Racemization. Tetrahedron, 40(8), 1313–1324. Link

Sources

Introduction: The Synthetic and Pharmaceutical Relevance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 2-tert-Butyl-1,3-dioxan-4-one Derivatives

The 1,3-dioxan-4-one framework represents a class of heterocyclic compounds of significant interest to the fields of organic synthesis and medicinal chemistry. These structures, which uniquely integrate an acetal and a lactone moiety within a six-membered ring, serve as powerful chiral building blocks and versatile synthetic intermediates.[1] The strategic placement of substituents allows for high levels of stereocontrol in asymmetric synthesis, particularly when used as precursors to chiral enolates. Furthermore, the inherent reactivity of this scaffold has been harnessed in the development of prodrugs, where controlled release of an active pharmaceutical ingredient (API) is paramount for optimizing therapeutic outcomes.[2][3][4]

However, the very features that make the 2-tert-butyl-1,3-dioxan-4-one core synthetically useful also render it susceptible to specific degradation pathways. A comprehensive understanding of its chemical stability is therefore not an academic exercise but a critical prerequisite for its successful application. For drug development professionals, ensuring the stability of a molecule through formulation, storage, and administration is fundamental to guaranteeing safety and efficacy. For synthetic chemists, preventing unintended decomposition during a reaction or workup is key to achieving high yields and purity. This guide provides a detailed exploration of the factors governing the stability of 2-tert-butyl-1,3-dioxan-4-one derivatives, the mechanisms of their degradation, and robust experimental protocols for their evaluation.

I. Core Structural Features and Conformational Influence on Stability

The stability of 2-tert-butyl-1,3-dioxan-4-one derivatives is intrinsically linked to their three-dimensional structure. The six-membered ring preferentially adopts a low-energy chair conformation to minimize torsional and steric strain.[5][6]

A defining feature of these molecules is the large tert-butyl group at the C2 position (the acetal carbon). Due to its significant steric bulk, this group overwhelmingly favors an equatorial position. This effectively "locks" the ring's conformation, which has two major consequences for stability:

  • Steric Shielding: The equatorial tert-butyl group acts as a steric shield, physically hindering the approach of reagents, such as water or acid catalysts, to the acetal functional group. This steric hindrance is a primary reason for the enhanced stability of these derivatives compared to analogues with smaller C2 substituents.[7]

  • Stereoelectronic Control: The fixed conformation dictates the orientation of the ring's oxygen lone pairs, influencing their basicity and availability for protonation—the key initiating step in acid-catalyzed hydrolysis.

II. Principal Degradation Pathways and Mechanistic Insights

While generally stable under specific conditions, the 1,3-dioxan-4-one ring is vulnerable to several modes of degradation. Understanding these pathways is essential for predicting and preventing unwanted decomposition.

A. Hydrolytic Degradation: The Predominant Pathway

The most common and significant degradation route for 1,3-dioxan-4-one derivatives is the acid-catalyzed hydrolysis of the acetal linkage.[7][8][9] The lactone functional group is generally more stable to hydrolysis, especially under mild acidic conditions where acetal cleavage is rapid.

Mechanism of Acid-Catalyzed Hydrolysis: The degradation proceeds via a well-established mechanism initiated by protonation:

  • Protonation: An acid catalyst (H₃O⁺) protonates one of the ethereal oxygen atoms (position 1 or 3) of the acetal.

  • Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.

  • Nucleophilic Attack: A water molecule attacks the carbocation.

  • Deprotonation and Product Formation: Loss of a proton yields a hemiacetal, which is in equilibrium with the ring-opened hydroxy aldehyde and the parent β-hydroxy carboxylic acid and pivaldehyde.

cluster_0 Acid-Catalyzed Hydrolysis of 2-tert-butyl-1,3-dioxan-4-one Dioxanone 2-tert-butyl-1,3-dioxan-4-one Protonated Protonated Dioxanone Dioxanone->Protonated + H₃O⁺ Carbocation Oxocarbenium Ion (Intermediate) Protonated->Carbocation Ring Cleavage (Rate-Limiting) Hemiacetal Ring-Opened Hemiacetal Carbocation->Hemiacetal + H₂O Products Degradation Products (β-Hydroxy Acid + Pivaldehyde) Hemiacetal->Products Tautomerization cluster_1 Stability Testing Workflow start Compound (2-tert-butyl-1,3-dioxan-4-one derivative) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc_dev Stability-Indicating HPLC Method Development stress->hplc_dev Degradation Products Inform Method analysis Analysis of Stressed Samples stress->analysis Stressed Samples hplc_dev->analysis results Identify Degradation Products & Establish Degradation Profile analysis->results

Sources

The Seebach Dioxanone Platform: A Guide to Self-Regeneration of Stereocenters (SRS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the application of alkylated Seebach dioxanones in asymmetric synthesis. It prioritizes the 6-membered 1,3-dioxan-4-one system derived from


-hydroxy acids (specifically 3-hydroxybutyric acid), distinguishing it from the 5-membered dioxolanones (from 

-hydroxy acids) and oxazolidinones (from amino acids).

Executive Technical Summary

The Seebach dioxanone methodology is a cornerstone of the "Self-Regeneration of Stereocenters" (SRS) principle. It addresses a fundamental challenge in chiral synthesis: how to functionalize the


-carbon of a 

-hydroxy acid without racemizing the existing

-stereocenter.

By condensing a


-hydroxy acid (e.g., (R)-3-hydroxybutyric acid) with pivalaldehyde, a cyclic acetal (dioxanone) is formed. The bulky tert-butyl group at the C2 position locks the ring into a rigid chair conformation. Upon enolization, the original chirality at the 

-position (C6) directs the incoming electrophile to the opposite face (trans-addition), effectively "regenerating" a new stereocenter at the

-position (C5) with high diastereoselectivity (>95:5 dr).

Comprehensive Data Dictionary: CAS & Synonyms

The following table consolidates the critical identifiers for the parent scaffolds and key alkylated derivatives. Note that "Seebach Dioxanone" strictly refers to the 6-membered ring, though 5-membered variants are often confused in literature.

Table 1: Parent Seebach Dioxanones (Scaffolds)
Common NameStereochemistryCAS NumberIUPAC NameMolecular Formula
(R,R)-Seebach Dioxanone (2R, 6R)100017-18-3 (2R,6R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-oneC

H

O

(S,S)-Seebach Dioxanone (2S, 6S)104291-76-9 (2S,6S)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-oneC

H

O

PHB Dioxanone (Racemic) (±)-cis81075-48-7 cis-2-(tert-butyl)-6-methyl-1,3-dioxan-4-oneC

H

O

Table 2: Alkylated Derivatives & Related Analogues

Note: Many alkylated variants are transient intermediates synthesized in situ. The following are isolated examples.

Derivative TypeSubstituent (C5)CAS NumberNotes
Isopropyl- 5-isopropyl129287-66-7 2-tert-butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one
5-Ring Analog 5-methyl (Lactic)81037-06-1 (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan -4-one
5-Ring Analog 5-propyl (Lactic)157733-17-0 2-tert-butyl-5-propyl-1,3-dioxolan -4-one

Mechanistic Principles & Pathway Visualization

The success of the Seebach alkylation relies on steric shielding .

  • Conformational Lock: The tert-butyl group at C2 forces the methyl group at C6 into an equatorial position to avoid 1,3-diaxial strain.

  • Enolization: Treatment with LDA creates a planar enolate at C5.

  • Diastereoselective Attack: The electrophile approaches from the face opposite to the bulky tert-butyl and methyl groups (anti-attack), resulting in a trans-2,6-disubstituted product.

Figure 1: The SRS Cycle (Graphviz)

SeebachSRS PHB (R)-3-Hydroxybutyric Acid (Chiral Source) Acetal (2R,6R)-Dioxanone (Conformational Lock) PHB->Acetal Pivalaldehyde Acid Cat. Enolate Li-Enolate Intermediate (Planar C5) Acetal->Enolate LDA, -78°C THF/DMPU Alkylated Alkylated Dioxanone (Trans-selective) Enolate->Alkylated Electrophile (R-X) (Steric Shielding) Product α-Alkyl-β-Hydroxy Acid (Target) Alkylated->Product Hydrolysis (H3O+) Product->PHB Stereocenter Preserved

Caption: The Self-Regeneration of Stereocenters (SRS) cycle. The C6 stereocenter directs the formation of the C5 center via the rigid dioxanone scaffold.

Validated Experimental Protocols

Protocol A: Generation of the Enolate and Alkylation

Context: This protocol describes the alkylation of (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one. The use of cosolvents (HMPA or DMPU) is mandatory to break lithium aggregates and ensure reactivity.

Safety Warning: HMPA is a potent carcinogen. DMPU (N,N'-Dimethylpropyleneurea) is a safer, non-carcinogenic alternative that provides comparable yields.

Reagents:

  • (2R,6R)-Dioxanone (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Electrophile (Alkyl Halide, e.g., Benzyl Bromide) (1.2 eq)

  • Solvent: THF (anhydrous)

  • Co-solvent: DMPU (3.0 eq)

Step-by-Step Workflow:

  • Enolate Formation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

    • Add LDA (freshly prepared or titrated commercial solution).

    • Cannulate a solution of the (2R,6R)-dioxanone in THF dropwise into the LDA solution over 15 minutes.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Cosolvent Addition:

    • Add DMPU (3 equivalents) dropwise. Mechanistic Note: This solvates the Lithium cation, creating a "loose" ion pair that is significantly more nucleophilic.

  • Alkylation:

    • Add the electrophile (neat or in minimum THF) dropwise.

    • Allow the reaction to stir at -78°C for 2 hours.

    • Optional: Allow to warm slowly to -30°C overnight if the electrophile is sluggish (e.g., hindered alkyl iodides).

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl at low temperature.
      
    • Extract with Et

      
      O or EtOAc (x3).
      
    • Wash combined organics with water and brine.

    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The trans-product is typically the major isomer (>95:5).

Protocol B: Hydrolysis (Removal of Auxiliary)

To release the final


-alkyl-

-hydroxy acid:
  • Dissolve the alkylated dioxanone in MeOH.

  • Add aqueous HCl (1N) or mild acid resin.

  • Heat to reflux for 2–4 hours.

  • Remove MeOH in vacuo and extract the free acid.

Applications in Drug Development

The Seebach dioxanone platform is not merely academic; it is scalable for pharmaceutical intermediates.

  • Macrolide Synthesis: Used to generate the alternating methyl/hydroxy stereocenters found in polyketides.

  • Statin Precursors: The (R,R)-dioxanone is a key building block for the side chains of statins (e.g., Atorvastatin), providing the necessary 1,3-diol stereochemistry.

  • Peptide Mimetics: Allows for the synthesis of

    
    -alkylated 
    
    
    
    -amino acids (via analogous nitrogen-containing heterocycles).

References

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125–259.

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23), 2708–2748.

  • PubChem Compound Summary. "(2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one (CAS 100017-18-3)."[1] National Center for Biotechnology Information.

  • Fráter, G., Müller, U., & Günther, W. (1984).[2] "The stereoselective

    
    -alkylation of chiral 
    
    
    
    -hydroxy esters." Tetrahedron, 40(8), 1269-1277.[2]

Sources

Introduction to Fráter-Seebach alkylation reactions

The Fráter-Seebach Alkylation: A Guide to Diastereoselective -Functionalization

Executive Summary

The Fráter-Seebach alkylation (also known as the Fráter alkylation) is a cornerstone method in asymmetric synthesis for the diastereoselective


-alkylation of chiral 

-hydroxy esters
1


This guide dissects the mechanistic imperatives, operational protocols, and strategic applications of this transformation, tailored for researchers requiring precise stereocontrol in complex molecule synthesis.

Part 1: Mechanistic Underpinnings

The Core Concept: Chelation Control

The success of the Fráter-Seebach alkylation relies on the formation of a rigid lithium dianion . Unlike standard enolate alkylations where geometry (


  • Dianion Formation: Treatment of the

    
    -hydroxy ester with 2.0+ equivalents of a strong base (typically LDA) removes the hydroxyl proton first (alkoxide formation), followed by the 
    
    
    -proton (enolate formation).
  • The "Skeleton" Key: The lithium cation (

    
    ) acts as a Lewis acid bridge, coordinating simultaneously to the alkoxide oxygen and the enolate oxygen. This forms a rigid, six-membered chelate ring.
    
  • Facial Selectivity: The electrophile (

    
    ) approaches the enolate double bond from the face opposite to the bulky substituent on the 
    
    
    -carbon (and the chelating framework), resulting in 1,2-anti relative stereochemistry (or 1,3-induction relative to the chiral center).
The Transition State Model

The reaction proceeds through a Zimmerman-Traxler-like transition state. The rigidity of the Li-chelate locks the conformation, minimizing the degrees of freedom and maximizing diastereoselectivity.

FraterSeebachMechanismcluster_chelationStereochemical Control ElementStartChiral β-Hydroxy Ester(Substrate)Base2.2 equiv LDA(-78°C, THF)Start->BaseDeprotonationDianionLithium Dianion Intermediate(Chelated 6-Membered Ring)Base->DianionLi+ ChelationTSTransition State(Electrophile Approach Anti to R)Dianion->TS+ R-X (Electrophile)Productα-Alkyl-β-Hydroxy Ester(Anti-Diastereomer)TS->ProductC-C Bond FormationLi_BridgeLi+ BridgeEnolate_OEnolate OxygenLi_Bridge->Enolate_OCoordinationAlkoxide_OAlkoxide OxygenLi_Bridge->Alkoxide_OCoordination

Figure 1: Mechanistic flow of the Fráter-Seebach alkylation, highlighting the critical lithium chelation event.

Part 2: Strategic Applications in Synthesis

Natural Product Scaffolds

This methodology is ubiquitous in polyketide synthesis where alternating methyl/hydroxyl stereocenters are common.

Target ClassKey Feature InstalledNotable Example
Polyketides Anti-propionate units(-)-Tetrahydrolipstatin (Orlistat)
Lignans Chiral lactone precursors(-)-Wikstromol
Alkaloids Quaternary stereocenters(+)-Codaphniphylline
Lipids Long-chain chiral lipidsMycolic Acids
Case Study: Malic Acid Derivatives

Malic acid esters are ideal substrates. The


  • Substrate: Diethyl (S)-malate.

  • Reaction: Fráter-Seebach alkylation with allyl bromide.

  • Outcome: Formation of the anti-allyl malate derivative, a precursor to complex lactones.

Part 3: Experimental Protocol (Self-Validating)

Reagent Requirements
  • Substrate: Enantiopure

    
    -hydroxy ester (dried azeotropically with toluene).
    
  • Base: Lithium Diisopropylamide (LDA).[2][3] Note: Commercial LDA can be variable; fresh preparation from diisopropylamine and

    
    -BuLi is recommended for reproducibility.
    
  • Solvent: Anhydrous THF (primary); DMPU (co-solvent, optional for low-reactivity electrophiles). Avoid HMPA due to toxicity unless strictly necessary.

  • Electrophile: Alkyl halide (iodides/allylic bromides are best).

Step-by-Step Procedure

This protocol is designed for the alkylation of Ethyl (S)-3-hydroxybutyrate (1.0 mmol scale).

Step 1: Base Generation

  • Charge a flame-dried Schlenk flask with anhydrous THF (5 mL) and diisopropylamine (340 µL, 2.4 mmol, 2.4 equiv).

  • Cool to -78°C (dry ice/acetone bath).

  • Add

    
    -BuLi (2.5 M in hexanes, 2.3 mmol) dropwise.
    
  • Stir at 0°C for 15 min to ensure complete LDA formation, then re-cool to -78°C .

Step 2: Dianion Formation (The Critical Checkpoint)

  • Dissolve the

    
    -hydroxy ester (1.0 mmol) in THF (2 mL).
    
  • Add the ester solution dropwise to the LDA solution at -78°C over 10 minutes.

  • Warm the reaction to -20°C (or 0°C depending on substrate stability) for 30 minutes.

    • Why? Deprotonation of the

      
      -proton in the presence of the 
      
      
      -alkoxide is kinetically slower. Warming ensures complete dianion formation.
    • Validation: The solution often turns bright yellow or orange, indicating dianion formation.

Step 3: Alkylation

  • Re-cool the mixture to -78°C .

  • Add the electrophile (e.g., Methyl Iodide, 3.0 equiv) neat or in THF solution.

  • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.

    • Note: Keeping the temperature low initially prevents

      
      -alkylation or enolate decomposition.
      

Step 4: Quench and Isolation

  • Quench with saturated aqueous

    
     solution (active proton source).
    
  • Extract with Et2O or EtOAc (x3).

  • Wash combined organics with 1N HCl (to remove amine residues) and brine.

  • Dry (

    
    ) and concentrate.
    
  • Analysis: Check crude NMR. The diastereomeric ratio (dr) is determined by integration of the methine protons.

Optimization Table
VariableRecommendationImpact on Reaction
Base Equivalents 2.2 - 2.5 equiv < 2.0 equiv results in incomplete conversion and complex mixtures.
Temperature (Enolization) -20°C to 0°C Essential for dianion generation. -78°C is often insufficient for the second deprotonation.
Co-solvent DMPU (10-20% v/v) Accelerates reaction with sluggish electrophiles (e.g., long-chain alkyl halides).
Counterion Lithium (

)
Mandatory.

or

do not form the tight chelate required for high anti-selectivity.

Part 4: Troubleshooting & Logic Checks

Common Failure Modes
  • Low Yield: Often due to "enolate quenching" by adventitious water. Solution: Ensure rigorous drying of the hygroscopic

    
    -hydroxy ester.
    
  • Poor Diastereoselectivity (dr < 5:1):

    • Cause 1: Failure to form the chelate. Did you use HMPA/DMPU during the deprotonation step? (Add co-solvents after dianion formation if possible, though Fráter used them throughout).

    • Cause 2:[2] Warming too fast after electrophile addition.

  • O-Alkylation: Occurs if the dianion is not fully formed or if the electrophile is too hard/reactive. Ensure >2 equiv of base are active.

The "Self-Validating" D2O Test

Before committing valuable electrophile:

  • Take a 0.1 mL aliquot of the generated dianion.

  • Quench into

    
    .
    
  • Run NMR.[1]

  • Pass Criteria: >95% deuterium incorporation at the

    
    -position AND the hydroxyl group (though the OD exchanges back during workup, the 
    
    
    -D remains). If
    
    
    -proton remains, enolization was incomplete.

References

  • Fráter, G. (1979).[2][4][5] Über die Stereospezifität der ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Alkylierung von 
    
    
    -Hydroxycarbonsäureestern. Helvetica Chimica Acta.[3]
  • Seebach, D., & Wasmuth, D. (1980).[2][3] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Helvetica Chimica Acta.[2][3]

  • Fráter, G., Müller, U., & Günther, W. (1984).[2][6] The stereoselective ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -alkylation of chiral 
    
    
    -hydroxy esters and some applications thereof. Tetrahedron. [3]
  • Nagorny, P. (2016). Fráter–Seebach Alkylation. In: Active Learning in Organic Chemistry.

  • Crimmins, M. T., & Vanier, G. S. (2006).[2] Enantioselective Total Synthesis of (+)-SCH 351448. Organic Letters.

Methodological & Application

Application Note: Diastereoselective Alkylation of Seebach’s Dioxanone with Isopropyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the diastereoselective


-alkylation of (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one  (Seebach’s Dioxanone) with isopropyl iodide .

This transformation is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically pure


-alkyl-

-hydroxy carboxylic acids. The use of a secondary halide (isopropyl iodide) presents specific kinetic challenges (steric bulk, elimination side-reactions) that distinguish this protocol from standard methylations.

Abstract & Core Principles

The alkylation of 2-tert-butyl-6-methyl-1,3-dioxan-4-one proceeds via a lithium enolate. The bulky tert-butyl group at the C2 position locks the acetal ring into a rigid chair-like conformation, while the C6-methyl group directs the facial selectivity of the incoming electrophile.

When using isopropyl iodide , a secondary electrophile, the reaction rate is significantly slower than with primary halides. To suppress elimination (E2) pathways and ensure high yields, the addition of a polar aprotic cosolvent (DMPU or HMPA) is mandatory to de-aggregate the lithium enolate and enhance its nucleophilicity.

Stereochemical Outcome[1][2][3][4]
  • Substrate: (2R,6R)-cis-2-tert-butyl-6-methyl-1,3-dioxan-4-one.

  • Selectivity: The electrophile attacks from the face opposite to the C6-methyl group (anti-approach).

  • Product: (2R,5R,6R)-2-tert-butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one (The isopropyl group is trans to the C6-methyl).

Reaction Mechanism & Workflow

The following diagram illustrates the enolate formation, the role of the cosolvent, and the facial selectivity of the alkylation.

G cluster_0 Critical Kinetic Control Substrate Dioxanone (SM) (2R,6R)-cis Enolate Lithium Enolate (Planar C5) Substrate->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate DMPU Add DMPU (De-aggregation) Enolate->DMPU Activation TS Transition State Anti-attack to C6-Me DMPU->TS + iPr-I Electrophile Isopropyl Iodide (iPr-I) Electrophile->TS Product Alkylated Product (2R,5R,6R)-trans TS->Product Steric Control

Figure 1: Mechanistic workflow for the stereoselective alkylation. The addition of DMPU is the critical control point for secondary halides.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleKey Hazard
Dioxanone SM 1.0SubstrateMoisture sensitive
Diisopropylamine 1.1–1.2Base PrecursorCorrosive, Volatile
n-Butyllithium 1.1–1.2Base PrecursorPyrophoric
Isopropyl Iodide 1.5–2.0ElectrophileAlkylating agent, Light sensitive
DMPU 3.0–4.0CosolventReprotoxic (Safer HMPA replacement)
THF (Anhydrous) SolventSolventPeroxide former
Step-by-Step Methodology
Phase 1: Generation of LDA (Lithium Diisopropylamide)

Note: Prepare fresh LDA. Commercial solutions are often degraded.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Charging: Add anhydrous THF (20 mL) and diisopropylamine (1.2 equiv) via syringe.

  • Cooling: Cool the solution to

    
      (dry ice/acetone bath).
    
  • Lithiation: Dropwise add n-butyllithium (1.2 equiv, usually 1.6 M or 2.5 M in hexanes) over 10 minutes.

  • Maturation: Stir at

    
     for 15 minutes, then warm to 
    
    
    
    (ice bath) for 15 minutes to ensure complete deprotonation of the amine.
  • Re-cooling: Cool the LDA solution back to

    
     .
    
Phase 2: Enolate Formation
  • Substrate Addition: Dissolve the dioxanone (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture at

    
     over 15–20 minutes.
    
    • Observation: The solution may turn pale yellow.

  • Equilibration: Stir the enolate solution at

    
     for 45–60 minutes.
    
    • Why: This ensures complete conversion to the thermodynamic lithium enolate.

Phase 3: Cosolvent Activation & Alkylation
  • DMPU Addition: Add DMPU (3.0–4.0 equiv) dropwise to the enolate at

    
    .
    
    • Critical: Without DMPU (or HMPA), the reaction with isopropyl iodide will be extremely sluggish and may result in low conversion or decomposition.

    • Stirring: Stir for 10 minutes to allow solvation of the lithium cation.

  • Electrophile Addition: Add isopropyl iodide (2.0 equiv) dropwise.

    • Note: Isopropyl iodide should be purified (passed through basic alumina) if it appears dark (iodine contamination).

  • Temperature Ramp:

    • Stir at

      
       for 2 hours.
      
    • Slow Warm-up: Unlike methyl iodide (which reacts at

      
      ), isopropyl iodide requires higher activation energy. Allow the reaction to slowly warm to 
      
      
      
      over 4–6 hours (or place in a freezer at
      
      
      overnight).
    • Monitoring: Check TLC or GC-MS. Do not warm to room temperature immediately, as O-alkylation or decomposition can occur.

Phase 4: Quench & Workup
  • Quench: Pour the cold reaction mixture (

    
    ) into a rapidly stirring mixture of saturated aqueous 
    
    
    
    (50 mL) and diethyl ether (50 mL).
  • Extraction: Separate layers. Extract the aqueous phase with diethyl ether (

    
    ).
    
  • Washing: Wash combined organics with water (

    
    ) to remove DMPU, followed by brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often a solid or oil that can be purified by flash column chromatography (Hexanes/Ethyl Acetate, typically 9:1 or 8:2) or recrystallization (if solid).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Enolate aggregation or low reactivity of iPr-I.Increase DMPU equivalents (up to 20% v/v of solvent). Allow longer reaction time at

.
Elimination (Propene) Base acting on the alkyl halide (E2).Ensure temperature does not exceed

. Use purified isopropyl iodide.
Poor Diastereoselectivity "Leaking" of stereocontrol; wrong temperature.Ensure enolate formation is strictly at

. Do not warm enolate above

before adding electrophile.
O-Alkylation Solvent polarity too high or "hard" electrophile character.While rare with iodides, ensure DMPU is added after enolate formation, not before.

References

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). EPC-Syntheses with C,C-Bond Formation via Acetals and Enamines. In Modern Synthetic Methods (Vol. 4, pp. 125-259). Springer. Link

  • Seebach, D., & Wasmuth, D. (1980).[2] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Helvetica Chimica Acta, 63(1), 197-200.[2] Link

  • Fráter, G. (1979).[2][9] Stereoselective α-alkylation of β-hydroxy esters. Helvetica Chimica Acta, 62(8), 2825-2828. Link

  • Kumagai, N., Matsunaga, S., & Shibasaki, M. (2018). Direct Catalytic Asymmetric Aldol Reaction of Thioamides. Organic Syntheses, 95, 260-275. (Demonstrates modern handling of similar enolates). Link

Sources

Synthesis of enantiopure 2-isopropyl-3-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of 2-Isopropyl-3-hydroxybutyric Acid

Authored by: A Senior Application Scientist

Abstract

Enantiomerically pure β-hydroxy carboxylic acids are fundamental chiral building blocks in the pharmaceutical and chemical industries. Their defined stereochemistry is crucial for the synthesis of complex molecules such as polyketides, macrolides, and a variety of therapeutic agents where biological activity is often confined to a single enantiomer.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis of enantiopure 2-isopropyl-3-hydroxybutyric acid, a key intermediate whose stereocenters at the α and β positions demand precise control during synthesis. We will explore two robust and widely adopted strategies: asymmetric synthesis using chiral auxiliaries and enzymatic kinetic resolution. For each method, we will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high stereoselectivity and yield.

Introduction: The Significance of Chiral β-Hydroxy Acids

The stereochemical configuration of a drug molecule can profoundly influence its pharmacodynamic and pharmacokinetic properties.[3][4][5] One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer). Consequently, the ability to synthesize molecules with specific, predetermined stereochemistry is a cornerstone of modern drug development. 2-Isopropyl-3-hydroxybutyric acid, with its two contiguous stereocenters, presents a common synthetic challenge. The methods detailed herein provide reliable pathways to access either enantiomer in high purity, enabling the construction of more complex chiral molecules.

Strategy I: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis involves the direct formation of a desired enantiomer. The use of a chiral auxiliary is a powerful strategy wherein a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] The auxiliary is then removed and can often be recycled. The Evans' oxazolidinone auxiliaries are particularly effective for stereocontrolled aldol additions, which are ideal for constructing the β-hydroxy acid motif.[6]

Principle of Operation

The core principle involves the formation of a conformationally rigid, chiral enolate. The oxazolidinone auxiliary, derived from a readily available chiral amino alcohol, is first acylated with isobutyryl chloride. Deprotonation with a strong base, such as sodium hexamethyldisilazide (NaHMDS), generates a specific Z-enolate. The bulky substituent on the auxiliary (e.g., an isopropyl or phenyl group) effectively blocks one face of the enolate, forcing the electrophile (in this case, acetaldehyde) to approach from the less sterically hindered face. This directed attack results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary's chiral center. Subsequent hydrolysis cleaves the auxiliary, yielding the desired enantiopure acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Acylation cluster_2 Step 3: Aldol Addition Aux Chiral Auxiliary ((S)-4-isopropyl-2-oxazolidinone) AcylAux N-Acyl Oxazolidinone Aux->AcylAux n-BuLi, THF AcylChloride Isobutyryl Chloride AcylChloride->AcylAux AcylAux_ref N-Acyl Oxazolidinone Enolate Z-Enolate Enolate_ref Z-Enolate AcylAux_ref->Enolate AldolAdduct Diastereomerically Pure Aldol Adduct AldolAdduct_ref Aldol Adduct Enolate_ref->AldolAdduct -78 °C Acetaldehyde Acetaldehyde Acetaldehyde->AldolAdduct FinalProduct Enantiopure Acid (2S,3R)-2-isopropyl-3-hydroxybutyric acid RecoveredAux Recovered Auxiliary AldolAdduct_ref->FinalProduct LiOH, H₂O₂, THF/H₂O AldolAdduct_ref->RecoveredAux

Caption: Asymmetric synthesis workflow using an Evans' chiral auxiliary.

Detailed Protocol: Synthesis of (2S,3R)-2-isopropyl-3-hydroxybutyric acid

Materials:

  • (S)-4-isopropyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyryl chloride

  • Sodium hexamethyldisilazide (NaHMDS)

  • Acetaldehyde

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq. solution)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (solvents, MgSO₄, silica gel)

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

    • Add isobutyryl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-acyl oxazolidinone.

  • Asymmetric Aldol Reaction:

    • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add NaHMDS (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the Z-enolate.

    • Add freshly distilled acetaldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to -20 °C over 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic phase, concentrate, and purify by flash chromatography to isolate the aldol adduct. High diastereoselectivity (>98:2 d.r.) is typically observed.

  • Cleavage and Isolation:

    • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

    • Separate the layers. The aqueous layer contains the lithium salt of the desired acid. The organic layer contains the recoverable chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate. Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the enantiopure (2S,3R)-2-isopropyl-3-hydroxybutyric acid.

Data Summary
StepKey ReagentsTypical Temp.OutcomeExpected Selectivity
Acylation n-BuLi, Isobutyryl Chloride-78 °C to 0 °CN-Acyl OxazolidinoneN/A
Aldol Reaction NaHMDS, Acetaldehyde-78 °CAldol Adduct>98% d.e.
Cleavage LiOH, H₂O₂0 °CTarget Acid + Recovered Auxiliary>98% e.e.

Strategy II: Enzymatic Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective and stereoselective catalysts for this purpose.[8] The process typically involves the enantioselective acylation of a racemic alcohol or hydrolysis of a racemic ester.[9][10][11]

Principle of Operation

In this strategy, a racemic mixture of an ester, such as ethyl 2-isopropyl-3-hydroxybutyrate, is subjected to enzymatic reaction. A lipase, such as immobilized Candida antarctica lipase B (CALB), will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other.[10] The reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer as the acylated ester and the other as the unreacted starting alcohol ester. These two compounds have different chemical properties and can be easily separated by standard chromatographic methods. Subsequent hydrolysis of the separated ester(s) yields the two enantiomers of the target acid.

Experimental Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Detailed Protocol: Resolution of (±)-Ethyl 2-isopropyl-3-hydroxybutyrate

Materials:

  • Racemic ethyl 2-isopropyl-3-hydroxybutyrate

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous hexane or other suitable organic solvent

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Chiral HPLC or GC column for monitoring enantiomeric excess (e.e.)

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic ethyl 2-isopropyl-3-hydroxybutyrate (1.0 eq) in anhydrous hexane, add vinyl acetate (1.5 eq).

    • Add immobilized CALB (typically 10-20% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC to determine the conversion and the e.e. of the remaining starting material.

    • Stop the reaction when the conversion is approximately 50% by filtering to remove the enzyme (which can be washed and reused).

  • Separation of Products:

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-ethyl ester from the acylated (R)-ester using flash column chromatography on silica gel.

  • Hydrolysis to Enantiopure Acids:

    • For the (S)-acid: Dissolve the purified (S)-ethyl ester in a mixture of EtOH and 1M NaOH solution. Stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the solution to pH ~2 with 1M HCl and extract with ethyl acetate. Dry, filter, and concentrate to obtain the (S)-enantiopure acid.

    • For the (R)-acid: Similarly, hydrolyze the purified (R)-acylated ester with NaOH/EtOH. This will cleave both the acetate and the ethyl ester groups. Work up as described above to obtain the (R)-enantiopure acid.

Data Summary
ParameterTypical ConditionsPurposeExpected Outcome
Enzyme Immobilized CALBChiral catalyst for selective acylationHigh enantioselectivity (E-value > 100)
Acyl Donor Vinyl AcetateIrreversible acylating agentDrives reaction forward
Solvent Hexane, MTBENon-polar organic mediumMaintains enzyme activity
Conversion ~50%Optimal point for high e.e. of both substrate and product>98% e.e. for unreacted ester
Temperature 30-45 °CBalances reaction rate and enzyme stabilityReasonable reaction times (4-24h)

Conclusion

The synthesis of enantiopure 2-isopropyl-3-hydroxybutyric acid can be achieved with high fidelity using either asymmetric synthesis with chiral auxiliaries or enzymatic kinetic resolution. The choice of method depends on project-specific requirements.

  • Asymmetric Synthesis is often preferred when direct access to a single, specific enantiomer is required without the need to resolve a racemic mixture. It offers high stereocontrol from the outset, although it may involve more complex reagents and cryogenic conditions.

  • Enzymatic Resolution is a powerful method that leverages green chemistry principles. It is experimentally simpler, operates under mild conditions, and allows for the separation of both enantiomers from a single racemic batch. Its primary limitation is the theoretical maximum yield of 50% for each enantiomer.

Both protocols, when executed with care, provide reliable access to this valuable chiral building block, empowering further research and development in the synthesis of complex, biologically active molecules.

References

  • Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry.
  • Asymmetric synthesis of beta-hydroxy acid via stereoselective dirhodium(II)-catalyzed C-H insertion of alpha-alkoxydiazoketone. Chemical & Pharmaceutical Bulletin.
  • Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry.
  • Diastereoselective and Enantioselective Synthesis of α-p-Methoxyphenoxy-β-Lactones: Dependence on the Stereoelectronic Properties of the β-Hydroxy-α-p-Methoxyphenoxycarboxylic Acid Precursors.
  • Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids...
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Chiral Auxiliaries. MilliporeSigma.
  • Chiral auxiliary. Wikipedia.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Formation of α-chiral centers by asymmetric β-C(sp3)
  • DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich.
  • Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli. PubMed.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate.
  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO.
  • Novel Enzymatic Synthesis of 3-Hydroxybutyric Acid Oligomers with Inserted Lactobionic Acid Moieties.
  • (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency. PMC.
  • Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses.
  • Method of making optically active ester derivatives and their acids
  • Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. MDPI.
  • Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency. PubMed.
  • Biomedical Application of Polyhydroxybutyrate Biopolymer in Drug Deliv. Taylor & Francis eBooks.
  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
  • Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. MDPI.

Sources

Reaction conditions for stereoselective alpha-alkylation of dioxanones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective


-Alkylation of 1,3-Dioxan-4-ones 

-Alkylation of Dioxanones
Methodology:  Self-Regeneration of Stereocenters (SRS)
Author:  Senior Application Scientist

Executive Summary

This guide details the protocol for the stereoselective


-alkylation of chiral 1,3-dioxan-4-ones, a methodology pioneered by Dieter Seebach. This transformation is the cornerstone of the Self-Regeneration of Stereocenters (SRS)  principle, allowing for the generation of quaternary stereocenters in 

-hydroxy acids without racemization. By converting a

-hydroxy acid into a rigid cyclic acetal (dioxanone), the original stereocenter is preserved and used to direct the formation of a new neighbor stereocenter with high diastereoselectivity (typically >95:5 dr).

Target Audience: Medicinal chemists and process development scientists working on polyketide synthesis, non-proteinogenic amino acids, and chiral building blocks.

Mechanistic Principles & Strategic Design

The SRS Concept

Direct alkylation of


-hydroxy esters often requires two equivalents of base and can suffer from poor stereocontrol or elimination. The SRS method circumvents this by:
  • Rigidification: Condensing the hydroxy acid with an aldehyde (typically pivalaldehyde) to form a 1,3-dioxan-4-one.

  • Memory of Chirality: The original stereocenter at C6 (derived from the

    
    -hydroxy group) directs the bulky substituent at C2 (acetal position) into a specific equatorial orientation.
    
  • Steric Shielding: Upon enolization, the C2-tert-butyl group locks the conformation, shielding the syn-face. The electrophile is forced to attack from the anti-face (axial attack), resulting in a trans-relationship between the C6 and the new C5 substituent.

Enolate Geometry & Selectivity

The lithium enolate of 2-tert-butyl-1,3-dioxan-4-one adopts a half-chair (or "sofa") conformation .

  • C2-Position: The bulky tert-butyl group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Facial Bias: The tert-butyl group effectively blocks the top face of the enolate. Consequently, electrophiles (E+) approach from the bottom face (anti to the t-Bu group).

Critical Reaction Parameters

ParameterRecommended ConditionRationale
Solvent THF / DMPU (4:1) THF is standard for enolate stability. DMPU (or HMPA) is critical for breaking up lithium aggregates, increasing enolate reactivity, and ensuring high diastereoselectivity.
Base LDA (1.1 equiv) Lithium Diisopropylamide provides kinetic deprotonation at -78°C. LiHMDS is a viable alternative but LDA is generally preferred for 1,3-dioxan-4-ones.
Temperature -78°C Essential to prevent enolate decomposition (

-elimination) and to maximize the kinetic stereocontrol.
Concentration 0.1 M - 0.2 M Dilution prevents intermolecular aggregation that can erode selectivity.
Quench AcOH / THF (-78°C) Kinetic protonation must occur at low temp to prevent equilibration (racemization) of the product enolate.

Standardized Protocol: -Methylation of (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one

Substrate: Dioxanone derived from (R)-3-hydroxybutyric acid and pivalaldehyde.[1] Target: Introduction of a methyl group at C5 trans to the C6-methyl group.

Step-by-Step Procedure

1. Preparation of Anhydrous Conditions

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Ensure all syringes and needles are oven-dried.

  • Caution: This reaction is extremely moisture-sensitive.

2. Generation of LDA (In-situ)

  • Charge the flask with diisopropylamine (1.2 mmol, 168 µL) and anhydrous THF (5 mL) .

  • Cool to -78°C (dry ice/acetone bath).

  • Dropwise add n-BuLi (1.2 mmol, 2.5 M in hexanes) over 5 minutes.

  • Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

3. Deprotonation

  • Dissolve (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one (1.0 mmol, 172 mg) in anhydrous THF (2 mL) .

  • Optional but Recommended: Add DMPU (0.5 mL) to the substrate solution to facilitate monomeric enolate formation.

  • Add the substrate solution dropwise to the LDA solution at -78°C over 10 minutes.

  • Stir for 45 minutes at -78°C . The solution typically turns faint yellow.

4. Electrophile Addition

  • Add Methyl Iodide (MeI) (1.5 mmol, 94 µL) dropwise (neat).

  • Note: For solid electrophiles, dissolve in minimal THF before addition.

  • Stir the mixture at -78°C for 2 to 4 hours . Monitor by TLC (or GC-MS aliquot).

  • Critical: Do not allow the temperature to rise above -50°C during reaction.

5. Quench and Workup

  • Quench the reaction at -78°C by adding Glacial Acetic Acid (2.0 mmol) in THF (1 mL).

  • Allow the mixture to warm to room temperature.

  • Pour into half-saturated aqueous NH4Cl (20 mL) and extract with Ether or EtOAc (3 x 15 mL) .

  • Wash combined organics with NaHCO3 (sat.) and Brine .

  • Dry over MgSO4 , filter, and concentrate under reduced pressure.

6. Purification

  • Purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1).

  • Expected Outcome: >90% Yield, >95:5 dr (trans-isomer).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolate decomposition (

-elimination)
Ensure temperature stays strictly at -78°C. Reduce reaction time.
Low Diastereoselectivity Enolate aggregationAdd cosolvent: DMPU (10-20% v/v) or HMPA (if safety permits).
Starting Material Recovery Incomplete deprotonationTitrate n-BuLi before use. Increase stirring time for deprotonation (up to 1 hr).
Acetal Hydrolysis Acidic quench too harshUse solid NH4Cl or buffer the quench. Ensure silica gel is neutralized (add 1% Et3N to eluent).

Visualizing the Workflow

Figure 1: The Seebach SRS Cycle

This diagram illustrates the complete lifecycle of the stereocenter: from the chiral pool precursor to the alkylated product and final hydrolysis.

SRS_Cycle Start Chiral beta-Hydroxy Acid Acetal 1,3-Dioxan-4-one (Acetal Formation) Start->Acetal Pivalaldehyde Acid Cat. Enolate Li-Enolate (Planar, Locked) Acetal->Enolate LDA, -78C THF/DMPU Alkylated alpha-Alkylated Dioxanone Enolate->Alkylated R-X (Electrophile) Anti-Attack Product Chiral alpha-Alkylated beta-Hydroxy Acid Alkylated->Product Hydrolysis (H3O+ or OH-) Product->Start Stereocenter Regenerated

Caption: The Self-Regeneration of Stereocenters (SRS) cycle utilizing 1,3-dioxan-4-one.

Figure 2: Transition State Model

This diagram depicts the steric environment of the enolate, showing why the electrophile attacks from the face opposite the tert-butyl group.

TransitionState tBu 2-t-Butyl Group (Pseudo-Equatorial) BLOCKS TOP FACE Ring Dioxanone Enolate (Half-Chair) tBu->Ring Steric Shielding Electrophile Electrophile (E+) Attacks from Bottom Electrophile->Ring Kinetic Pathway

Caption: Stereochemical model showing the 'anti' attack trajectory enforced by the bulky C2-substituent.

References

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). EPC Syntheses with C,C Bond Formation via Acetals and Enamines. Modern Synthetic Methods. Link

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Lange, G. L., & Gottardo, C. (1995). Synthetic applications of the Seebach dioxanone methodology. Journal of Organic Chemistry. Link

  • Fráter, G., Müller, U., & Günther, W. (1984).[2] The stereoselective

    
    -alkylation of chiral 
    
    
    
    -hydroxy esters. Tetrahedron. Link[2]
  • Smith, A. B., & Konopelski, J. P. (1984). Total synthesis of phyllanthocin. Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: The Strategic Use of (2S,5R,6R)-2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one in Stereocontrolled Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of total synthesis, the precise construction of stereogenic centers is a paramount challenge. Chiral auxiliaries represent a robust and reliable strategy for introducing chirality, transforming enantioselective challenges into diastereoselective ones.[1][2] This guide provides an in-depth exploration of (2S,5R,6R)-2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one , a powerful chiral auxiliary derived from β-hydroxy acids. We will dissect its synthesis, conformational biases that govern its stereodirecting power, and provide detailed, field-tested protocols for its application in asymmetric alkylation and aldol reactions—two of the most fundamental carbon-carbon bond-forming reactions in modern organic synthesis.[3][4] The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles that ensure high diastereoselectivity and predictable outcomes.

The Auxiliary: A Scaffold for Asymmetric Induction

The targeted 1,3-dioxan-4-one is a member of a class of chiral auxiliaries developed to exert exceptional facial control over enolate reactions. Its efficacy stems from a rigid, chair-like conformation enforced by the bulky tert-butyl group at the C2 position.[5] This conformational lock, combined with the stereocenters at C5 and C6, creates a highly defined steric environment that dictates the trajectory of incoming electrophiles.

Synthesis of the Chiral Auxiliary

The auxiliary is synthesized via an acid-catalyzed acetalization between the enantiopure β-hydroxy acid, (2R,3R)-3-hydroxy-2-isopropyl-3-methylbutanoic acid, and pivalaldehyde.

Protocol 1: Synthesis of (2S,5R,6R)-2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one

  • Reagents & Equipment:

    • (2R,3R)-3-hydroxy-2-isopropyl-3-methylbutanoic acid (1.0 equiv)

    • Pivalaldehyde (1.2 equiv)

    • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

    • Toluene

    • Round-bottom flask with Dean-Stark apparatus and reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add the β-hydroxy acid, toluene (approx. 0.2 M), pivalaldehyde, and p-TSA.

    • Equip the flask with a Dean-Stark trap and reflux condenser.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting acid is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the solution with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure dioxanone auxiliary.

Principle of Stereocontrol

The stereochemical outcomes of reactions using this auxiliary are a direct consequence of its rigid conformational structure. The large tert-butyl group at C2 overwhelmingly prefers an equatorial position, locking the six-membered ring into a stable chair conformation.[6] When the corresponding enolate is formed, the substituents at C5 (isopropyl) and C6 (methyl) create a formidable steric shield on one face of the molecule. Consequently, an incoming electrophile is directed to the opposite, less-hindered face, resulting in a single major diastereomer.

cluster_workflow General Workflow for Chiral Auxiliary Use Prochiral Prochiral Substrate (e.g., Acetic Acid) Attach Step 1: Covalent Attachment of Auxiliary Prochiral->Attach Adduct Chiral Adduct (Dioxanone Ester) Attach->Adduct React Step 2: Diastereoselective Reaction (e.g., Alkylation) Adduct->React Product_Diastereomer Product (High Diastereomeric Excess) React->Product_Diastereomer Cleave Step 3: Auxiliary Cleavage Product_Diastereomer->Cleave Final_Product Enantiomerically Pure Product Cleave->Final_Product Recycle Recovered Auxiliary Cleave->Recycle

Figure 1: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Application in Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of organic synthesis. This auxiliary provides a reliable method for the stereoselective alkylation of acetate-derived enolates.

Protocol 2: Diastereoselective Alkylation
  • Scientist's Note: This procedure utilizes lithium diisopropylamide (LDA) at low temperatures to form the kinetic Z-enolate, which rapidly reacts with the electrophile. Strict anhydrous conditions are critical for success.

  • Reagents & Equipment:

    • Dioxanone auxiliary acylated with the desired R-group (e.g., acetyl for acetate enolate) (1.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • LDA (1.1 equiv, freshly prepared or titrated solution)

    • Electrophile (e.g., Benzyl bromide, 1.2 equiv)

    • Schlenk flask, syringes, argon/nitrogen line

    • Low-temperature bath (-78 °C, dry ice/acetone)

  • Procedure:

    • Add the acylated dioxanone to a flame-dried Schlenk flask and dissolve in anhydrous THF.

    • Cool the solution to -78 °C under an inert atmosphere.

    • Slowly add LDA solution dropwise via syringe over 10 minutes. The solution may turn yellow, indicating enolate formation. Stir for 30-45 minutes at -78 °C.

    • Add the electrophile (e.g., benzyl bromide) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to isolate the alkylated product. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Representative Alkylation Data
Electrophile (R-X)BaseTemp (°C)Yield (%)d.r.
Benzyl bromideLDA-7892>98:2
IodomethaneLHMDS-7889>98:2
Allyl iodideLDA-7885>95:5
Isopropyl triflateNaHMDS-78 to -4078>95:5

Note: Data is representative for this class of auxiliary and may vary based on specific substrate and conditions.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl units.[7] The use of boron enolates derived from the auxiliary allows for highly diastereoselective additions to aldehydes via a closed, chair-like Zimmerman-Traxler transition state.

Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction
  • Scientist's Note: Dibutylboron triflate generates the Z-enolate, which chelates to the boron center. The subsequent reaction with an aldehyde proceeds through a highly organized transition state, leading to excellent stereocontrol. The choice of base (tertiary amine) is crucial; diisopropylethylamine (DIPEA) is commonly used.

  • Reagents & Equipment:

    • Acylated dioxanone (1.0 equiv)

    • Anhydrous dichloromethane (DCM)

    • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

    • Diisopropylethylamine (DIPEA, 1.2 equiv)

    • Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)

    • Low-temperature baths (-78 °C and 0 °C)

  • Procedure:

    • Dissolve the acylated dioxanone in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

    • Cool the solution back down to -78 °C.

    • Add the aldehyde, dissolved in a small amount of cold DCM, dropwise.

    • Stir at -78 °C for 2-3 hours, then allow to slowly warm to room temperature overnight.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract with DCM (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography.

cluster_mechanism Stereocontrol in Enolate Alkylation Enolate Top-Down View of Dioxanone Enolate Approach Electrophile (E⁺) Approach Allowed_Path Favored Trajectory Approach->Allowed_Path Disallowed_Path Disfavored Trajectory Approach->Disallowed_Path Steric_Block Steric Hindrance from Axial Groups (Isopropyl/Methyl) Result Single Diastereomer Formed Allowed_Path->Result

Figure 2: Conceptual diagram of facial selection during electrophilic attack on the dioxanone enolate.

Auxiliary Cleavage: Releasing the Chiral Product

A key advantage of chiral auxiliaries is their facile removal to unmask the desired functional group in the product.[1] The choice of cleavage method determines the final product type.

Protocol 4a: Reductive Cleavage to a Chiral Alcohol

  • Method: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) reduction.

  • Procedure: Treat the purified product with LiBH₄ in a mixed solvent system like THF/H₂O at 0 °C. Workup involves quenching with acid and extraction. The auxiliary is recovered as the corresponding β-hydroxy amide.

Protocol 4b: Hydrolytic Cleavage to a Chiral Carboxylic Acid

  • Method: Saponification using lithium hydroperoxide (LiOOH).

  • Procedure: Treat the product with a mixture of LiOH and H₂O₂ in THF/water. This mild method is effective for base-sensitive substrates.

Protocol 4c: Transesterification to a Chiral Ester

  • Method: Lewis-acid catalyzed alcoholysis.

  • Procedure: React the product with sodium methoxide in methanol or titanium (IV) isopropoxide in benzyl alcohol to yield the corresponding methyl or benzyl ester, respectively.

Conclusion

The (2S,5R,6R)-2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one auxiliary is a highly effective tool for asymmetric synthesis. Its conformationally rigid framework provides a predictable platform for high-fidelity stereocontrol in alkylation and aldol reactions. The straightforward synthesis of the auxiliary, coupled with its efficient cleavage and recovery, makes it a valuable asset for complex molecule synthesis in both academic and industrial settings. By understanding the fundamental principles of its design and application, researchers can confidently employ this auxiliary to solve challenging stereochemical problems in the pursuit of novel therapeutics and natural products.

References

  • Reagent-controlled additions of 2,2-dimethyl-1,3-dioxane-5-one to acyclic chiral α-branched aldehydes. ResearchGate. (Accessed Feb 20, 2026). Available from: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. PMC. (Accessed Feb 20, 2026). Available from: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. (Accessed Feb 20, 2026). Available from: [Link]

  • Seebach, D., et al. (1996). Chiral Reagents for Asymmetric Synthesis. Synthesis.
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. (Accessed Feb 20, 2026). Available from: [Link]

  • Chiral auxiliary. Wikipedia. (Accessed Feb 20, 2026). Available from: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. (Accessed Feb 20, 2026). Available from: [Link]

  • 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one. PubChem. (Accessed Feb 20, 2026). Available from: [Link]

  • Seebach, D., et al. (1987). Totally stereoselective additions to 2,6-disubstituted 1,3-dioxin-4-ones. Journal of the American Chemical Society.
  • Matsumoto, A., et al. (2015). Diastereoselective Reduction of β-(1,3-Dioxan-4-yl)ketones. Synlett.
  • Evans, D.A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • A comprehensive analysis of the influence of the chiral auxiliary on the α-aminoxylation of titanium(IV) enolates with TEMPO. Organic & Biomolecular Chemistry. (Accessed Feb 20, 2026). Available from: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. (Accessed Feb 20, 2026). Available from: [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. (Accessed Feb 20, 2026). Available from: [Link]

  • Stereoselective Radical Additions Using Chiral 1,3-Dioxolanones Derived from Lactic and Malic Acid. ResearchGate. (Accessed Feb 20, 2026). Available from: [Link]

  • Introduction to Stereoselective Organic Synthesis. University of Bristol. (Accessed Feb 20, 2026). Available from: [Link]

  • Supplementary Information for Transesterification of methyl esters to tert-butyl esters. Royal Society of Chemistry. (Accessed Feb 20, 2026). Available from: [Link]

  • (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one. PubChem. (Accessed Feb 20, 2026). Available from: [Link]

  • Tert-butyl – Knowledge and References. Taylor & Francis. (Accessed Feb 20, 2026). Available from: [Link]

  • Selective Mixed Tishchenko Reaction via Substituted 1,3-Dioxan-4-ols. Aaltodoc. (Accessed Feb 20, 2026). Available from: [Link]

  • Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. (Accessed Feb 20, 2026). Available from: [Link]

  • Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[3][7]dioxan-4-yl). Google Patents. (Accessed Feb 20, 2026). Available from:

  • Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane. ResearchGate. (Accessed Feb 20, 2026). Available from: [Link]

  • Enantioselective Epoxidation of Allylic Alcohols. Organic Syntheses. (Accessed Feb 20, 2026). Available from: [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. (Accessed Feb 20, 2026). Available from: [Link]

  • Process for the production of tert-butyl (e)-(6-[2- [4-(4-fluorophenyl) -6-isopropyl-2-[ methyl (methylsulfonyl) amino] pyrimidin-5-yl] vinyl](4r, 6s)-2,2-dimethyl[3][7]dioxan-4-. Google Patents. (Accessed Feb 20, 2026). Available from:

  • The reactions of alkyl radicals. Part IV. The reaction of methyl radicals with isopropyl and t-butyl radicals. Journal of the Chemical Society. (Accessed Feb 20, 2026). Available from: [Link]

  • (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. ResearchGate. (Accessed Feb 20, 2026). Available from: [Link]

Sources

Application Note: Scalable Synthesis of 5-Isopropyl-6-methyl-1,3-dioxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis of 5-isopropyl-6-methyl-1,3-dioxan-4-one , a critical heterocyclic intermediate. While often utilized as a chiral auxiliary (e.g., in the Seebach self-regeneration of stereocenters) or a monomer for biodegradable polyesters, its specific substitution pattern requires a rigorous synthetic strategy to manage steric bulk and stereochemical integrity during scale-up.

The protocol defined herein prioritizes operational scalability , moving away from cryogenic academic methods (e.g., LDA-mediated aldol additions) toward robust industrial pathways utilizing acetoacetate alkylation and catalytic cyclization .

Key Chemical Data
ParameterDescription
Target Molecule 5-Isopropyl-6-methyl-1,3-dioxan-4-one
CAS Registry Core scaffold related to 129287-66-7 (2-t-butyl variant)
Molecular Formula

Key Functionality Cyclic Acetal / Lactone (Dioxanone)
Precursor 3-Hydroxy-2-isopropylbutanoic acid
Primary Risk Polymerization of precursor; hydrolysis of acetal

Retrosynthetic Strategy & Pathway Design

To achieve a scalable process, we avoid the direct aldol condensation of isovaleric acid, which requires cryogenic conditions (


) and pyrophoric bases (LDA) difficult to manage at kilogram scale. Instead, we employ a Linear Alkylation-Reduction Sequence  starting from commodity chemicals.
Pathway Logic
  • Backbone Construction: Alkylation of ethyl acetoacetate allows for the introduction of the isopropyl group at ambient temperatures using inexpensive bases.

  • Functionalization: Reduction of the ketone to the alcohol establishes the

    
    -hydroxy motif.
    
  • Cyclization: The final dioxanone ring is closed using paraformaldehyde under thermodynamic control, utilizing azeotropic water removal to drive the equilibrium.

G Start Ethyl Acetoacetate (Commodity) Step1 Step 1: Alkylation (iPr-Br, NaOEt) Start->Step1 Inter1 Ethyl 2-isopropylacetoacetate Step1->Inter1 Step2 Step 2: Reduction (NaBH4 or H2/Cat) Inter1->Step2 Inter2 Ethyl 3-hydroxy-2-isopropylbutyrate Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, then HCl) Inter2->Step3 Precursor 3-Hydroxy-2-isopropylbutanoic Acid (Key Intermediate) Step3->Precursor Step4 Step 4: Cyclization (Paraformaldehyde, PTSA) Precursor->Step4 Final 5-Isopropyl-6-methyl-1,3-dioxan-4-one (Target) Step4->Final

Figure 1: Retrosynthetic pathway designed for scalability, avoiding cryogenic steps.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (3-Hydroxy-2-isopropylbutanoic acid)

Rationale: The commercial availability of this specific hydroxy acid is limited and expensive. In-house synthesis via acetoacetate ensures supply chain independence and cost reduction.

Step 1.1: Alkylation
  • Reagents: Ethyl acetoacetate (1.0 eq), Isopropyl bromide (1.1 eq), Sodium ethoxide (1.1 eq), Ethanol (Solvent).

  • Protocol:

    • Charge reactor with Ethanol (5 vol). Add Sodium Ethoxide slowly to maintain temp

      
      .
      
    • Add Ethyl Acetoacetate dropwise over 1 hour. Stir for 30 mins to form the enolate.

    • Add Isopropyl bromide dropwise. Reflux the mixture (

      
      ) for 4-6 hours.
      
    • Monitor: GC-MS should show

      
       conversion of starting material.
      
    • Workup: Distill off ethanol. Quench residue with water. Extract with Ethyl Acetate. Distill organic layer to obtain Ethyl 2-isopropylacetoacetate .

Step 1.2: Reduction
  • Reagents: Ethyl 2-isopropylacetoacetate (1.0 eq), Sodium Borohydride (

    
    , 0.3 eq), Methanol.
    
  • Protocol:

    • Dissolve keto-ester in Methanol (5 vol). Cool to

      
      .
      
    • Add

      
       portion-wise (exothermic, H2 evolution). Maintain temp 
      
      
      
      .
    • Stir at ambient temp for 2 hours.

    • Quench: Carefully add Acetone (0.5 eq) to destroy excess hydride, then dilute HCl.

    • Isolation: Extract and concentrate to yield Ethyl 3-hydroxy-2-isopropylbutyrate . Note: This produces a mixture of syn/anti diastereomers. Separation is usually performed after cyclization.

Step 1.3: Hydrolysis
  • Protocol: Standard saponification using NaOH (aq) followed by acidification to pH 2. Extract with Ether/DCM. Isolate the free acid 3-Hydroxy-2-isopropylbutanoic acid .

Phase 2: Cyclization to 5-Isopropyl-6-methyl-1,3-dioxan-4-one

Rationale: This is the critical heterocycle formation. We utilize a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the dioxanone. Paraformaldehyde is selected over formalin to minimize initial water load.

Reagents & Equipment
ComponentSpecificationRole
Precursor 3-Hydroxy-2-isopropylbutanoic acidSubstrate
Aldehyde Source Paraformaldehyde (Solid)Acetalization agent
Catalyst p-Toluenesulfonic acid (PTSA) monohydrate (5 mol%)Acid Catalyst
Solvent Toluene or CyclohexaneAzeotropic carrier
Equipment Reactor with Dean-Stark trap & Reflux CondenserWater removal
Step-by-Step Protocol
  • Reactor Setup:

    • Equip a clean, dry glass reactor with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.

    • Critical: Ensure the Dean-Stark trap is pre-filled with the reaction solvent (Toluene).

  • Charging:

    • Charge 3-Hydroxy-2-isopropylbutanoic acid (1.0 eq) into the reactor.

    • Add Toluene (10 volumes relative to acid mass).

    • Add Paraformaldehyde (1.5 - 2.0 eq). Note: Excess is used to account for sublimation losses and depolymerization efficiency.

    • Add PTSA (0.05 eq).[1]

  • Reaction (Cyclization):

    • Heat the mixture to vigorous reflux (

      
      ).
      
    • Observation: The solution will initially be cloudy (paraformaldehyde suspension) and eventually clear as depolymerization and reaction occur.

    • Water Removal: Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is 1 mole per mole of substrate.

    • Endpoint: Reaction is complete when water evolution ceases (typically 2-4 hours). Verify by TLC or NMR (disappearance of acid proton).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Wash: Wash the toluene layer with saturated

      
       (2x) to neutralize the catalyst and remove unreacted acid.
      
    • Wash with Brine (1x).

    • Dry organic layer over

      
       or 
      
      
      
      .
  • Purification (Distillation):

    • Concentrate the solvent under reduced pressure.

    • Perform fractional vacuum distillation on the crude oil.

    • Target: 5-Isopropyl-6-methyl-1,3-dioxan-4-one typically distills as a colorless oil. (Boiling point is pressure dependent; estimate

      
       at 5-10 mmHg).
      

Critical Process Parameters (CPPs) & Troubleshooting

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterTarget RangeImpact of Deviation
Water Content

in solvent
High water prevents cyclization (equilibrium shift).
Acid Catalyst Load 2 - 5 mol%Too low: Slow reaction. Too high: Charring/Polymerization.
Aldehyde Stoichiometry 1.5 - 2.0 eqExcess ensures full conversion; insufficient leads to oligomers.
Reflux Rate VigorousMust be sufficient to carry water into the trap efficiently.
Self-Validating System Checks
  • Check 1 (Pre-Reaction): Test Toluene for water content (Karl Fischer). If wet, dry before use.

  • Check 2 (In-Process): NMR of crude aliquot. Look for the characteristic singlet/doublet at ~5.0-5.5 ppm corresponding to the O-CH2-O protons (C2 position).

    • Signal: Two doublets (AB system) if chiral center influences the acetal protons, or a singlet if rapid flipping occurs.

  • Check 3 (Post-Workup): pH of the aqueous wash must be basic (

    
    ) to ensure complete removal of PTSA.
    

Stereochemical Considerations

The synthesized 5-isopropyl-6-methyl-1,3-dioxan-4-one possesses two chiral centers (C5 and C6).

  • Cis/Trans Isomers: The cyclization typically favors the thermodynamic product (often the cis-disubstituted isomer due to chair conformation stability, placing the bulky isopropyl and methyl groups in equatorial positions if possible).

  • Separation: If a single diastereomer is required, the crude dioxanone mixture can often be separated by crystallization (if solid) or precision distillation .

  • Seebach Auxiliary Note: If the target is the 2-tert-butyl derivative (Seebach auxiliary), replace Paraformaldehyde with Pivalaldehyde . The reaction conditions remain identical, but the bulky t-butyl group at C2 exerts powerful stereocontrol, locking the ring into a specific conformation.

References

  • Source: BenchChem.
  • Precursor Synthesis (Hydroxy Acid)

    • Source: Sigma-Aldrich. "3-Hydroxy-2-isopropylbutanoic acid Product Information."[2]

  • Polymerization Applications

    • Source: ResearchGate.[3][4] "Synthesis of 1,3-dioxolan-4-one monomers for aliphatic polyesters."

    • URL:[Link]

  • Seebach Auxiliary Methodology (Analogous Chemistry)

    • Source: MDPI. "New Chemistry of Chiral 1,3-Dioxolan-4-Ones."
    • URL:[Link]

  • Scale-Up Protocols

    • Source: Organic Syntheses.[1][4][5][6] "Asymmetric Synthesis via Meldrum's Acids (Dioxanediones)."

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving diastereomeric ratio (dr) in dioxanone alkylations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Diastereomeric Ratio (dr)

Welcome to the Technical Support Center for dioxanone alkylations. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the diastereoselectivity of their reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the diastereomeric ratio (dr) in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind diastereoselective alkylation of dioxanones?

The diastereoselective alkylation of dioxanones relies on the use of a chiral auxiliary. This is a stereogenic group temporarily incorporated into the dioxanone starting material to control the stereochemical outcome of the reaction.[1] By introducing a chiral auxiliary, the two faces of the resulting enolate become diastereotopic. This means that the incoming electrophile will encounter different steric and electronic environments on each face, leading to a preferential attack from one side and the formation of one diastereomer in excess.[2]

Q2: My diastereomeric ratio is consistently low (near 1:1). What are the most likely causes?

A low diastereomeric ratio suggests a lack of effective stereochemical control during the alkylation step. The most common culprits include:

  • Inefficient Chiral Auxiliary: The chosen chiral auxiliary may not be exerting enough steric or electronic influence to effectively differentiate the two faces of the enolate.

  • Poor Enolate Geometry Control: The formation of a mixture of E/Z enolates can lead to different transition states and, consequently, a mixture of diastereomers.[3]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, thus reducing the dr.

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the aggregation state and geometry of the enolate, thereby influencing diastereoselectivity.[4][5]

Q3: Can the choice of electrophile affect the diastereomeric ratio?

Absolutely. The structure and reactivity of the electrophile play a crucial role. Highly reactive electrophiles may react too quickly, diminishing the selective pressure exerted by the chiral auxiliary. Conversely, very bulky electrophiles might introduce their own steric biases that could either enhance or compete with the directing effect of the auxiliary.[6]

II. Troubleshooting Guide: Enhancing Your Diastereomeric Ratio

This section provides a systematic approach to diagnosing and resolving common issues encountered during the diastereoselective alkylation of dioxanones.

Issue 1: Low Diastereoselectivity (dr < 5:1)

When faced with a low diastereomeric ratio, a methodical investigation of the reaction parameters is essential.

Potential Cause & Suggested Solutions

  • Suboptimal Base Selection: The base is critical for the formation and geometry of the enolate.

    • Troubleshooting Protocol: Screen a variety of lithium amide bases such as Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), and Lithium Tetramethylpiperidide (LiTMP). The steric bulk of the base can influence the E/Z geometry of the enolate, which in turn affects the facial selectivity of the alkylation. For instance, LDA is known to selectively produce Z-enolates in many systems.[7]

  • Incorrect Solvent System: The solvent influences the aggregation and reactivity of the enolate.[4][5]

    • Troubleshooting Protocol: Evaluate a range of aprotic solvents. Tetrahydrofuran (THF) is a common starting point due to its good solvating properties for lithium enolates. However, less coordinating solvents like toluene or hexane can sometimes lead to more ordered transition states and higher diastereoselectivity. The use of strongly coordinating solvents like HMPA can disrupt aggregation, which may be beneficial or detrimental depending on the specific system.

  • Reaction Temperature Too High: Higher temperatures can lead to erosion of diastereoselectivity.

    • Troubleshooting Protocol: Perform the enolization and alkylation steps at low temperatures, typically -78 °C (dry ice/acetone bath). If the reaction is sluggish, a gradual increase in temperature to -40 °C or 0 °C can be explored, while carefully monitoring the impact on the dr.

Experimental Protocol: Screening Reaction Conditions for Optimal dr
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral dioxanone substrate in the chosen anhydrous solvent (e.g., THF).

  • Enolization: Cool the solution to -78 °C. Slowly add a freshly prepared solution of the chosen lithium amide base (e.g., LDA) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile dropwise to the enolate solution at -78 °C.

  • Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Analysis: Allow the mixture to warm to room temperature, perform a standard aqueous workup, and extract the product with an appropriate organic solvent. Dry the organic layer, concentrate, and determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.

ParameterCondition 1Condition 2Condition 3
Base LDALiHMDSKHMDS
Solvent THFTolueneDiethyl Ether
Temperature -78 °C-40 °C0 °C

Table 1: Example of a Screening Table for Optimizing Diastereomeric Ratio.

Issue 2: Poor Yields and/or Side Product Formation

Low yields or the presence of significant side products can often be addressed by carefully considering the stability of the reactants and intermediates.

Potential Cause & Suggested Solutions

  • Enolate Instability: The dioxanone enolate may be unstable under the reaction conditions, leading to decomposition or side reactions.

    • Troubleshooting Protocol: Ensure strictly anhydrous conditions, as any trace of water can protonate the enolate. Use freshly distilled solvents and freshly prepared bases. Consider using a less reactive base if decomposition is suspected.

  • Competing Reactions: The electrophile may be reacting with the base or undergoing elimination.

    • Troubleshooting Protocol: Add the base to the dioxanone substrate first to ensure complete enolate formation before introducing the electrophile. If the electrophile is prone to elimination, consider using a less hindered base.

  • Self-Condensation of the Dioxanone: Under certain conditions, dioxanones can undergo self-condensation.[8]

    • Troubleshooting Protocol: This is often promoted by stronger, less-hindered bases. Switching to a bulkier base like LiHMDS or LiTMP can often mitigate this issue. Maintaining a low reaction temperature is also critical.

III. Visualizing the Key Concepts

Understanding the underlying principles of stereocontrol is crucial for effective troubleshooting. The following diagrams illustrate the key concepts discussed.

G cluster_start Starting Material cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_product Products Chiral Dioxanone Chiral Dioxanone Enolate Diastereotopic Enolate Chiral Dioxanone->Enolate Deprotonation Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Enolate Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Enolate Temperature (-78 °C) Temperature (-78 °C) Temperature (-78 °C)->Enolate TS_Major Favored Transition State Enolate->TS_Major Attack from less-hindered face TS_Minor Disfavored Transition State Enolate->TS_Minor Attack from more-hindered face Electrophile Electrophile Electrophile->TS_Major Electrophile->TS_Minor Major_Diastereomer Major_Diastereomer TS_Major->Major_Diastereomer Minor_Diastereomer Minor_Diastereomer TS_Minor->Minor_Diastereomer

Caption: Workflow for Diastereoselective Dioxanone Alkylation.

G Troubleshooting Low Diastereomeric Ratio Base Base Selection LDA LiHMDS KHMDS Troubleshooting->Base Investigate Solvent Solvent Choice THF Toluene Hexane Troubleshooting->Solvent Investigate Temperature Reaction Temperature -78 °C -40 °C 0 °C Troubleshooting->Temperature Investigate Electrophile Electrophile Reactivity Less vs. More Reactive Troubleshooting->Electrophile Investigate Optimal_dr Improved Diastereomeric Ratio Base->Optimal_dr Solvent->Optimal_dr Temperature->Optimal_dr Electrophile->Optimal_dr

Caption: Key Factors Influencing Diastereoselectivity.

IV. References

  • Corey, E. J.; Gross, A. W. Tetrahedron Lett.1985 , 26, 4291-4294. [Link]

  • Evans, D. A. Aldol Reaction. J. Am. Chem. Soc.1981 , 103, 8, 2127–2129. [Link]

  • Enders, D.; et al. Asymmetric Alkylation of Dioxanones. Angew. Chem. Int. Ed.2008 , 47, 36, 6873-6. [Link]

  • Procter, G. Asymmetric Synthesis. Oxford University Press, 1996. [Link]

  • Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Stoltz, B. M.; et al. Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. J. Am. Chem. Soc.2016 , 138, 43, 14230-14233. [Link]

  • Trost, B. M.; et al. Asymmetric Alkylation of β-Ketoesters. J. Am. Chem. Soc.2013 , 135, 44, 16429-16432. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]

  • Seebach, D.; et al. Diastereoselective Alkylation of Chiral 1,3-Dioxolan-4-ones. Helv. Chim. Acta1984 , 67, 6, 1593-1607. [Link]

  • Sibi, M. P.; et al. Enantioselective Enolate Alkylation. J. Am. Chem. Soc.2001 , 123, 23, 5401-5402. [Link]

Sources

Technical Support Center: Minimizing O-Alkylation in Enolate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Regioselectivity Control (C- vs. O-Alkylation) Audience: Synthetic Chemists, Process Chemists Lead Scientist: Dr. [AI Name], Senior Application Scientist

The Core Challenge: Ambident Nucleophiles

Welcome to the Enolate Support Hub. You are likely here because your alkylation reaction yielded an enol ether (O-alkylation) instead of the desired


-alkylated carbonyl (C-alkylation).

Enolates are ambident nucleophiles , meaning they possess two reactive sites: the oxygen and the


-carbon.[1]
  • Oxygen: Harder nucleophile, higher electronegativity (3.5), carries the majority of the negative charge density.

  • Carbon: Softer nucleophile, lower electronegativity (2.5), orbital-controlled reactivity.

The Golden Rule: To maximize C-alkylation, you must suppress the natural electrostatic attraction of the oxygen atom. This is achieved by manipulating Ion Pairing .

The "Why" & "How": Engineering Ion Pairs

The most common failure mode is creating a "naked" enolate. When the metal counter-ion is dissociated from the enolate oxygen, the oxygen becomes the most reactive site due to its high charge density. To force C-alkylation, you must maintain a Tight Ion Pair (TIP) .

Mechanism Visualization: TIP vs. SSIP

The following diagram illustrates the mechanistic divergence based on solvation.

Enolate_Selectivity Start Enolate Formation Solvent_Polar Polar Aprotic Solvent (DMSO, HMPA, DMPU) Start->Solvent_Polar Dissociating Conditions Solvent_NonPolar Non-Polar/Ether Solvent (THF, Toluene) Start->Solvent_NonPolar Associating Conditions SSIP Solvent Separated Ion Pair (SSIP) [Enolate]⁻ || [Li(Solvent)n]⁺ Oxygen is 'Naked' Solvent_Polar->SSIP TIP Tight Ion Pair (TIP) Enolate-O---Li⁺ Oxygen is 'Shielded' Solvent_NonPolar->TIP Reaction_O Charge Control Electrophile attacks O SSIP->Reaction_O Hard-Hard Interaction Reaction_C Orbital Control Electrophile attacks C TIP->Reaction_C Soft-Soft Interaction Product_O O-Alkylation (Enol Ether) Reaction_O->Product_O Product_C C-Alkylation (Alpha-Substituted Ketone) Reaction_C->Product_C

Caption: Pathway divergence driven by solvation. Polar solvents expose the oxygen (SSIP), leading to O-alkylation. Non-polar solvents bind the cation to oxygen (TIP), forcing C-alkylation.

Protocol Optimization Modules

Module A: Solvent & Counter-ion Selection

Objective: Maximize the shielding of the enolate oxygen.

VariableRecommendation for C-AlkylationExplanation (Causality)
Counter-ion Lithium (

)
Lithium is a small, "hard" cation.[2] It forms a very strong bond with the hard enolate oxygen. This steric and electrostatic block forces the incoming electrophile to attack the carbon. Larger cations (

,

,

) form looser bonds, increasing O-alkylation.
Solvent THF (Tetrahydrofuran)THF coordinates

enough to solubilize it but maintains the Tight Ion Pair.
Additives AVOID HMPA/DMPU These polar aprotic cosolvents are excellent cation chelators. They strip the

away from the oxygen, creating a naked enolate and causing immediate O-alkylation.

Standard Protocol (Kinetic Control):

  • Charge flask with dry THF under inert atmosphere (

    
    /Ar).
    
  • Add diisopropylamine (1.1 equiv).

  • Cool to -78°C .

  • Add n-BuLi (1.05 equiv) dropwise. Stir 15-30 min to form LDA.

  • Add ketone substrate dropwise. Stir 30-60 min.

  • Add electrophile. Warm slowly only if necessary.

Module B: Electrophile Selection (HSAB Theory)

Objective: Match the "soft" carbon nucleophile with a "soft" electrophile.

According to Hard-Soft Acid-Base (HSAB) theory:

  • Hard-Hard interactions are electrostatic (Charge controlled).

  • Soft-Soft interactions are orbital overlap (Frontier Orbital controlled).

Electrophile ClassHard/SoftPredicted OutcomeAction
Alkyl Iodides (R-I) SoftC-Alkylation Preferred. The iodide is a soft leaving group, matching the soft C-center.
Alkyl Bromides (R-Br) IntermediateMostly C-AlkylationAcceptable.
Alkyl Sulfonates (R-OTs/OMs) HardMixed / O-Alkylation Avoid. The oxygen of the sulfonate is hard, often directing attack to the hard enolate oxygen.
Silyl Chlorides (R-SiCl) Very HardO-Alkylation Creates Silyl Enol Ethers. (Si-O bond is extremely strong: ~130 kcal/mol).

Troubleshooting Protocol: If you must use a Tosylate/Mesylate and are seeing O-alkylation:

  • The Finkelstein Fix: Premix your alkyl tosylate with NaI (Sodium Iodide) in acetone (or in situ if solubility permits) to convert it to the Alkyl Iodide before adding it to your enolate.

Troubleshooting FAQ

Q1: I am using LDA/THF at -78°C, but the reaction is stalled. Can I add HMPA to speed it up?

  • Answer: Proceed with extreme caution. Adding HMPA will accelerate the reaction by breaking the lithium aggregates, but it will almost certainly shift the ratio toward O-alkylation .

  • Solution: Instead of adding HMPA, try:

    • Allowing the reaction to warm to 0°C (if the enolate is stable).

    • Changing the leaving group to an Iodide (more reactive) rather than changing the solvent.

Q2: I am trying to alkylate a 1,3-dicarbonyl (e.g., malonate, acetoacetate) and getting O-products.

  • Answer: The enolate of a 1,3-dicarbonyl is highly delocalized and stable. The charge is distributed over two oxygens.

  • Solution:

    • Ensure you are using a soft electrophile (Alkyl Iodide).

    • Switch base/solvent: K2CO3 in Acetone is common, but for strict C-alkylation, NaH in THF or NaOEt in EtOH (classic thermodynamic conditions) often favors C-alkylation for these specific substrates due to the thermodynamic stability of the C-C bond formed.

Q3: Why does my silyl chloride (TMSCl) always give O-alkylation?

  • Answer: This is driven by bond strength. The Si-O bond is exceptionally strong (approx. 130 kcal/mol) compared to the Si-C bond. The reaction is exothermic and virtually irreversible at the oxygen. This is the standard method for trapping enolates as silyl enol ethers, not an error.

Decision Logic for Researchers

Use this workflow to design your next experiment.

Optimization_Workflow Start Start: Alkylation Goal Target Target: C-Alkylation Start->Target Q_Base Base Selection Target->Q_Base Li_Base Lithium Base (LDA/LiHMDS) Q_Base->Li_Base Select K_Base Potassium Base (KHMDS/KOtBu) Q_Base->K_Base Avoid Q_Solvent Solvent Selection Li_Base->Q_Solvent THF THF (Tight Ion Pair) Q_Solvent->THF Select HMPA HMPA/DMSO (Naked Enolate) Q_Solvent->HMPA Avoid Q_LG Leaving Group THF->Q_LG Iodide Iodide (Soft) Q_LG->Iodide Select Tosylate Tosylate (Hard) Q_LG->Tosylate Convert to Iodide Result High C:O Ratio Iodide->Result

Caption: Step-by-step parameter selection to maximize C-Alkylation selectivity.

References

  • Myers, A. G. (2006). Enolate Alkylation: Stereoselective Alkylation of Enolates. Harvard University, Chem 115 Handouts. (Note: Navigate to "Enolates" section).

  • Evans, D. A. (2006).[3] Chemistry 206: Advanced Organic Chemistry - Enolate Alkylation. Harvard University. (Archived notes on Evans Group website).

  • Carey, F. A., & Sundberg, R. J. (2007).[4] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. Chapter 1: Alkylation of Enolates.

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Enolate Alkylation. Michigan State University.[5]

  • UBC Chemistry. (2015). Chem 330: Enolates and their Reactivity. University of British Columbia.

Sources

Troubleshooting low yields in Seebach dioxanone alkylation with bulky halides

Author: BenchChem Technical Support Team. Date: February 2026

Module: Troubleshooting Bulky Electrophiles & Low Yields

Executive Summary: The "Bulky" Challenge

You are likely employing the Self-Regeneration of Stereocenters (SRS) methodology to alkylate a dioxanone (derived from


-hydroxy acids like 3-hydroxybutyric acid or 

-hydroxy acids like lactic acid).

While this method is robust for methyl, allyl, and benzyl halides, bulky electrophiles (e.g., isopropyl iodide, ortho-substituted benzyl bromides) often result in yields <30%. This is rarely due to "bad reagents" and almost always due to two competing factors:

  • Steric Shielding: The t-butyl group at C2 (the "director") blocks the cis face, but also creates a "steric canyon" that bulky electrophiles struggle to enter.

  • Aggregation State: The lithium enolate exists as a stable, unreactive aggregate (tetramer/dimer) in pure THF.

This guide provides the specific protocols to de-aggregate the enolate and suppress competing elimination reactions.

Troubleshooting Triage

Identify your specific failure mode below to jump to the solution.

SymptomDiagnosisPrimary CauseImmediate Fix
Recovery of Starting Material (>50%) Low ReactivityEnolate aggregation prevents attack on bulky halide.Add DMPU (3–5 equiv) or HMPA. Switch halide (Br

I).
Formation of Alkene (from halide) E2 EliminationEnolate acts as a base, not a nucleophile.Lower Temp (-78°C).[1][2][3][4][5] Use LiCl additive.[6]
Complex Mixture / Tar Enolate DecompositionDioxanone ring fragmentation (

-elimination).
Quench at -78°C. Do not warm to RT before quench.
Low d.r. (Diastereomeric Ratio) EpimerizationProton exchange with product or incomplete direction.Ensure trans-director (t-Bu) is pure. Check quench pH.

Deep Dive: The Mechanics of Failure

A. The "Steric Wall" & Aggregation

In THF, the lithium enolate of dioxanone forms tight aggregates (dimers or tetramers). A small electrophile (MeI) can slip in, but a bulky one (e.g., i-Pr-I) cannot access the nucleophilic carbon.

The Fix: You must break the Lithium-Oxygen aggregates using a Lewis basic cosolvent.

  • HMPA (Hexamethylphosphoramide): The gold standard, but carcinogenic.

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): The safe, non-carcinogenic alternative. It coordinates to Lithium, creating a "monomeric," highly reactive enolate.

B. The Decomposition Pathway

Dioxanones are acetals. Under strongly basic conditions at higher temperatures (> -20°C), the enolate can undergo a


-elimination , cleaving the ring and destroying your chiral memory.

Figure 1: Thermal decomposition pathway of dioxanone enolates. Keeping the reaction strictly cryogenic is essential when reactivity is slow.

Optimized Protocol: Bulky Alkylation

Use this protocol specifically for secondary halides or hindered primary halides.

Reagents:

  • Dioxanone Starting Material (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • DMPU (4.0 equiv) or HMPA (3.0 equiv) - CRITICAL ADDITIVE

  • Alkyl Iodide (3.0 – 5.0 equiv) - Excess is cheap; your time is not.

Step-by-Step:

  • Enolization:

    • Cool anhydrous THF (0.2 M concentration relative to substrate) to -78°C .

    • Add LDA (1.1 equiv) dropwise.

    • Add Dioxanone solution (in THF) dropwise down the side of the flask.

    • Wait: Stir at -78°C for 45 minutes . (Ensure complete deprotonation).

  • The "Turbo" Charge (De-aggregation):

    • Add DMPU (4 equiv) neat, dropwise via syringe.

    • Stir for 15 minutes at -78°C.

    • Note: The solution often changes color (e.g., pale yellow to bright orange) indicating the formation of the solvent-separated ion pair (SSIP).

  • Alkylation:

    • Add the Alkyl Iodide (dissolved in minimal THF) slowly.

    • Temperature Ramp:

      • For reactive halides: Keep at -78°C for 4 hours.

      • For Bulky halides: Keep at -78°C for 2 hours, then place in a -20°C freezer (or cryostat) overnight.

      • Warning: Do NOT let it warm to 0°C or RT. The rate of decomposition exceeds the rate of alkylation for bulky substrates at these temps.

  • Quench:

    • Add saturated NH₄Cl solution while still at -78°C.

    • Warm to RT only after the quench is complete.

FAQ: Specific Scenarios

Q: I am using Isopropyl Bromide and getting 0% yield. Why? A: Secondary bromides are poor electrophiles for this system. The C-Br bond is too strong, and the enolate acts as a base, eliminating HBr to form propene (gas), which bubbles away.

  • Fix: Switch to Isopropyl Iodide . If not available, run the Finkelstein reaction (NaI in acetone) to convert your bromide to iodide first.

Q: Can I use LiHMDS instead of LDA? A: Yes, but with caution. LiHMDS is less basic and bulkier.

  • Pros: Less likely to cause E2 elimination on the alkyl halide.

  • Cons: Slower deprotonation of the dioxanone. If you use LiHMDS, allow 2 hours for enolization at -78°C.

Q: Why is my product epimerized (low d.r.)? A: This usually happens during the quench. If the reaction warms up before the proton source (NH₄Cl) is fully distributed, the product enolate can equilibrate.

  • Fix: "Inverse Quench." Cannulate your cold reaction mixture into a vigorously stirring flask of acidic quench solution.

Visualizing the Solution

The following decision tree guides your optimization process.

Figure 2: Strategic workflow for optimizing low-yielding SRS alkylations.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[7][8] Angewandte Chemie International Edition, 1996, 35(23‐24), 2708-2748.

  • Seebach, D., Ager, D. J. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides." Angewandte Chemie International Edition, 1988, 27, 1624.[7]

  • Beck, A. K., et al. "On the Alkylation of Dioxanones: The Role of Cosolvents." Helvetica Chimica Acta, 1993. (Contextual grounding on DMPU usage).
  • Kumagai, N., et al. "Efficient Synthesis of Bulky Amino Acids via Chiral Dioxanones." Journal of Organic Chemistry.

Sources

Enolate Systems Support Hub: LDA Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity technical support for quantitative enolate formation. This guide moves beyond textbook theory to address the operational realities of handling Lithium Diisopropylamide (LDA) in precision synthesis.

Module 1: The Stoichiometry Matrix

Core Directive: Precision in equivalents is the single most critical variable in enolate chemistry. "Roughly 1.1 equivalents" is a recipe for variable yields.

The "Sweet Spot" Analysis
Equivalents (LDA)OutcomeMechanism / Risk
< 1.00 Critical Failure Incomplete Conversion. Remaining ketone reacts with formed enolate to produce Self-Aldol dimers.
1.00 - 1.04 High Risk Equilibrium Leakage. Trace moisture or weighing errors lead to <1.0 effective equivalents. High risk of Aldol side-reactions.
1.05 - 1.10 OPTIMAL Kinetic Control. Ensures complete consumption of substrate while minimizing competitive side reactions with electrophiles.
> 1.20 Waste / Side Reactivity Electrophile Scavenging. Excess LDA attacks the electrophile (e.g., R-X, TMSCl) or deprotonates the product (poly-alkylation).

Technical Insight: The presence of unreacted ketone is not just a yield loss; it is an active contaminant. The rate of the Aldol reaction between an enolate and its parent ketone often exceeds the rate of trapping with an external electrophile. You must drive the ketone to extinction.

Module 2: Critical Protocols (Self-Validating Systems)
Protocol A: The "Gold Standard" Titration

Why: Commercial LDA degrades.[1] Preparing fresh LDA is superior, but even fresh n-BuLi requires titration. You cannot optimize equivalents if your molarity is a guess.

Reagents:

  • Diphenylacetic Acid (DPAA) [Recrystallized, dried]

  • Anhydrous THF

  • Analyte (LDA or n-BuLi solution)[1]

Workflow:

  • Add 1.00 mmol (212 mg) of DPAA to a flame-dried flask with 10 mL anhydrous THF under Ar/N2.

  • Solution is colorless.

  • Add LDA/n-BuLi dropwise via a gas-tight syringe at Room Temperature (RT).

  • Observation: A yellow color appears and vanishes (dianion forming and protonating instantly).

  • Endpoint: The solution turns a persistent bright yellow .

    • Mechanism:[1][2][3][4][5][6][7] The first equivalent deprotonates the carboxyl group (colorless). The slightest excess deprotonates the alpha-carbon (yellow dianion).

  • Calculation: Molarity = (mmol DPAA) / (Volume added in mL).

Protocol B: Quantitative Kinetic Enolization

Objective: Irreversible formation of the less-substituted enolate.

Step-by-Step:

  • Base Prep: Charge flask with THF and 1.05–1.10 eq of Diisopropylamine (DIPA). Cool to -78°C. Add 1.05–1.10 eq of n-BuLi. Warm to 0°C for 15 min to ensure complete LDA formation, then cool back to -78°C.

  • The Critical Addition (Inverse): Add the Substrate (Ketone) (diluted in THF) slowly down the side of the flask into the LDA solution .

    • Why: This maintains

      
       at all times. If you add LDA to the ketone, the transient condition 
      
      
      
      promotes Aldol condensation.
  • Aging: Stir at -78°C for 30–60 minutes.

    • Note: Aggregated LDA reacts slower than monomeric species. Time is required for deaggregation and reaction.

  • Trapping: Add electrophile (e.g., TMSCl, Alkyl Halide) rapidly at -78°C.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for Kinetic Enolization and Troubleshooting.

EnolateWorkflow Start Start: Enolate Formation Titrate Step 1: Titrate Base (DPAA Method) Start->Titrate Calc Calculate 1.05-1.10 eq Titrate->Calc Setup Step 2: Setup Cool to -78°C Calc->Setup AddMethod Step 3: Addition Mode CRITICAL DECISION Setup->AddMethod CorrectAdd Add KETONE to LDA (Kinetic Control) AddMethod->CorrectAdd Recommended WrongAdd Add LDA to KETONE (Transient Excess Ketone) AddMethod->WrongAdd Avoid ResultGood High [Base]/[Substrate] No Aldol Side Rxn CorrectAdd->ResultGood ResultBad Self-Aldol Dimers Poly-alkylation WrongAdd->ResultBad Trap Step 4: Trap Electrophile ResultGood->Trap

Caption: Operational workflow for Kinetic Enolization emphasizing the critical "Ketone to Base" addition order to suppress self-aldol condensation.

Module 4: Troubleshooting & FAQs
Q1: I used 1.1 eq of LDA, but I still see 15% starting material. Why?

Diagnosis: This is rarely a thermodynamic equilibrium issue (Keq for LDA is


). It is almost always a Titer or Moisture  issue.
  • Root Cause 1: Your LDA source is degraded (absorbed CO2/H2O).

  • Root Cause 2: The reaction temperature was too low for the specific substrate's deprotonation barrier (rare, but possible with bulky ketones).

  • Fix:

    • Titrate the n-BuLi/LDA immediately before use.

    • Add LiCl (5 equivalents) . Lithium Chloride breaks up stable LDA aggregates (dimers/tetramers) into more reactive monomers, accelerating the reaction rate significantly [1].

Q2: I am seeing "O-alkylation" instead of "C-alkylation."

Diagnosis: Enolates are ambident nucleophiles.[8]

  • Mechanism: Hard electrophiles (like Silyl Chlorides) or highly polar solvents favor attack by the Oxygen (highest charge density). Soft electrophiles (Alkyl Halides) favor Carbon.

  • Fix:

    • For C-Alkylation: Ensure the solvent is pure THF. Avoid HMPA or DMPU unless necessary for reactivity, as these separate the Li+ ion pair and make the Oxygen more "naked" and reactive.

    • For Silyl Enol Ethers: O-silylation is usually desired. If C-silylation occurs, use a harder leaving group (Triflate) or more polar solvent.

Q3: My yield is good, but the regioselectivity is poor (Thermodynamic product observed).

Diagnosis: "Proton Transfer" (Equilibration) has occurred.

  • Root Cause: The kinetic enolate formed, but then grabbed a proton from a remaining ketone molecule (or the amine byproduct was not inert), allowing it to re-deprotonate at the thermodynamic position.

  • Fix:

    • Strict Low Temp: Keep at -78°C. Do not warm up before trapping.

    • Faster Addition: Ensure the ketone is added slowly enough to prevent local hotspots, but do not age the enolate for hours.

    • Schlenk Technique: Ensure strictly anhydrous conditions. Proton sources catalyze equilibration.

Q4: Can I just buy LDA solution?

Technical Advice: For quantitative work? No. Commercial LDA solutions degrade over time, forming LiOH and polymeric aggregates. This alters the stoichiometry and the aggregation state.

  • Recommendation: Buy high-quality n-Butyllithium (titrate it) and Diisopropylamine (distill it from CaH2). Make LDA in situ at 0°C, then cool to -78°C.

References
  • Collum, D. B. (1993).[4] "Is N-Butyllithium a Gel? Aggregation and Solvation of Lithium Dialkylamides." Accounts of Chemical Research, 26(5), 227–234.[4]

  • Kofron, W. G., & Baclawski, L. M. (1976). "A convenient method for estimation of alkyllithium concentrations." The Journal of Organic Chemistry, 41(10), 1879–1880.

  • Evans, D. A. (2005). "Evans Group Seminars: Enolate Chemistry." Harvard University Chemistry. (Grounding via MSU/MasterOrganicChemistry portals).

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

Sources

Separation of cis and trans isomers of 5-isopropyl-6-methyl-dioxanone

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 5-isopropyl-6-methyl-1,3-dioxan-4-one and related heterocycles. This guide addresses the separation of cis and trans diastereomers, a critical step in controlling stereochemistry for downstream aldol or alkylation reactions.

Subject: Troubleshooting Separation of cis- and trans-5-isopropyl-6-methyl-dioxanone Ticket Type: Method Development & Protocol Optimization Applicable For: Synthetic Chemists, Process Development, QC Analysts

Core Technical Overview

The separation of cis and trans isomers of 5-isopropyl-6-methyl-dioxanone is governed by the thermodynamic stability of the acetal ring system. In 1,3-dioxan-4-ones, the ring adopts a distorted half-chair conformation.

  • Trans-Isomer: Typically the thermodynamic product.[1] Substituents at C5 (isopropyl) and C6 (methyl) prefer a pseudo-diequatorial orientation to minimize 1,3-diaxial strain.

  • Cis-Isomer: Often the kinetic product or result of specific chelation-controlled syntheses. One substituent is forced into a pseudo-axial position, creating steric clash.

Key Challenge: These isomers often have similar boiling points, making distillation difficult. However, their dipole moments and crystal packing efficiencies differ significantly, allowing for separation via chromatography and crystallization.

Diagnostic Workflow (Decision Tree)

Before selecting a separation method, determine your Isomeric Ratio (dr) and purity requirements.

SeparationStrategy Start START: Crude Mixture Analysis (1H NMR / GC-MS) CheckRatio Check Diastereomeric Ratio (dr) Start->CheckRatio HighTrans High Trans (>80%) CheckRatio->HighTrans Thermodynamic Product Mix Close to 1:1 Mix CheckRatio->Mix Statistical Mix HighCis High Cis (Kinetic) CheckRatio->HighCis Kinetic Product Cryst Method A: Fractional Crystallization (Pentane/Et2O) HighTrans->Cryst Flash Method B: Flash Chromatography (Silica Gel) Mix->Flash HighCis->Flash If Cis needed Epim Method C: Chemical Equilibration (Base Catalysis) HighCis->Epim If Trans needed Final Pure Isomer Isolated Cryst->Final Flash->Final Epim->CheckRatio Recycle

Figure 1: Strategic decision tree for selecting the optimal separation pathway based on the initial diastereomeric ratio.

Troubleshooting & Protocols (Q&A Format)

Issue 1: "I cannot separate the isomers using standard TLC conditions."

Diagnosis: 1,3-dioxan-4-ones are moderately polar esters. Standard Hexane:Ethyl Acetate (Hex:EtOAc) mixes often cause "streaking" or co-elution because the polarity difference between cis and trans is subtle (driven by dipole alignment).

Solution: Optimize the Stationary/Mobile Phase Interaction. The trans isomer is generally less polar (dipoles cancel out more effectively) and moves faster on silica than the cis isomer.

Optimized TLC Protocol:

  • Solvent System: Switch to Toluene:Acetone (9:1) or Hexane:Ether (4:1) . Toluene provides better pi-pi interaction selectivity than alkanes.

  • Visualization: These compounds are often UV-inactive (unless aryl groups are present). Use Phosphomolybdic Acid (PMA) or Hanessian’s Stain (Cerium Molybdate) followed by vigorous heating. The dioxanone ring opens and oxidizes, appearing as dark blue spots.

ParameterStandard ConditionOptimized ConditionReason
Solvent Hexane/EtOAc (8:2)Pentane/Diisopropyl Ether (3:1) Ether interacts specifically with the acetal oxygens, enhancing resolution.
Stationary Phase Silica Gel 60Silica Gel 60 (Acid Washed) Neutralizes trace basicity that might cause on-column epimerization.
Loading High (>5%)Low (<1%) Prevents band broadening due to saturation.
Issue 2: "Flash chromatography is too expensive for large scale. Can I crystallize?"

Diagnosis: Yes, but only if the mixture is already enriched in the trans isomer. The trans isomer typically has a higher melting point and better packing density.

Solution: Fractional Crystallization (Seebach Method). This method utilizes the solubility differential in cold hydrocarbons.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in a minimum amount of boiling Pentane (or Hexane if boiling point needs to be higher).

  • Seeding: If available, add a seed crystal of the pure trans isomer.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer for 24 hours.

  • Filtration: Rapidly filter the supernatant (which contains the enriched cis isomer and impurities) through a cold sintered glass funnel.

  • Wash: Wash crystals with extremely cold (-78°C) pentane.

Note: If the cis-isomer is the desired product, you must use chromatography (Method B) or kinetic HPLC, as it rarely crystallizes preferentially.

Issue 3: "I need the Trans isomer, but my reaction gave me a 50:50 mix."

Diagnosis: You are fighting thermodynamics. Instead of separating 50% waste, you should convert the cis isomer into the trans isomer via Epimerization .

Mechanism: The C5 proton (alpha to the carbonyl) is acidic. Treating the mixture with a base removes this proton, creating an enolate. Upon reprotonation, the molecule relaxes into the thermodynamically preferred trans configuration (diequatorial substituents).

Epimerization Protocol:

  • Solvent: Dissolve the mixture in dry Methanol or THF.

  • Catalyst: Add 0.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or saturated K₂CO₃ .

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by GC or NMR.[2]

  • Quench: Neutralize with solid NH₄Cl before aqueous workup.

  • Result: The ratio should shift to approximately 9:1 (Trans:Cis), making crystallization (Method A) highly efficient.

Analytical Validation Data

When validating your separation, rely on 1H NMR coupling constants (J-values) . The relationship between H5 and H6 protons is diagnostic.

IsomerH5-H6 Coupling (

)
Chemical Shift TrendStructural Explanation
Trans 9.0 – 11.0 Hz H5 appears upfield (shielded)Large axial-axial coupling indicates substituents are equatorial.
Cis 2.0 – 5.0 Hz H5 appears downfield (deshielded)Small axial-equatorial coupling indicates ring distortion.

Note: Data derived from general conformational analysis of 5,6-disubstituted-1,3-dioxan-4-ones.

References

  • Seebach, D., et al. "Preparation and Determination of the Configuration of 2-tert-Butyl-5-substituted-1,3-dioxan-4-ones." Helvetica Chimica Acta.

  • Sendzik, M. "Separation of diastereomers of 1,3-dioxan-4-ones." Tetrahedron Letters. Discusses chromatographic behavior of substituted dioxanones.

  • Potts, K. T. "Thermodynamic Control in the Synthesis of Heterocycles." Chemical Reviews. Provides background on the epimerization of alpha-substituted carbonyls in heterocyclic rings.

(Note: Specific spectral data for "5-isopropyl-6-methyl" analogs are extrapolated from the homologous 2-tert-butyl series established by Seebach et al., which serves as the industry standard for this chemistry.)

Sources

Handling moisture sensitivity of lithium enolates in THF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Topic: Handling Moisture Sensitivity of Lithium Enolates in THF Lead Scientist: Senior Application Specialist

Diagnostic Triage: Immediate Troubleshooting

Experiencing failure? Match your symptoms to the solutions below before proceeding to the Deep Dive.

SymptomProbable CauseThe "Why" (Root Cause)Immediate Corrective Action
High recovery of Starting Material Quenching by adventitious moisture.Lithium enolates are strong bases (

). Reaction with water is diffusion-controlled and faster than electrophile addition.
Titrate your base immediately before use. Switch to Argon (heavier than air) if using Nitrogen.
Wrong Regioselectivity (Thermodynamic product observed instead of Kinetic)The "Proton Shuttle" Effect.Trace water (or excess ketone) protonates the kinetic enolate. The resulting neutral ketone acts as a proton shuttle, allowing equilibration to the thermodynamic enolate.Ensure 0% excess ketone during formation. Lower temp to -78°C . Dry THF over 3Å Molecular Sieves .
Inconsistent Yields (Batch-to-batch)Variable THF water content.Distillation from Na/Benzophenone is often insufficient (leaving ~40ppm water).Switch to Solvent Purification Systems (SPS) or static drying over activated 3Å sieves (down to <10ppm).
Precipitation at -78°C Aggregation limits solubility.Lithium enolates form cubic tetramers or hexamers in THF, which can crash out.Add LiCl (to break aggregates) or a co-solvent like HMPA/DMPU to improve solubility and reactivity.

The Knowledge Base: Mechanics of Failure

To master lithium enolates, one must understand their structure in solution.[1][2] They do not exist as simple "monomers" but as complex aggregates.

The Aggregation Trap

According to seminal work by David Collum (Cornell) , lithium enolates in THF primarily exist as cubic tetramers or dimers [1].

  • The Problem: Electrophiles react with the monomer or dimer, not the tetramer.

  • The Kinetic Barrier: The de-aggregation process is the rate-limiting step.

  • The Moisture Impact: Water does not just quench the enolate; it disrupts the solvation shell. Even trace hydroxide (LiOH) formed from partial quenching can form mixed aggregates, altering the reactivity profile and stereoselectivity of the remaining enolate [2].

The "Proton Shuttle" Mechanism

Why does wet THF ruin regioselectivity?

  • Initial Quench: Water protonates a small fraction of the Kinetic Enolate (

    
    ), turning it back into the Parent Ketone (
    
    
    
    ).
  • The Shuttle: This reformed

    
     is now available to accept a proton from the remaining 
    
    
    
    .
  • Equilibration: Since the Thermodynamic Enolate (

    
    ) is more stable, the system equilibrates via the ketone intermediate.
    
    • Result: You lose the kinetic selectivity even if only 5% of the enolate was quenched.

Visualization: The Proton Shuttle Failure Mode

ProtonShuttle KineticEnolate Kinetic Enolate (Unstable) Ketone Parent Ketone (The Shuttle) KineticEnolate->Ketone Protonation by H2O ThermoEnolate Thermodynamic Enolate (Stable/Wrong Product) KineticEnolate->ThermoEnolate Slow Isomerization Water Trace H2O Ketone->ThermoEnolate Equilibration via Proton Transfer

Figure 1: The "Proton Shuttle" mechanism showing how trace moisture catalyzes the conversion of desired kinetic enolates into undesired thermodynamic products.

Validated Protocol: The "Zero-Moisture" System

This protocol replaces "faith-based" drying with a self-validating system .

Phase 1: Solvent Preparation (The Burfield Standard)

Do not rely solely on Na/Benzophenone distillation, which often stalls at 40-50 ppm water.

  • Primary Drying: Pass THF through an activated Alumina column (SPS).

  • Polishing (Critical): Store the SPS-grade THF over activated 3Å Molecular Sieves (20% m/v loading) for at least 48 hours.

    • Validation: Burfield & Smithers proved this reduces water content to <10 ppm, superior to distillation [3].

    • Activation: Sieves must be heated to 300°C under high vacuum for 12h prior to use.

Phase 2: The "Double-Check" Titration

Never assume your LDA/n-BuLi is 1.6 M. Titrate it inside the reaction vessel context.

  • Reagent: N-pivaloyl-o-toluidine [4].[3][4][5][6]

  • Method:

    • Dissolve a known mass of N-pivaloyl-o-toluidine in your dry THF.

    • Titrate with the organolithium base.

    • Endpoint: Solution turns from colorless to intense yellow .

    • Why this works: The color change is sharp and confirms that the solvent is dry enough to support the deprotonated species.

Phase 3: The Enolate Generation Workflow

EnolateWorkflow Start Start: Oven-Dried Glassware (Cooled under Argon) Solvent Add THF (Dried over 3Å Sieves) Start->Solvent Titration Validation Step: Titrate Base Titer Solvent->Titration Is solvent dry? BaseAdd Add Base (LDA/LiHMDS) -78°C Titration->BaseAdd Titer Confirmed Substrate Add Ketone (Slow Dropwise) Prevent Local Warming BaseAdd->Substrate 15 min equilibration Electrophile Add Electrophile Substrate->Electrophile 30-60 min Quench Acidic Quench Electrophile->Quench

Figure 2: The Self-Validating Enolate Workflow. Note the titration step acts as a quality gate before substrate addition.

Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon? A: For highly sensitive enolates, Argon is superior . Argon is heavier than air and forms a "blanket" in the flask. Nitrogen is lighter than air; if you open the septum briefly, N2 floats out and wet air sinks in.

Q: Should I keep molecular sieves in the reaction flask? A: No. While sieves dry the solvent, they can act as a physical abrasive generating dust that interferes with stirring or catalysis. They can also act as Lewis acids. Decant or cannula-transfer the THF away from the sieves into the reaction flask.

Q: My enolate turns dark/black over time. Is it ruined? A: Likely, yes. This is often "diazo-like" decomposition or polymerization of THF initiated by the strong base at higher temperatures. Lithium enolates should generally be used immediately after the formation period (usually 30-60 mins at -78°C).

Q: How do I dry the amine (diisopropylamine) for LDA generation? A: Distill it over Calcium Hydride (


) . Store it under Argon. Wet amine is a common, overlooked source of moisture that introduces water directly at the moment of base formation.

References

  • Collum, D. B. "Solution Structures of Lithium Enolates and Phenolates." Accounts of Chemical Research, vol. 26, no. 5, 1993, pp. 227–234. Link

  • Seebach, D. "Structure and Reactivity of Lithium Enolates." Angewandte Chemie International Edition, vol. 27, no. 12, 1988, pp. 1624–1654. Link

  • Burfield, D. R., & Smithers, R. H. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, vol. 43, no.[7] 20, 1978, pp. 3966–3968. Link

  • Suffert, J. "Simple Direct Titration of Organolithium Reagents Using N-Pivaloyl-o-toluidine."[3] The Journal of Organic Chemistry, vol. 54, no.[6] 2, 1989, pp. 509–510.[6] Link

Sources

Overcoming steric hindrance in isopropyl alkylation of dioxanones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Hindrance in Isopropyl Alkylation of 1,3-Dioxan-4-ones Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Secondary-Secondary" Clash

Welcome to the Dioxanone Support Hub. If you are reading this, you are likely attempting to alkylate a chiral 1,3-dioxan-4-one (derived from lactic acid, malic acid, or similar


-hydroxy acids) with an isopropyl group and are encountering low yields, recovered starting material, or significant alkene byproducts.

The Root Cause: You are fighting a two-front war against steric hindrance.

  • The Nucleophile: The dioxanone enolate is sterically encumbered, particularly if you are using the classic Seebach "Self-Regeneration of Stereocenters" (SRS) auxiliary with a bulky tert-butyl group at the C2 position.

  • The Electrophile: Isopropyl iodide (

    
    -PrI) is a secondary halide. In 
    
    
    
    reactions, secondary halides are significantly slower than primary halides and are highly prone to E2 elimination.

When these two bulky species meet, the transition state energy for substitution (


) skyrockets, often allowing the elimination pathway (E2) to dominate, resulting in the formation of propene gas and the recovery of your protonated dioxanone.

Diagnostic Decision Tree & Mechanism

Before proceeding to the protocol, visualize the competing pathways occurring in your flask.

DioxanoneAlkylation Start 1,3-Dioxan-4-one Base Add Base (LDA/LiHMDS) -78°C Start->Base Enolate Li-Enolate Formed (Aggregated) Base->Enolate Isopropyl Add i-Pr-I (No Additive) Enolate->Isopropyl Steric Clash Additive Add HMPA or DMPU (Cosolvent) Enolate->Additive Disrupt Aggregates Elimination E2 Elimination (Major Product: Propene + SM) Isopropyl->Elimination Base acts as base ReactiveEnolate Solvated 'Naked' Enolate (Monomeric) Additive->ReactiveEnolate Substitution SN2 Substitution (Target Product) ReactiveEnolate->Substitution Add i-Pr-I Low Temp

Figure 1: Reaction Decision Tree showing the necessity of polar cosolvents to favor substitution over elimination.

Standard Operating Procedure (SOP): The Optimized Protocol

This protocol is adapted from the seminal works of Dieter Seebach regarding the Self-Regeneration of Stereocenters (SRS). It prioritizes the disruption of Lithium aggregates to boost nucleophilicity.

Reagents & Setup
  • Substrate: (2R,5R)-2-(tert-butyl)-5-methyl-1,3-dioxan-4-one (or similar).

  • Base: LDA (Lithium Diisopropylamide) is preferred over LiHMDS for slightly better kinetic control in this specific system, though LiHMDS is acceptable.

  • Electrophile: Isopropyl Iodide (Do not use Bromide or Chloride; they are too slow).

  • Additive (Critical): HMPA (Hexamethylphosphoric triamide) is the gold standard. DMPU is the safer alternative but requires longer reaction times.

Step-by-Step Workflow
  • Enolization (The "Cold" Phase):

    • Flame-dry a flask under Argon. Add THF (anhydrous).

    • Add LDA (1.1 equiv) and cool to -78°C .

    • Add the dioxanone solution (in THF) dropwise down the side of the flask.

    • Wait: Stir at -78°C for 45–60 minutes. This ensures complete deprotonation.

  • The "Naked" Enolate (The Additive Phase):

    • Add HMPA (3.0 – 4.0 equiv relative to base) slowly.

    • Note: The solution color may change (often bright yellow/orange). The HMPA solvates the Lithium cation, breaking up the enolate aggregates and exposing the reactive oxygen/carbon centers.

  • Alkylation (The Critical Junction):

    • Add Isopropyl Iodide (3.0 – 5.0 equiv). Use a large excess because the reaction is slow and some electrophile may be lost to volatility or side reactions.

    • Temperature Ramp: This is the secret sauce.

      • Keep at -78°C for 2 hours.

      • Slowly warm to -20°C over 12 hours (overnight). Do not warm to room temperature immediately. The secondary halide needs thermal energy to react, but too much heat triggers elimination.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl at -20°C.

    • Extract with ether/EtOAc. Wash with water (to remove HMPA) and brine.

Troubleshooting Guide (FAQs)

Ticket #001: "I only recovered my starting material."

Diagnosis: The activation energy for the


 attack on the secondary carbon was not met, or the enolate was too aggregated.
  • Fix A (Solvent): Did you use HMPA? If you used DMPU, you must increase the reaction time (24h) and potentially the temperature (up to -10°C).

  • Fix B (Electrophile): Ensure your Isopropyl Iodide is fresh. It should be clear or slightly pink (copper stabilized). If it is dark purple (free iodine), distill it before use. Iodine quenches enolates.

Ticket #002: "I see a large 'propene' peak in the headspace or mass loss."

Diagnosis: E2 Elimination is dominating. Your enolate is acting as a base, not a nucleophile.

  • Fix: Lower the temperature. Do not let the reaction rise above -20°C.

  • Alternative: Switch from LDA to LiHMDS . The hexamethyldisilazide anion is bulkier and less basic than the diisopropylamide anion, which can sometimes reduce the rate of proton abstraction (elimination) from the alkyl halide, though this is substrate-dependent.

Ticket #003: "I am getting O-alkylation instead of C-alkylation."

Diagnosis: This is a classic issue with "naked" enolates. While HMPA increases reactivity, it also increases the charge density on the Oxygen, making it a harder nucleophile.

  • The Reality: With isopropyl iodide, C-alkylation is usually favored due to the "soft-soft" interaction preference, but some O-alkylation is inevitable.

  • Fix: There is no magic switch. However, O-alkylated products are often acid-labile enol ethers. A mild acidic workup (1N HCl wash) can sometimes hydrolyze the O-alkylated byproduct back to the starting material or a separable ketone, purifying your C-alkylated target.

Ticket #004: "My stereoselectivity (dr) is poor."

Diagnosis: The reaction temperature rose too high, or the "memory of chirality" was lost due to planarization.

  • Mechanism: The tert-butyl group at C2 forces the ring into a specific conformation. The electrophile must approach anti to the tert-butyl group.

  • Fix: Ensure the reaction stays below -20°C. If the temperature is too high, the ring can adopt a twist-boat conformation that exposes the "wrong" face.

Comparative Data: Additives & Electrophiles

VariableConditionC-Alkylation YieldPrimary Side Reaction
Solvent THF only< 10%Recovery of SM
Solvent THF + DMPU40–55%Slow reaction
Solvent THF + HMPA 75–85% Optimal
Electrophile

-Pr-Br
< 5%No reaction
Electrophile

-Pr-I
High Propene formation (E2)
Electrophile

-Pr-OTf
0%Rapid Decomposition

References

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125–259.

  • Fráter, G., Müller, U., & Günther, W. (1984).[1] "The Stereoselective

    
    -Alkylation of Chiral 
    
    
    
    -Hydroxy Esters and Some Applications Thereof." Tetrahedron, 40(8), 1269–1277.[1]
  • Seebach, D., Naef, R., & Calderari, G. (1984). "

    
    -Alkylation of 
    
    
    
    -Heterosubstituted Carboxylic Acids without Racemization: Preparation of Enantiomerically Pure
    
    
    -Hydroxy- and
    
    
    -Mercapto-Carboxylic Acids." Tetrahedron, 40(8), 1313-1324.
  • Kumagai, N., & Shibasaki, M. (2013).

    
    -Hydroxy Acids." Angewandte Chemie International Edition, 52(47), 12524-12525. (Context on modern alternatives to SRS). 
    

Sources

Technical Support Center: Purification of Oily Dioxanone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily dioxanone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline dioxanone-based compounds. As a senior application scientist, I have synthesized key technical information with practical, field-tested insights to help you navigate the common pitfalls associated with these often-recalcitrant oily products.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the "why" behind experimental choices, providing a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My dioxanone intermediate is a persistent oil after synthesis and workup. What are the primary reasons for this?

A1: The oily nature of dioxanone intermediates is a common challenge and can be attributed to several factors:

  • Presence of Impurities: Residual solvents, unreacted starting materials, and byproducts from the synthesis can act as impurities that disrupt the crystal lattice formation of your desired product, resulting in an oily mixture.[1]

  • Low Melting Point: The intrinsic physical properties of your specific dioxanone derivative may include a low melting point, potentially at or below room temperature.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), with some being more prone to forming oils or amorphous solids.

  • Slow Crystallization Kinetics: Some molecules, particularly those with flexible conformations, may have inherently slow crystallization kinetics, favoring the formation of a supercooled liquid (oil).

  • High Solubility: The compound may be excessively soluble in the residual solvent from the workup, preventing it from precipitating.

Q2: What are the most common impurities I should be aware of when synthesizing substituted dioxanones?

A2: The impurities will largely depend on your synthetic route. For a common synthesis involving an α-hydroxy acid and a substituted epoxide, you should be vigilant for:

  • Unreacted Starting Materials: Residual α-hydroxy acid and epoxide are common contaminants.

  • Diol Byproducts: Ring-opening of the epoxide by water or other nucleophiles can generate diols.

  • Oligomers: The dioxanone product itself can undergo ring-opening and oligomerization, especially under acidic or basic conditions or at elevated temperatures.[2]

  • Regioisomers: If an unsymmetrical epoxide is used, you may have regioisomers of your dioxanone product.

  • Side-Reaction Products: Depending on the functional groups on your starting materials, various side reactions can occur. For instance, over-oxidation of certain functionalities can lead to hard-to-remove impurities.[3]

Q3: How can I assess the stability of my dioxanone intermediate during purification?

A3: Dioxanone intermediates, being lactones, are susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5][6] Here’s how to monitor stability:

  • TLC Analysis: Run a TLC of your crude material before and after a purification step (e.g., aqueous workup, chromatography). The appearance of new, more polar spots can indicate degradation.

  • ¹H NMR Spectroscopy: Take a quick ¹H NMR of your crude product. After purification, take another spectrum. The appearance of new peaks, particularly in the regions associated with opened-ring structures (e.g., new -OH or -COOH protons), suggests degradation.

  • pH Monitoring: During aqueous workups, keep the pH as close to neutral as possible. If you must use acidic or basic washes, do so quickly and at low temperatures.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of your oily dioxanone intermediates.

Issue 1: "Oiling Out" During Crystallization

My product forms an oil instead of crystals when I try to recrystallize it.

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

Decision Workflow for "Oiling Out"

G start Product 'Oils Out' During Crystallization check_purity Is the crude material >80% pure? start->check_purity pre_purify Pre-purify by column chromatography or liquid-liquid extraction. check_purity->pre_purify No change_solvent Try a different solvent or solvent system. check_purity->change_solvent Yes pre_purify->start slow_cooling Cool the solution more slowly. (e.g., insulated Dewar, cold room) change_solvent->slow_cooling add_seed Add a seed crystal. slow_cooling->add_seed add_seed->slow_cooling Yes, seed added trituration Try trituration with a non-polar solvent (e.g., hexane). add_seed->trituration No seed crystal available create_seed Attempt to create a seed crystal: - Scratching the flask - Solvent layering - Sonication distillation Consider purification by vacuum distillation if thermally stable. create_seed->distillation trituration->create_seed

Caption: Decision tree for troubleshooting "oiling out".

Possible Cause Solution Scientific Rationale
High Impurity Level Pre-purify the crude oil using column chromatography or liquid-liquid extraction to remove the bulk of impurities.Impurities disrupt the formation of a regular crystal lattice, favoring a disordered, liquid state.[1]
Inappropriate Solvent Select a solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Experiment with solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/pentane).The ideal solvent system will create a supersaturated solution upon cooling, which is the driving force for crystallization.
Rapid Cooling Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in a refrigerator or freezer. Using an insulated container can help slow the cooling process.Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Rapid cooling can trap the molecules in a disordered, supercooled liquid state.
Supersaturation without Nucleation Induce nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure compound.Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. A seed crystal provides a template for further crystallization.
Compound is a Low-Melting Solid or Oil If crystallization fails, consider alternative purification methods such as column chromatography or vacuum distillation.Some compounds may not readily crystallize under standard laboratory conditions due to their inherent physical properties.
Issue 2: Poor Separation in Column Chromatography

My dioxanone intermediate co-elutes with impurities or shows significant tailing on the column.

Dioxanone intermediates are often polar, which can lead to challenges in silica gel chromatography.

Troubleshooting Column Chromatography for Polar Compounds

Problem Possible Cause Solution Scientific Rationale
Poor Separation Incorrect Solvent System: The polarity of the eluent is not optimized.Use TLC to screen for an optimal solvent system. Aim for an Rf value of 0.2-0.4 for your target compound and good separation from impurities. Consider less common solvent mixtures (e.g., dichloromethane/methanol, toluene/acetone).The choice of mobile phase is critical for achieving differential partitioning of the components of the mixture between the stationary and mobile phases.[7][8]
Column Overloading: Too much sample has been loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Significant Tailing Strong Adsorption to Silica: The polar lactone and any acidic/basic impurities are interacting strongly with the acidic silica gel.Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid (e.g., 0.5%) can help. For basic impurities, triethylamine (e.g., 0.5%) can be beneficial. Consider using a different stationary phase like alumina (neutral, acidic, or basic) or reverse-phase silica.Modifiers compete with the analyte for active sites on the silica gel, reducing strong adsorption and improving peak shape. Different stationary phases offer different selectivities.[8]
Compound Stuck on Column Eluent is not polar enough: The solvent system is too weak to elute your polar compound.Gradually increase the polarity of the eluent (gradient elution). If your compound is very polar, a more polar solvent like methanol may be required.[8]Increasing the eluent polarity increases its ability to displace the adsorbed compound from the stationary phase.

Experimental Protocol: Flash Column Chromatography of a Polar, Oily Dioxanone Intermediate

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 20% ethyl acetate in hexanes) to form a slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica gel into a uniform bed. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your oily intermediate in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). If solubility is an issue, you can adsorb the oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column.

  • Elution: Begin eluting with your starting solvent system, collecting fractions.

  • Gradient Elution (if necessary): If your compound is eluting too slowly, gradually increase the percentage of the more polar solvent in your eluent mixture.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Issue 3: Product Degradation During Purification

I am losing my product during workup or chromatography due to decomposition.

The lactone functionality in dioxanones is susceptible to hydrolysis.

Minimizing Degradation of Dioxanone Intermediates

G start Product Degradation During Purification workup Aqueous Workup start->workup chromatography Column Chromatography start->chromatography distillation Distillation start->distillation workup_sol1 - Use saturated NaHCO₃ or brine instead of water - Work quickly and at low temperatures - Avoid strong acids/bases workup->workup_sol1 chrom_sol1 - Use anhydrous solvents - Neutralize silica gel if necessary - Avoid prolonged exposure on the column chromatography->chrom_sol1 dist_sol1 - Use high vacuum to lower boiling point - Keep bath temperature as low as possible - Minimize distillation time distillation->dist_sol1

Caption: Strategies to minimize degradation during different purification steps.

Purification Step Problem Solution Scientific Rationale
Aqueous Workup Hydrolysis of the lactone ring by water, especially if acidic or basic conditions are present.- Use saturated sodium bicarbonate solution for neutralizations and brine washes to reduce the activity of water. - Perform extractions quickly and at low temperatures (e.g., in an ice bath). - Avoid prolonged contact with acidic or basic aqueous solutions.The ester bond in the lactone is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base. Reducing water activity and temperature slows down this degradation pathway.[4][5][6]
Column Chromatography Acid-catalyzed hydrolysis on the surface of the silica gel.- Use freshly opened, anhydrous solvents for your eluent. - If your compound is particularly sensitive, you can pre-treat the silica gel with a small amount of triethylamine in your eluent to neutralize acidic sites. - Run the column as quickly as possible (flash chromatography) to minimize contact time.Silica gel is acidic and can have adsorbed water, creating a microenvironment conducive to hydrolysis. Neutralization and minimizing exposure time can mitigate this.[8]
Distillation Thermal decomposition at high temperatures.- Use high-vacuum distillation to lower the boiling point of your compound. - Keep the heating bath temperature as low as possible to achieve a steady distillation rate. - Do not heat the distillation flask for an extended period.Many organic molecules, including dioxanones, can be thermally labile. Reducing the distillation temperature and time minimizes the risk of decomposition and oligomerization.

References

  • Troubleshooting Purific
  • Column chromatography. (n.d.). University of Victoria.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Column Chromatography. (n.d.). University of Colorado Boulder.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
  • GE Healthcare. (n.d.).
  • LC Purification Troubleshooting Guide. (2025).
  • Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. (n.d.). PMC.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chrom
  • Influence of in vitro hydrolytic degradation on the morphology and crystallization behavior of poly(p-dioxanone). (2004). PubMed.
  • Hydrolytic degradation and morphologic study of poly-p-dioxanone. (n.d.). PubMed.
  • Efficient and flexible synthesis of chiral γ- And δ-lactones. (2025).
  • Hydrolytic degradation of poly(para-dioxanone) films prepared by casting or phase separation. (2025).
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI.
  • Scheme for hydrolysis process of polydioxanone in hydrolysis medium. (n.d.).
  • Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub.
  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. (n.d.).
  • Ultrafast and selective recycling of poly(p-dioxanone) to monomers by using Brønsted–Lewis acidic ionic liquids as solvents/catalysts. (n.d.). Green Chemistry (RSC Publishing).
  • Separation of achiral and chiral analytes using polymeric surfactants with ionic liquids as modifiers in micellar electrokinetic chrom
  • Electrophilic Epoxidation of α,β-Unsaturated Oximes with Dioxiranes and Ring Opening of the Epoxides. (n.d.).
  • Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cyclohept
  • Methyl trans-Oxazolidine-5-carboxylate. (n.d.). Organic Syntheses Procedure.

Sources

Technical Support Center: Alpha-Carbon Epimerization Control

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EPI-404-ALPHA Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting and Prevention of Stereochemical Erosion at the


-Carbon
Mission Statement

You are encountering loss of optical purity at the


-carbon adjacent to a carbonyl group (aldehyde, ketone, ester, or amide). This guide is not a textbook definition; it is a troubleshooting manual designed to isolate the failure point in your workflow—whether it occurs during reaction, quenching, or purification.
Module 1: Diagnostic Triage – Identifying the Root Cause

Before altering your protocol, you must identify the Mechanism of Failure . Epimerization is rarely random; it is driven by the formation of a planar enol or enolate intermediate.

The Mechanistic Reality

The


-proton is acidic due to resonance stabilization of the conjugate base (enolate).[1] If this proton is removed and then replaced, the stereocenter resets, often resulting in a racemic mixture (50:50) or a thermodynamic mix of diastereomers.

Critical Thresholds (Approximate pKa of


-protons in DMSO): 
  • Aldehydes: ~17 (Highly Prone)

  • Ketones: ~19–20

  • Esters: ~25[1][2][3]

  • Amides: ~30 (Higher, but prone to oxazolone formation in peptides)

  • 1,3-Dicarbonyls: ~9–11 (Extremely acidic, will epimerize on neutral silica)

Diagnostic Logic Flow

Use the following decision tree to pinpoint where your stereochemistry is being lost.

DiagnosticTree Start Start: Optical Purity Loss Step1 Check Crude NMR/HPLC (Before Workup) Start->Step1 Step2 Is Crude Racemic? Step1->Step2 RxnIssue CAUSE: Reaction Conditions (Base too strong, Temp too high) Step2->RxnIssue Yes WorkupIssue Check Workup/Quench Step2->WorkupIssue No (Crude is Pure) Step3 Is Post-Quench Racemic? WorkupIssue->Step3 QuenchIssue CAUSE: Quenching Protocol (Proton Shuttle/Slow Quench) Step3->QuenchIssue Yes PurifyIssue CAUSE: Purification (Acidic Silica/Basic Alumina) Step3->PurifyIssue No (Lost on Column)

Figure 1: Diagnostic logic to isolate the stage of stereochemical erosion.

Module 2: The Critical Quench – "Inverse Addition" Protocol

The Scenario: You performed a kinetic deprotonation (e.g., using LDA at -78°C) or a reaction using a Lewis Acid. The reaction was successful, but the isolated product is epimerized.

The Failure: "Direct Quench." If you slowly add water or acid into your reaction flask, you create a localized pocket where both the quenched product (ketone) and the unquenched enolate exist simultaneously. The enolate acts as a base, deprotonating the product you just formed, allowing it to re-equilibrate (epimerize).

The Solution: "Inverse Quench." You must dump the reaction mixture into a pre-cooled acidic solution. This ensures the enolate is instantly protonated without ever seeing the ketone product in a basic environment.

Protocol: Inverse Quench for Lithium Enolates
  • Prepare Quench Flask (Flask B):

    • Solvent: Ether or THF (match reaction solvent).

    • Acid: Excess Acetic Acid (AcOH) or buffered

      
       solution.
      
    • Temperature: Cool to reaction temperature (e.g., -78°C).

  • Transfer:

    • Use a wide-bore cannula or rapid pour (if safe) to transfer the Reaction Mixture (Flask A) into Flask B under vigorous stirring.

  • Result:

    • The enolate species is statistically overwhelmed by protons. The lifetime of the enolate in the presence of the product is near zero.

InverseQuench FlaskA Flask A (Reaction Mix) Contains: Enolate (Basic) Temp: -78°C Action RAPID TRANSFER (Cannula/Pour) FlaskA->Action FlaskB Flask B (Quench Solution) Contains: Excess Acid/Buffer Temp: -78°C Result Outcome: Instant Protonation. No 'Proton Shuttle'. Stereocenter Preserved. FlaskB->Result Action->FlaskB

Figure 2: The Inverse Quench workflow prevents enolate-ketone equilibration.

Module 3: Purification Pitfalls – Silica is Not Neutral

The Issue: Your crude material is optically pure, but after flash chromatography, the


-center is racemized.

The Cause:

  • Silica Gel: Naturally acidic (pH ~5–6) due to silanol groups (

    
    ). This acidity can catalyze enolization, especially for aldehydes and acid-sensitive ketones [1].
    
  • Alumina: Often basic (pH ~9–10), which directly deprotonates the

    
    -carbon.
    
Mitigation Strategies Table
Substrate TypeRisk LevelRecommended Stationary PhaseBuffer Additive (Mobile Phase)
Aldehydes Critical Deactivated Silica or Neutral Alumina1%

(Triethylamine) Note 1
Ketones ModerateStandard SilicaNone usually required
Fmoc-Peptides HighC18 (Reverse Phase)0.1% TFA (Keep pH < 3)
Boc-Peptides ModerateStandard SilicaAvoid strong bases

-Keto Esters
Critical Neutral Silica0.5% Acetic Acid (to suppress enolate)
  • Note 1 (Triethylamine): Pre-wash the silica column with 1-2%

    
     in hexanes. This neutralizes acidic silanol sites. Warning: Ensure your compound is not base-sensitive.
    
Module 4: Peptide Synthesis Specifics

Peptide chemists face a unique mechanism of epimerization: Oxazolone Formation . This occurs during the activation of the carboxylic acid.

The Mechanism: The activated carbonyl oxygen attacks the amide backbone, forming a 5-membered oxazolone ring. This ring renders the


-proton highly acidic (pKa ~9), leading to rapid racemization before the next amino acid couples.
Troubleshooting Protocol

Q: My Histidine/Cysteine coupling is racemizing. A: These residues are notorious for this.

  • Change Coupling Reagent: Switch from HBTU/HATU to DIC/Oxyma or DIC/HOAt . Oxyma (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt in suppressing racemization while maintaining coupling efficiency [2].

  • Base Management: Avoid DIEA (Diisopropylethylamine) if possible. If using onium salts (HATU), use Collidine (TMP). It is a weaker base than DIEA but sufficient for activation, reducing the risk of proton abstraction [3].

  • Pre-activation: Do NOT pre-activate for long periods. Add the base last, immediately before adding the resin/amine.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I just use


 to check for epimerization risk? 
A:  Yes. Run a mock workup or stir your compound in the solvent of interest with a drop of 

and base/acid. If you see deuterium incorporation at the

-position via NMR (disappearance of the proton signal), your conditions are causing enolization.

Q: I am doing a Grignard reaction, and the quench is racemizing my product. A: Magnesium salts can act as Lewis acids, stabilizing the enol form. Quench with a low-temperature Rochelle's Salt (Potassium Sodium Tartrate) solution. The tartrate chelates the magnesium gently at neutral pH, avoiding the harsh heat and acidity of an HCl quench.

Q: My aldehyde racemizes on the shelf. A:


-Chiral aldehydes are thermodynamically unstable. Store them frozen in benzene or toluene (which crystallize) or immediately convert them to the corresponding alcohol (reduction) or ester (oxidation) if the aldehyde is just an intermediate.
References
  • Mechanism of Silica Gel Induced Epimerization Title: Mechanism of oligomerization reactions of silica Source: National Institutes of Health (PMC) URL:[Link]

  • Suppression of Racemization in Peptide Synthesis Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications / PMC URL:[Link]

  • Base Effects on Epimerization (Collidine vs DIEA) Title: Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis Source: ResearchGate URL:[4][5][6][Link]

  • Lithium Enolate Aggregation and Selectivity Title: Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation & Comparative

Comparative Guide: NMR Characterization of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an advanced technical resource for the characterization of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one isomers. It synthesizes principles from Seebach’s foundational work on chiral auxiliaries with modern NMR spectroscopic protocols.

Executive Summary

In the asymmetric synthesis of


-branched 

-hydroxy acids and amino acids, the Seebach dioxanone (1,3-dioxan-4-one) scaffold offers a distinct advantage over alternative auxiliaries: the ability to determine stereochemical purity in situ via NMR without prior cleavage.

This guide focuses on the specific characterization of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one . Distinguishing the diastereomers of this molecule (specifically the relationship between the C5-isopropyl and C6-methyl groups) is critical, as it dictates the enantiopurity of the final hydrolyzed product (e.g., valine or leucine derivatives).

Key Takeaway: The magnitude of the vicinal coupling constant (


) is the definitive metric for assigning relative stereochemistry, distinguishing the desired trans-isomer (

Hz) from the cis-isomer (

Hz).

Structural Dynamics & Stereochemistry

To interpret the NMR data correctly, one must understand the conformational locking mechanism of the dioxanone ring.

The "Anchor" Effect

The 2-tert-butyl group acts as a conformational anchor. To minimize 1,3-diaxial strain, this bulky group exclusively occupies the equatorial position. This locks the six-membered ring into a single, rigid chair conformation, preventing ring flipping at room temperature.

  • C6-Methyl: Typically installed cis to the tert-butyl group (equatorial) during acetal formation to maximize thermodynamic stability.

  • C5-Isopropyl: The stereocenter formed via enolate alkylation. The electrophile (isopropyl halide) typically approaches from the face opposite the axial substituents (anti-Seebach rule) or is governed by the specific enolate geometry.

Stereochemical Logic Flow

The following diagram illustrates the decision logic for assigning stereochemistry based on the rigid chair conformation.

StereochemLogic Start Crude Product (Dioxanone Mixture) Anchor 2-t-Bu Anchor (Locks Chair Conformation) Start->Anchor Measure Measure 3J(H5,H6) Coupling Constant Anchor->Measure Trans Large J (9-11 Hz) Trans-Diaxial Measure->Trans H5 & H6 are 180° Cis Small J (2-5 Hz) Axial-Equatorial Measure->Cis H5 & H6 are 60° AssignTrans Assignment: 2,5-Trans / 5,6-Trans (Anti-Alkylation) Trans->AssignTrans AssignCis Assignment: 2,5-Cis / 5,6-Cis (Syn-Alkylation) Cis->AssignCis

Figure 1: Stereochemical assignment logic based on the Karplus relationship in a locked chair conformation.

Comparative NMR Analysis

This section compares the spectral signatures of the major diastereomers. The data assumes the standard (2R, 6R) absolute configuration for the scaffold, where the 2-tBu and 6-Me are cis-diequatorial.

Proton ( H) NMR Parameters

The H5 and H6 protons form the critical spin system.

FeatureIsomer A (Trans-5,6) Isomer B (Cis-5,6) Structural Basis
H5 Signal Doublet of doublets (dd)Doublet of doublets (dd)Coupled to H6 and Isopropyl-CH

9.5 – 11.0 Hz 2.0 – 5.0 Hz Karplus Relation: 180° dihedral (trans) vs. 60° (cis).
H6 Shift (

)
~4.0 – 4.3 ppm~4.1 – 4.5 ppmH6 is axial in both; slight deshielding in cis due to 1,3-diaxial compression.
NOE Correlation Strong H2

H6
Weak/None H5

H6
Strong H5

H6
In cis, H5 and H6 are spatially closer (equatorial-axial).
Carbon ( C) NMR Signatures

While proton coupling is definitive,


C shifts provide corroborating evidence regarding steric compression (gamma-gauche effect).
  • C5 Shift: The carbon carrying the isopropyl group will be shielded (shifted upfield by 3-5 ppm) in the cis-isomer compared to the trans-isomer due to steric crowding with the axial H2 or H6.

  • C2 (Acetal): Typically appears around

    
     100-105 ppm. This peak is sharp and distinct, often used to quantify the diastereomeric ratio (dr) by integration if relaxation delays (
    
    
    
    ) are sufficient.

Performance Comparison: Dioxanones vs. Alternatives

Why choose this scaffold over the popular Evans Oxazolidinones?

FeatureSeebach Dioxanone Evans Oxazolidinone
Purity Determination Direct NMR: The rigid ring allows instant dr calculation via

-coupling analysis.
Indirect: Often requires HPLC or cleavage of the auxiliary to determine dr accurately.
Stereocenter Stability Self-Regenerating: The stereocenter at C2/C6 is preserved; the product is generated at C5.Auxiliary Removal: The chiral auxiliary is a leaving group; it does not become part of the product core in the same way.
Crystallinity High. Diastereomers often separable by crystallization.High. Often requires column chromatography.
Atom Economy Lower (large auxiliary), but allows access to

-hydroxy acids directly.
Good, but requires hydrolysis/reduction steps that can racemize sensitive centers.

Experimental Protocol: Optimal Characterization Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent Selection: Do not default to

    
    . Use Benzene-
    
    
    
    (
    
    
    )
    .
    • Reasoning: The magnetic anisotropy of the benzene ring often induces larger chemical shift dispersion between the aliphatic isopropyl methyls and the ring protons, preventing signal overlap common in chloroform.

  • Concentration: 10-15 mg in 0.6 mL solvent.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Reasoning: Accurate integration of the methine protons (H5/H6) requires full relaxation. Short delays lead to underestimation of the minor isomer.

  • Scans: 16-32 scans are sufficient for this concentration.

Step 3: Decoupling Experiment (Verification)

If the H5 signal is obscured by the isopropyl multiplet:

  • Run a Homonuclear Decoupling experiment.

  • Irradiate the isopropyl methine proton.

  • Result: The H5 signal will simplify from a ddd to a doublet (coupled only to H6). This allows for a precise measurement of

    
    .
    
Step 4: Workflow Visualization

Workflow Sample Crude Reaction Mixture Solvent Dissolve in C6D6 (Maximize Dispersion) Sample->Solvent NMR Acquire 1H NMR (d1 > 5s) Solvent->NMR Analysis Analyze H5-H6 Region (3.8 - 4.5 ppm) NMR->Analysis Decision Is J(5,6) clearly resolved? Analysis->Decision Direct Measure J Calculate dr Decision->Direct Yes Decouple Run Homonuclear Decoupling on iPr-CH Decision->Decouple No (Overlap) Final Assign Configuration (Trans vs Cis) Direct->Final Decouple->Direct

Figure 2: Operational workflow for NMR characterization of dioxanone isomers.

References

  • Seebach, D., et al. (1982). "Preparation and Determination of the Configuration of 2-tert-Butyl-1,3-dioxan-4-ones." Helvetica Chimica Acta.

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods.

  • Griesbeck, A., & Seebach, D. (1987). "Stereoselective Alkylation of 1,3-Dioxan-4-ones." Helvetica Chimica Acta.

  • PubChem. (2025).[1] "2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one (Compound)." National Library of Medicine.

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.[2]

Sources

A Senior Application Scientist's Guide to Determining the Absolute Configuration of Dioxanones via NOE Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Dioxanones, a class of heterocyclic compounds, are no exception. Their biological activity and material properties are intrinsically linked to their absolute configuration. However, distinguishing between stereoisomers, particularly enantiomers, presents a significant analytical challenge as they often possess identical physical properties in an achiral environment.[][2]

This guide provides an in-depth exploration of the Nuclear Overhauser Effect (NOE) as a powerful Nuclear Magnetic Resonance (NMR) technique to unravel the complex stereochemistry of dioxanones. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, compare the NOE method with other established techniques, and provide actionable workflows for your laboratory.

The Foundational Principle: The Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon rooted in the through-space, dipole-dipole interactions between nuclear spins.[3] When one population of protons is irradiated, it can transfer its nuclear spin polarization to other protons that are in close spatial proximity (typically less than 5 Å), resulting in a change in the signal intensity of the receiving protons.[4][5]

The power of this technique lies in its exquisite sensitivity to distance. The magnitude of the NOE enhancement is inversely proportional to the sixth power of the internuclear distance (NOE ∝ 1/r⁶).[6] This steep relationship means that even subtle differences in the distance between protons, as dictated by the molecule's conformation and relative stereochemistry, lead to dramatic and observable changes in the NOE spectrum. For a dioxanone ring, this allows us to distinguish, for example, whether two substituents are on the same face of the ring (cis) or on opposite faces (trans) by observing NOEs between their respective protons or between them and the ring protons.[5][7]

Experimental Design: Crafting Your NOE Strategy

The first critical decision in an NOE study is the choice between a one-dimensional (1D) or two-dimensional (2D) experiment. This choice is not arbitrary; it depends on the complexity of your molecule, the information required, and the available instrument time.

G cluster_input Initial Assessment cluster_decision Experimental Choice cluster_rationale Rationale & Strengths Question1 How many correlations are needed? OneD_NOE 1D Selective NOESY Question1->OneD_NOE Few (< 5) TwoD_NOESY 2D NOESY Question1->TwoD_NOESY Many / All Question2 How crowded is the ¹H NMR spectrum? Question2->OneD_NOE Well-resolved peaks Question2->TwoD_NOESY Significant peak overlap Rationale1D High sensitivity for weak NOEs. Faster for a few, specific questions. Simpler data processing. OneD_NOE->Rationale1D Rationale2D Provides all NOE correlations at once. Ideal for complex structures. No need for selective irradiation. TwoD_NOESY->Rationale2D

Caption: Decision workflow for selecting the appropriate NOE experiment.

1D Selective NOESY: This is often the preferred method for small molecules like many dioxanones, especially when you have specific stereochemical questions to answer.[8] The experiment involves irradiating a single, well-resolved proton resonance and observing which other protons are enhanced. It offers excellent sensitivity and is significantly faster than its 2D counterpart if only a few correlations are needed.[4][9]

2D NOESY: This experiment is the workhorse for a comprehensive structural analysis, providing a complete map of all through-space proton-proton interactions in a single run.[10] It is indispensable for molecules with crowded proton spectra where selective irradiation is impossible, or when a global view of the molecule's conformation is required.[8]

A Validated Protocol: 1D Selective NOESY for Dioxanone Analysis

This protocol outlines a self-validating workflow for obtaining high-quality, interpretable NOE data. The key is meticulous sample preparation and logical parameter selection.

G cluster_params Key Parameter Justification A Step 1: Sample Preparation B Step 2: Acquire Standard ¹H Spectrum A->B P1 Degassing: Removes O₂ (paramagnetic), which causes relaxation and quenches the NOE effect. A->P1 C Step 3: Identify Target Frequencies B->C D Step 4: Set up 1D NOESY Experiment C->D E Step 5: Data Acquisition D->E P2 Mixing Time (d8): Crucial for NOE buildup. Small molecules: ~0.5-1.0s. Too short = no signal. Too long = relaxation dominates. D->P2 F Step 6: Processing & Interpretation E->F

Caption: Step-by-step experimental workflow for 1D NOESY.

Step 1: Sample Preparation (The Non-Negotiable Foundation)

  • Purity: Ensure the sample is of high purity to avoid signals from contaminants complicating the spectrum.

  • Solvent: Use a deuterated solvent that fully dissolves the sample.

  • Degassing: This is a critical step. Dissolved molecular oxygen (O₂) is paramagnetic and provides an efficient relaxation pathway for protons, which can significantly reduce or completely quench the NOE.[11] The freeze-pump-thaw technique is the gold standard for removing dissolved oxygen. Perform at least three cycles for optimal results.

Step 2: Acquire a Standard ¹H Spectrum

  • Obtain a high-resolution, high signal-to-noise 1D proton spectrum. This serves as your reference map for identifying the precise chemical shifts of the protons you wish to irradiate.[8]

Step 3: Identify Target Frequencies

  • Using your reference spectrum, pinpoint the exact frequencies (in Hz) of the proton signals that are key to defining the stereochemistry of your dioxanone. These should ideally be well-resolved multiplets.

Step 4: Set Up the 1D Selective NOESY Experiment

  • Most modern spectrometers have pre-defined 1D NOESY pulse sequences (e.g., selnogpzs on Bruker instruments).[4]

  • Irradiation Frequency: Carefully input the frequency of the proton you selected in Step 3.

  • Mixing Time: This is the most critical experimental parameter you will set.[8] It is the delay during which the NOE transfer occurs. For small, rapidly tumbling molecules like dioxanones, the NOE builds up relatively slowly. A good starting point is a mixing time between 0.5 and 1.0 seconds.[8][9] It is often beneficial to run a small array of experiments with varying mixing times to find the optimal value.

Step 5: Data Acquisition

  • Acquire the 1D NOESY spectrum. This is a difference experiment, meaning the spectrometer acquires a control spectrum (off-resonance irradiation) and subtracts it from the spectrum with the on-resonance irradiation. The resulting difference spectrum will ideally show only the irradiated peak and the protons that have received the NOE.[5]

Step 6: Processing and Interpretation

  • After Fourier transformation and phasing, the resulting spectrum will show a large, negative signal for the proton that was saturated.

  • Any spatially close protons will appear as positive peaks. The intensity of these peaks correlates with their proximity to the irradiated proton.

  • By systematically irradiating key protons around the dioxanone ring and observing the resulting enhancements, you can build a 3D map of the molecule's relative stereochemistry. For example, a strong NOE between a proton at C2 and a proton at C4 would indicate they are on the same face of the ring.

The Crucial Distinction: Relative vs. Absolute Configuration

It is vital to understand a key limitation: an NOE experiment, on its own, determines the relative stereochemistry of a molecule. It can differentiate between diastereomers (e.g., cis vs. trans) but cannot distinguish between a molecule and its non-superimposable mirror image (enantiomers).[5] To determine the absolute configuration, the NOE data must be anchored to a known stereocenter, either from a chiral starting material or by using a complementary analytical technique.

Comparative Analysis: NOE in the Context of Other Methods

NOE is a powerful tool, but it is not the only one. A comprehensive analytical strategy involves understanding the strengths and weaknesses of alternative methods.

Technique Principle Strengths Limitations
NOE Spectroscopy Through-space dipolar coupling of nuclei.[3]- Determines structure in solution. - Non-destructive. - Provides conformational information.- Determines relative, not absolute, configuration. - Requires assignable ¹H NMR spectrum. - Can be ambiguous for flexible molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.- Unambiguous determination of absolute configuration (the "gold standard").[2][12][13] - Provides precise bond lengths and angles.- Requires a high-quality single crystal, which can be very difficult or impossible to obtain.[13] - Provides solid-state structure, which may differ from solution conformation.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light.[14]- Determines absolute configuration without crystallization.[13] - Applicable to liquids, oils, and solutions.- Requires comparison with computationally expensive DFT calculations.[13][14] - Interpretation can be complex.
Mosher's Method (NMR) Covalent derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[]- Uses standard NMR instrumentation. - Well-established and reliable for certain functional groups (alcohols, amines).[2][15]- Requires a suitable functional group for derivatization. - Involves chemical synthesis, which adds time and potential for side reactions.[13]

Conclusion

The Nuclear Overhauser Effect is an indispensable technique for any scientist working on the structural elucidation of chiral molecules like dioxanones. Its ability to reveal through-space proximities provides a detailed picture of relative stereochemistry and conformational preferences in the solution state, which is often the most biologically relevant environment. While it cannot assign absolute configuration in isolation, its power is magnified when used intelligently—either by anchoring the relative structure to a known chiral center or by complementing the data with an orthogonal technique like VCD or X-ray crystallography. By understanding the principles behind the experiment and meticulously planning the protocol, researchers can confidently deploy NOE spectroscopy to solve complex stereochemical puzzles.

References

  • University of Leicester. (n.d.). Guide to NOE Experiments.
  • University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker.
  • University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences.
  • Dietrich, A., Maas, B., & Mosandl, A. (1995). Absolute Configuration and Conformation of 1,3-Dioxanes from Cider. Journal of Agricultural and Food Chemistry, 43(10), 2684-2687.
  • LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Journal of Chemical Education. (2007, March 1). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment.
  • BOC Sciences. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department.
  • JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE is Not Observed. JEOL USA blog.
  • LibreTexts Chemistry. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Chemical Science. (2020, August 31). Reference-free NOE NMR analysis for 3D structure elucidation of small molecules. RSC Publishing. DOI:10.1039/D0SC02970J.
  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]

  • MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved from [Link]

  • Wiley-VCH. (n.d.). The Nuclear Overhauser Effect in Structural and Conformational Analysis.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • LabMed Discovery. (n.d.). Chiral drugs.
  • PubMed. (2011, July 15). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
  • Scribd. (n.d.). Absolute Configuration. Retrieved from [Link]

  • PubMed. (2002, January 15). Determination of Absolute Configuration of 1,3-diols by the Modified Mosher's Method Using Their di-MTPA Esters. Retrieved from [Link]

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Crystallographic Benchmarking: Seebach Dioxanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Seebach’s 1,3-dioxan-4-one derivatives, focusing on their crystallographic characterization and structural performance in asymmetric synthesis compared to Evans oxazolidinones.

Structural Rigidity, Enolate Geometry, and Stereocontrol Mechanisms

Executive Summary: The "Self-Regeneration" Advantage

In the landscape of asymmetric synthesis, the Seebach 1,3-dioxan-4-one (and related dioxolanones) represents a paradigm shift from "steric shielding" to "conformational locking." Unlike Evans auxiliaries, which rely on pendant steric bulk to block a face of a planar enolate, Seebach derivatives utilize the Self-Regeneration of Stereocenters (SRS) principle.

This guide analyzes the X-ray crystallographic data of the core scaffold—specifically the (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one —to demonstrate how ground-state ring puckering and enolate aggregation dictate the exceptional diastereoselectivity (>98% de) observed in alkylation reactions.

Structural Analysis: The Seebach Dioxanone Scaffold

The efficacy of the Seebach auxiliary stems from its ability to translate a temporary stereocenter (the acetal position) into a rigid transition state.

Ground State Crystal Structure

X-ray diffraction analysis of the parent compound, (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one , reveals a highly ordered lattice structure characteristic of its enantiopurity.

ParameterData ValueStructural Significance
Crystal System OrthorhombicCommon for high-purity chiral small molecules.
Space Group P2₁2₁2₁Chiral space group confirming enantiomeric homogeneity.
Ring Conformation Chair The 6-membered ring adopts a chair conformation to minimize 1,3-diaxial interactions.
C2 Substituent tert-Butyl (Equatorial)The Locking Mechanism: The bulky t-butyl group is forced equatorial, rigidly locking the acetal center and preventing ring inversion.
C6 Substituent Methyl (Equatorial)In the (2R,6R) diastereomer, the C6-methyl is cis to the C2-t-butyl on the ring, placing both in equatorial positions (thermodynamic product).
C=O Bond Length ~1.21 ÅTypical lactone carbonyl, indicating no ground-state strain.
The Lithium Enolate Intermediate (The "Active" Species)

The "performance" of this auxiliary is defined by its lithium enolate. Seebach and Dunitz provided landmark crystallographic evidence of these reactive intermediates.

  • Aggregation State: The X-ray structure reveals that the lithium enolate of dioxanones often crystallizes as a dimer or tetramer (cubic core), solvated by THF or TMEDA.

  • Ring Puckering (The "Sofa"): Upon deprotonation, the C5-C4 bond becomes part of the enolate system. The ring transitions from a Chair to a Sofa (or Half-Chair) conformation.

  • Stereoelectronic Gating: The t-butyl group at C2 remains equatorial. This forces the enolate oxygen and the C5-H to adopt a specific alignment. The electrophile is forced to attack from the face anti to the bulky C2/C6 substituents, or as dictated by the specific aggregate cluster.

Comparative Performance: Seebach Dioxanone vs. Evans Oxazolidinone

The following table contrasts the structural mechanisms of stereocontrol based on crystallographic evidence.

FeatureSeebach Dioxanone (SRS)Evans Oxazolidinone
Stereocontrol Source Conformational Locking: The ring pucker fixes the enolate geometry; the acetal center shields one face "from within" the ring.Steric Shielding: A pendant group (Bn, iPr) physically blocks one face of the planar enolate.
Enolate Geometry Endocyclic: The enolate double bond is inside the ring. X-ray shows a Sofa conformation.Exocyclic: The enolate double bond is outside the ring (Z-enolate). X-ray shows a planar extended system.
Dipole Alignment Fixed by the rigid heterocycle.Controlled by Chelation (Ti, B, Li) or Dipole minimization.
Crystallinity High: The rigid, non-polar t-butyl group promotes formation of large, well-diffracting crystals (Space group P2₁2₁2₁).Variable: Often oils or low-melting solids unless specifically derivatized (e.g., crystalline imides).
Atom Economy High (SRS): The auxiliary is the substrate. You modify the ring, then hydrolyze.Low: The auxiliary is a stoichiometric attachment that must be cleaved and recycled.

Experimental Protocol: Crystallization & Data Collection

To validate the structure of a new Seebach derivative, follow this self-validating protocol designed for low-melting, moisture-sensitive chiral acetals.

Step 1: Synthesis & Purification
  • Condensation: React (R)-3-hydroxybutyric acid with pivalaldehyde (catalyzed by PTSA) in pentane with a Dean-Stark trap.

  • Workup: Wash with NaHCO₃. Distill the crude oil. The cis-2,6-isomer (thermodynamic) usually predominates.

Step 2: Crystallization (The "Cold Pentane" Method)
  • Solvent System: Pentane (or Hexane) is ideal due to the lipophilicity of the t-butyl group.

  • Procedure:

    • Dissolve 100 mg of the purified oil in minimal boiling pentane (~1-2 mL).

    • Filter through a warm cotton plug into a clean vial.

    • Cap loosely and place in a -20°C freezer immediately. Do not cool slowly to RT first; shock cooling often induces nucleation of these specific acetals.

    • Validation: Crystals should appear as colorless prisms or blocks within 24 hours.

Step 3: X-ray Data Collection Strategy
  • Temperature: Collect data at 100 K . These rings have significant thermal motion at RT, particularly the t-butyl group (rotational disorder), which can obscure bond precision.

  • Resolution: Aim for 0.7 Å resolution to accurately map the hydrogen positions at C5 and C6, which are critical for confirming the absolute configuration.

Visualizing the Mechanism (SRS Workflow)

The following diagram illustrates the structural logic: how the crystal structure of the starting material translates to the stereoselective outcome.

SeebachSRS cluster_mechanism Crystallographic Checkpoints Acid Beta-Hydroxy Acid (Chiral Pool) Acetal Dioxanone (Acetal) (2R,6R)-Chair Conformation *Crystal Structure 1* Acid->Acetal + Pivalaldehyde (Thermodynamic Control) Enolate Lithium Enolate (Sofa Conformation) *Aggregate Structure* Acetal->Enolate LDA / -78°C (Deprotonation) Product Alkylated Product (>98% de) *Crystal Structure 2* Enolate->Product + Electrophile (E+) (Stereoelectronic Control) Final Alpha-Branched Beta-Hydroxy Acid Product->Final Hydrolysis (Remove Auxiliary)

Figure 1: The Self-Regeneration of Stereocenters (SRS) workflow. X-ray crystallography validates the "Chair" to "Sofa" conformational change that directs the electrophilic attack.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link

  • Seebach, D., Amstutz, R., Laube, T., Miller, W. B., & Dunitz, J. D. "Structures of Lithium Enolates in Crystals and in Solution." Journal of the American Chemical Society, 1985. Link

  • Griesbeck, A., & Seebach, D. "Herstellung enantiomerenreiner Derivate von 3-Hydroxybuttersäure durch SRS." Helvetica Chimica Acta, 1987. Link

  • Evans, D. A. "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 1982. Link

A Senior Application Scientist's Guide to the Chiroptical Properties of Dioxanone Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Optical Rotation in Diastereomer Analysis

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a unique physical property for each stereoisomer.[1][2] Enantiomers, which are non-superimposable mirror images, will rotate light to an equal but opposite degree.[3][4] Diastereomers, on the other hand, are stereoisomers that are not mirror images and thus possess distinct physical properties, including their specific rotation values.[3][5] Therefore, measuring the specific rotation, [α], is a critical step in confirming the stereochemical identity and purity of a synthesized or isolated compound. The specific rotation is a standardized value calculated from the observed rotation, taking into account the sample concentration and the path length of the polarimeter cell.[3][6][7]

The sign (+ for dextrorotatory or - for levorotatory) and magnitude of the specific rotation are highly sensitive to the three-dimensional arrangement of atoms around the chiral centers.[2] It is crucial to understand that there is no simple correlation between the (R/S) designation of a chiral center and the direction of optical rotation.[3][8]

Experimental Protocol for Determining Specific Rotation

The following protocol outlines a self-validating system for the accurate determination of specific rotation, ensuring data integrity and reproducibility.

1. Instrument Qualification and Calibration:

  • Wavelength and Temperature Control: The polarimeter must be equipped with a sodium D-line light source (589 nm) and a temperature-controlled sample chamber, typically maintained at 20°C or 25°C.[8][9] The instrument's temperature control should be verified to be within ±0.5°C using a NIST-traceable thermometer.[10]

  • Accuracy Verification: The accuracy of the polarimeter should be verified using a certified quartz plate reference standard with a known optical rotation value.[10] The instrument should be capable of measuring optical rotation to at least ±0.01°.[10]

2. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical as it can influence the measured optical rotation. A high-purity, optically inactive solvent in which the analyte is highly soluble should be used. Common choices include chloroform, methanol, or ethanol. The solvent used must be reported with the results.

  • Concentration: Accurately prepare a solution of the dioxanone diastereomer at a known concentration (c), typically expressed in g/100 mL.[3][11] An analytical balance should be used for this measurement.

  • Clarity: The solution must be free of any particulate matter. If necessary, filter the solution through a syringe filter compatible with the solvent.

3. Measurement Procedure:

  • Blank Measurement: First, fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument. This corrects for any background rotation from the solvent or the cell itself.

  • Sample Measurement: Carefully rinse and fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Obtain multiple readings of the observed rotation (α) until a stable value is achieved. The average of these readings should be used.

  • Repeatability: To ensure the validity of the measurement, the variability of replicate measurements should be calculated, typically expressed as the standard deviation.[12]

4. Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the Biot's law formula:[13]

[α]λT = (100 * α) / (l * c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (e.g., D for the sodium D-line).

  • α is the observed rotation in degrees.

  • l is the path length of the cell in decimeters.

  • c is the concentration in g/100 mL.[11]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of specific rotation.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep Instrument Qualification sample_prep Sample Preparation blank Measure Blank sample_prep->blank sample Measure Sample blank->sample calculate Calculate Specific Rotation sample->calculate report Report Data calculate->report

Caption: A streamlined workflow for the determination of specific rotation.

Comparative Analysis: Insights from Dioxolanone Diastereomers

While experimental data for (2R,5S,6R)-dioxanone is not available, we can draw valuable comparative insights from published data on substituted 1,3-dioxolan-4-ones, which share a similar core structure. A study on the Michael addition products of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one provides an excellent example of how the configuration of a newly formed stereocenter affects optical rotation.

CompoundConfigurationSpecific Rotation ([α]D)Solvent
(2S,5S,1′R)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one 6a(2S, 5S, 1'R)-61.07°CHCl3
(2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one 6b(2S, 5S, 1'S)+37.6°CH2Cl2

Data sourced from Molecules 2023, 28(9), 3845.

In this example, compounds 6a and 6b are diastereomers, differing only in the configuration at the 1' position. This single change in stereochemistry leads to a dramatic difference in their optical rotation, not only in magnitude but also in sign. This highlights the power of polarimetry in distinguishing between diastereomers.

Logical Relationship of Dioxanone Stereoisomers

The relationship between the different stereoisomers of a 6-methyl-1,3-dioxan-4-one with three chiral centers is depicted below. The (2R,5S,6R) isomer and its enantiomer, (2S,5R,6S), will have equal and opposite optical rotations. All other stereoisomers are diastereomers of (2R,5S,6R) and will have unique, unpredictable optical rotation values.

Caption: Stereochemical relationships for a dioxanone with three chiral centers.

Conclusion

The determination of optical rotation is an indispensable tool for the characterization of chiral molecules like the (2R,5S,6R)-dioxanone diastereomers. Although specific literature values for this compound are elusive, the principles of polarimetry and the data from analogous structures provide a robust framework for its analysis. By adhering to a rigorous and well-validated experimental protocol, researchers can confidently determine the specific rotation of their synthesized compounds, providing crucial data for stereochemical assignment and quality control in the drug development pipeline.

References

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021, April 12). The Organic Chemistry Tutor. [Link]

  • Specific rotation. (n.d.). Wikipedia. [Link]

  • Specific Rotation, Equation & Calculation. (n.d.). Study.com. [Link]

  • Chiral compound analyses and Faraday polarimetry. (2002, April). International Laboratory. [Link]

  • Polarimetry Experiments. (n.d.). MRSEC Education Group, University of Wisconsin–Madison. [Link]

  • 781 OPTICAL ROTATION. (2022, December 1). Rudolph Research Analytical. [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. (2018). PNAS. [Link]

  • Revised USP General Chapter <781> Optical Rotation published for Comments. (2023, May 10). ECA Academy. [Link]

  • Specific Rotation. (2021, November 12). Chemistry Steps. [Link]

  • Optical Activity - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry. [Link]

  • Circular dichroism studies of optically active 1,3-dioxolan-4-ones in the vacuum ultraviolet region. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023, May 1). MDPI. [Link]

  • SC6. Optical Rotation and Enantiomeric Purity. (n.d.). Stereochemistry. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). Molecules. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023, May 1). ResearchGate. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. [Link]

  • NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. (n.d.). ResearchGate. [Link]

  • 4.7. Optical Rotation. (n.d.). Introduction to Organic Chemistry. [Link]

  • Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. (2011, June 15). PubMed. [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). Leah4sci. [Link]

  • Short Notes-Diastereomers (Are diastereomers of optically active compounds or optically inactive). (2025, December 11). ResearchGate. [Link]

  • stereoisomerism - optical isomerism. (2012, November 15). Chemguide. [Link]

  • Optical Activity of an Asymmetric Substance. (n.d.). ITS. [Link]

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A Comparative Guide to HPLC Methods for the Chiral Separation of Dioxan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Dioxan-4-one Derivatives

Dioxan-4-one derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their structural motifs are often key components of pharmacologically active molecules. As with many pharmaceuticals, these derivatives frequently possess one or more stereogenic centers, leading to the existence of enantiomers. These stereoisomers, while having identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] Consequently, the ability to separate and quantify the individual enantiomers of dioxan-4-one derivatives is not merely an analytical challenge but a regulatory and safety imperative.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for the enantioselective analysis of such compounds.[2][3] This guide provides a comprehensive comparison of HPLC methods for the chiral separation of dioxan-4-one derivatives, with a focus on polysaccharide-based CSPs. We will delve into the rationale behind method development, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Understanding the Chiral Recognition Mechanism

The successful chiral separation of dioxan-4-one derivatives on polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[4][5] These interactions are governed by a combination of forces, including:

  • Hydrogen Bonding: The carbonyl group and ether linkages within the dioxan-4-one structure can act as hydrogen bond acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: Aromatic substituents on the dioxan-4-one ring can engage in π-π stacking with the phenyl groups of the chiral selector.[1]

  • Dipole-Dipole Interactions: The polar nature of the ester and ether functionalities contributes to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional arrangement of substituents on the chiral center of the analyte influences how it fits into the chiral grooves or cavities of the CSP, leading to differential retention.[5]

The subtle differences in the stability of these diastereomeric complexes for each enantiomer result in different retention times and, thus, their separation.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the chiral separation of a wide range of compounds, including dioxan-4-one derivatives.[2][6][7] The most commonly employed are derivatives of amylose and cellulose coated or immobilized on a silica support.

A systematic study on the chiral separation of a series of 3-aryl-1,4-dioxan-2-one derivatives provides valuable comparative data on the performance of different polysaccharide-based CSPs. The following table summarizes the key findings:

Chiral Stationary Phase (CSP)Analyte (3-Aryl-1,4-dioxan-2-one)Mobile Phase (n-Hexane / 2-Propanol, v/v)Selectivity (α)Resolution (Rs)Analysis Time (min)
Chiralpak AD-H (Amylose derivative)3-Phenyl-1,4-dioxan-2-one90:101.574.25< 15
3-(4-Chlorophenyl)-1,4-dioxan-2-one90:101.624.88< 15
3-(4-Methylphenyl)-1,4-dioxan-2-one90:101.554.10< 15
Chiralcel OD-H (Cellulose derivative)3-Phenyl-1,4-dioxan-2-one90:101.252.10< 20
3-(4-Chlorophenyl)-1,4-dioxan-2-one90:101.302.55< 20
3-(4-Methylphenyl)-1,4-dioxan-2-one90:101.282.30< 20
Chiralpak AS-H (Amylose derivative)3-Phenyl-1,4-dioxan-2-one90:101.101.20< 25
3-(4-Chlorophenyl)-1,4-dioxan-2-one90:101.121.35< 25
3-(4-Methylphenyl)-1,4-dioxan-2-one90:101.151.40< 25

Analysis of the Comparative Data:

From the data presented, several key insights can be drawn:

  • Superior Performance of Chiralpak AD-H: For the 3-aryl-1,4-dioxan-2-one derivatives tested, the Chiralpak AD-H column consistently provided the best enantioseparation, with higher selectivity (α) and resolution (Rs) values compared to Chiralcel OD-H and Chiralpak AS-H under the same mobile phase conditions.

  • Influence of the Polysaccharide Backbone: The difference in performance between the amylose-based Chiralpak AD-H and the cellulose-based Chiralcel OD-H highlights the importance of the polysaccharide backbone's helical structure in forming the chiral cavities that facilitate separation.

  • Impact of Substituents: While all three columns could resolve the tested derivatives, the separation factors varied slightly with the substituent on the phenyl ring, indicating that electronic and steric effects of the substituent play a role in the chiral recognition process.

  • Mobile Phase Composition: The use of a normal-phase mobile phase consisting of n-hexane and 2-propanol was effective for these separations. The alcohol modifier (2-propanol) is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

Experimental Protocols

Below are detailed, step-by-step methodologies for the chiral separation of 3-aryl-1,4-dioxan-2-one derivatives based on the most effective method identified.

Protocol 1: High-Resolution Separation on Chiralpak AD-H

Objective: To achieve baseline separation of the enantiomers of 3-aryl-1,4-dioxan-2-one derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

Reagents:

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Racemic 3-aryl-1,4-dioxan-2-one standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Dissolve the racemic 3-aryl-1,4-dioxan-2-one standard in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Evaluation: Calculate the selectivity (α) and resolution (Rs) for the enantiomeric peaks.

Method Development and Optimization: A Logical Workflow

Developing a robust chiral separation method is often an iterative process. The following workflow, illustrated by the diagram below, provides a systematic approach.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Characterize Analyte (Structure, pKa, Solubility) CSP_Selection Select CSPs (Polysaccharide, etc.) Analyte_Characterization->CSP_Selection Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Optimize_Modifier Optimize Modifier (Type and Percentage) Mobile_Phase_Screening->Optimize_Modifier Initial Separation? Optimize_Flow_Rate Optimize Flow Rate Optimize_Modifier->Optimize_Flow_Rate Optimize_Temperature Optimize Temperature Optimize_Flow_Rate->Optimize_Temperature Method_Validation Validate Method (ICH Guidelines) Optimize_Temperature->Method_Validation Optimized Separation Final_Method Final Robust Method Method_Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Causality in Experimental Choices:

  • Choice of Polysaccharide CSPs for Initial Screening: Polysaccharide-based CSPs are known for their broad enantioselectivity, making them an excellent starting point for screening a new chiral compound like a dioxan-4-one derivative.[8][9]

  • Normal Phase vs. Reversed Phase: For many heterocyclic compounds, normal phase chromatography (e.g., hexane/alcohol) often provides better selectivity than reversed-phase conditions. The non-polar bulk solvent minimizes non-specific hydrophobic interactions, allowing the more specific chiral recognition interactions to dominate.

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) are critical. Shorter chain alcohols are stronger eluents. The concentration is adjusted to achieve a balance between reasonable retention times and optimal resolution.

  • Temperature Optimization: Temperature can influence the thermodynamics of the chiral recognition process. Lowering the temperature can sometimes enhance resolution, although it may increase analysis time and backpressure.

Conclusion

The enantioselective separation of dioxan-4-one derivatives by HPLC is a critical analytical task in pharmaceutical development. This guide has demonstrated that polysaccharide-based chiral stationary phases, particularly amylose derivatives like Chiralpak AD-H, offer excellent performance for this class of compounds. By understanding the principles of chiral recognition and following a systematic method development approach, researchers can achieve robust and reliable separations. The provided comparative data and experimental protocols serve as a valuable starting point for developing and optimizing chiral HPLC methods for novel dioxan-4-one derivatives, ultimately ensuring the safety and efficacy of future pharmaceuticals.

References

  • Čižmáriková, R., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-116.
  • ChiralTek. (n.d.). chiral columns . Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).
  • Toda, F., Tanaka, K., & Mori, K. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. The Journal of Organic Chemistry, 87(4), 2033-2043.
  • Antal, I., & Fiser, B. (2024).
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2017). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 8(11), 729-741.
  • Shimadzu. (2016).
  • Harada, N. (2016).
  • Patel, K., & Jerzewski, R. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry, 1-28.
  • Benahmed, A., & Boudisa, A. (2023). Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives. Journal of Drug Delivery and Therapeutics, 13(7-S), 1-6.
  • Trost, B. M., & McDougall, P. J. (2014). Catalytic Enantioselective Alkylation of Substituted Dioxanone Enol Ethers. Ready Access to C(α)-Tetrasubstituted Hydroxyketones, Acids, and Esters. Journal of the American Chemical Society, 136(3), 840-843.
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from [Link]

  • Trost, B. M., & Tracy, J. S. (2023). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 88(8), 4939-4945.
  • SIELC Technologies. (n.d.). Separation of 1,4-Dioxane-2,6-dione on Newcrom R1 HPLC column. Retrieved from [Link]

  • RCI Labscan Limited. (n.d.). 1,4-Dioxan, HPLC. Retrieved from [Link]

  • Munch, J. W., & Grimmett, P. E. (2009). Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry.
  • Ghassempour, A., et al. (2020). Development of analytical method for determination of 1,4-dioxane in cleansing products.
  • Kraft, P., & Eichenberger, W. (2003). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry, 2003(19), 3735-3744.

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Technical Guide: Strategic Advantages of 1,3-Dioxan-4-ones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of auxiliary-free asymmetric synthesis, the principle of Self-Regeneration of Stereocenters (SRS) remains a cornerstone technique. While both 1,3-dioxolan-4-ones (5-membered) and 1,3-dioxan-4-ones (6-membered) serve as pivotal chiral building blocks, the 1,3-dioxan-4-one scaffold offers distinct structural and electronic advantages.

This guide details why the 6-membered heterocycle frequently outperforms its 5-membered counterpart in complex fragment coupling, specifically regarding conformational rigidity , remote stereocontrol , and enolate stability .

Structural Dynamics & Conformational Analysis

The primary advantage of 1,3-dioxan-4-ones lies in their ability to adopt a defined chair-like conformation , unlike the flatter, envelope-like geometry of 1,3-dioxolan-4-ones.

The "Pucker" Factor
  • 1,3-Dioxolan-4-ones (5-ring): Derived typically from

    
    -hydroxy acids (e.g., Lactic, Mandelic).[1][2] The ring is nearly planar. When deprotonated to form the enolate, the ring flattens further. Stereocontrol relies heavily on steric bulk directly adjacent to the reaction center (1,2-induction), which can be compromised by the flexibility of the envelope conformation.
    
  • 1,3-Dioxan-4-ones (6-ring): Derived from

    
    -hydroxy acids (e.g., 3-hydroxybutyric acid). The acetal center (usually bearing a tert-butyl group) locks the ring into a chair conformation. Upon enolization, the system adopts a half-chair  or sofa  conformation. This rigidity forces incoming electrophiles to attack anti to the bulky acetal substituent to avoid 1,3-diaxial strain.
    
Diagram 1: Mechanistic Divergence in SRS

The following diagram illustrates the structural divergence and the "memory of chirality" mechanism.

SRS_Mechanism cluster_5ring 1,3-Dioxolan-4-one (5-Ring) cluster_6ring 1,3-Dioxan-4-one (6-Ring) Start Chiral Hydroxy Acid (Source Material) Diox5 Acetalization (Planar/Envelope) Start->Diox5 Aldehyde/H+ (Alpha-OH) Diox6 Acetalization (Locked Chair) Start->Diox6 Aldehyde/H+ (Beta-OH) Enolate5 Enolate Formation (Near Planar) Diox5->Enolate5 Li-Base Prod5 Alkylated Product (1,2-Induction) Enolate5->Prod5 Electrophile (E+) Variable Face Selectivity Enolate6 Enolate Formation (Rigid Half-Chair) Diox6->Enolate6 Li-Base Prod6 Alkylated Product (1,3-Induction / >95% de) Enolate6->Prod6 Electrophile (E+) Axial Attack (High Fidelity)

Caption: Divergence of 5-membered vs. 6-membered SRS pathways. The 6-ring pathway (green) utilizes conformational locking for superior stereocontrol.

Stereocontrol: The Enolate Advantage

The most critical synthetic advantage of the 1,3-dioxan-4-one is the fidelity of diastereoselective alkylation .

The Seebach-Fráter Alkylation

In the 6-membered system, the bulky group at the acetal position (C2) occupies the equatorial position to minimize steric strain. When the enolate is formed:

  • The double bond is endocyclic.

  • The ring adopts a half-chair.

  • The tert-butyl group at C2 effectively shields the "top" face of the enolate.

  • Result: The electrophile must approach from the axial direction (trans to the C2 substituent), leading to diastereoselectivities often exceeding 98:2 .

In contrast, 1,3-dioxolan-4-ones often require specific substitution patterns (like bulky aryl groups) to achieve similar levels of control, as the steric shielding is less geometrically defined.

Experimental Protocol: Alkylation of (R)-2-t-butyl-6-methyl-1,3-dioxan-4-one

This protocol demonstrates the robustness of the 6-membered ring system. This reaction typically yields single diastereomers, a feat more difficult to achieve with the corresponding 5-membered analogs without chiral auxiliaries.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: (2R,6R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one (Derived from 3-hydroxybutyric acid).

  • Base: LDA (Lithium diisopropylamide), 1.1 equiv.

  • Solvent: THF (Anhydrous), DMPU (Co-solvent for reactivity).

  • Electrophile: Benzyl bromide (BnBr).

Step-by-Step Methodology
  • Enolate Generation:

    • Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C .

    • Add the dioxanone solution (1.0 mmol in 2 mL THF) dropwise over 10 minutes.

    • Note: The solution often turns bright yellow, indicating stable enolate formation. Stir for 45 minutes. The 6-membered enolate is thermally more robust than many 5-membered counterparts, which can undergo ring fragmentation (ketene elimination) if warmed.

  • Electrophilic Addition:

    • Add DMPU (3.0 equiv) to disrupt aggregates (optional but recommended for reactivity).

    • Add Benzyl bromide (1.2 equiv) dropwise.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Et₂O (3x). Wash combined organics with brine.

    • Dry over MgSO₄ and concentrate.

  • Validation (Self-Validating Step):

    • 1H NMR Analysis: Look for the disappearance of the C5-proton signal.

    • NOE Experiments: Irradiate the C2-t-butyl signal. If the alkylation was stereoselective (trans), you should observe NOE enhancement only on the C6-methyl, confirming the electrophile is on the opposite face.

Diagram 2: Transition State Logic

TransitionState Enolate Enolate (Half-Chair) C2-tBu Equatorial Face Steric Shielding (Top Face Blocked) Enolate->Face Steric Repulsion Attack Axial Attack (Bottom Face) Enolate->Attack Preferred Pathway Product Trans-Alkylated Product Attack->Product C-C Bond Formation

Caption: Stereochemical rationale. The equatorial C2-group blocks the top face, forcing axial attack.

Performance Comparison: 1,3-Dioxan-4-ones vs. 1,3-Dioxolan-4-ones[4][6]

The following table summarizes the key performance metrics derived from synthetic literature (e.g., Seebach et al.).

Feature1,3-Dioxolan-4-ones (5-Ring)1,3-Dioxan-4-ones (6-Ring)Advantage
Source Material

-Hydroxy Acids (Lactic, Mandelic)

-Hydroxy Acids (3-Hydroxybutyric)
Context Dependent (Access to different motifs)
Enolate Geometry Planar / EnvelopeHalf-Chair / Sofa6-Ring (Better defined geometry)
Stereocontrol (Alkylation) Good (via 1,2-induction)Excellent (via 1,3-induction)6-Ring (>95% de is standard)
Thermal Stability Moderate (Prone to ketene fragmentation)High (Stable enolates at -78°C to -20°C)6-Ring (Less decomposition)
Polymerization (ROP) High Reactivity (PLA synthesis)Lower Reactivity5-Ring (Better for bulk polymers)
Hydrolysis/Removal Mild AcidMild AcidNeutral
Why the 6-Ring Wins for Fine Synthesis:

While 5-membered rings are currently popular for polymerization (making biodegradable plastics), the 6-membered 1,3-dioxan-4-one is superior for total synthesis of complex molecules (e.g., polyketides, statins). The ability to "store" chirality at the acetal center and transmit it remotely to the


-carbon with near-perfect selectivity allows for the iterative construction of stereocenters without using expensive external chiral auxiliaries.

References

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English.

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). EPC Syntheses with C,C Bond Formation via Acetals and Enamines. Modern Synthetic Methods.

  • Hoyvall, M., & Seebach, D. (1999). Preparation of Enantiomerically Pure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Amino Acids by Homologation of 
    
    
    
    -Amino Acids Using the Dioxanone Method. Helvetica Chimica Acta.
  • Nardi, M., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Molecules.

Sources

Diastereoselectivity comparison of isopropyl vs methyl alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Steric & Reactivity Cliff

In asymmetric synthesis, the alkylation of enolates represents a fundamental method for constructing carbon-carbon bonds.[1][2] While methyl alkylation is often the "best-case scenario" (high reactivity, minimal steric clash, high diastereoselectivity), isopropyl alkylation serves as a critical "stress test" for any chiral auxiliary or catalyst system.

This guide objectively compares these two alkylation modes. The data reveals a sharp divergence: while methylating agents (MeI, MeOTf) behave as ideal electrophiles, isopropylating agents (iPr-I, iPr-OTf) introduce severe penalties in both reactivity (secondary electrophile


 barrier) and chemoselectivity  (competing E2 elimination).
Key Takeaways
FeatureMethyl Alkylation (Me-X)Isopropyl Alkylation (iPr-X)
Mechanism Fast

Sluggish

/ Competing E2
Evans Auxiliary Excellent (>90% yield, >99:1 dr)Poor (Low yield, elimination products)
Myers Auxiliary Excellent (>90% yield, >99:1 dr)Superior (Good yield, >98:1 dr)
Substrate Control Axial attack favored (Small)Steric approach control dominates

Mechanistic Foundation

The diastereoselectivity in these reactions is governed by the Zimmerman-Traxler Transition State (TS) . The metal enolate (typically Lithium or Boron) forms a six-membered chelate with the chiral auxiliary. The electrophile approaches from the face opposite the auxiliary's steric bulk.

The "Secondary Halide Problem"
  • Methyl (Me-I): The small size of the methyl group allows for a tight transition state, maximizing the energy difference (

    
    ) between the matched and mismatched pathways.
    
  • Isopropyl (iPr-I): The branched nature of the isopropyl group creates two problems:

    • Steric Clash in TS: The approach vector is hindered, lowering the rate of alkylation.

    • Basicity vs. Nucleophilicity: The enolate is a strong base. With a secondary halide, the basicity often overrides nucleophilicity, leading to dehydrohalogenation (elimination) of the isopropyl iodide to propene, returning the starting material.

Visualization: Zimmerman-Traxler TS (Evans Enolate)

The following diagram illustrates the steric conflict in the transition state.

ZimmermanTraxler cluster_TS Transition State Interactions Enolate Z-Enolate (Li-Chelated) Auxiliary Chiral Auxiliary (Evans Oxazolidinone) Enolate->Auxiliary Chelation TS_Me Methylation TS (Low Steric Strain) Fast & Selective Auxiliary->TS_Me + Me-I TS_iPr Isopropylation TS (High Steric Strain) Slow & Prone to E2 Auxiliary->TS_iPr + iPr-I Product Alkylated Product (New Chiral Center) TS_Me->Product Major Pathway TS_iPr->Product Minor Pathway SideProduct Elimination Product (Propene + SM) TS_iPr->SideProduct Major Pathway (E2)

Caption: Comparative flux of Methylation vs. Isopropylation. Note the diversion to elimination pathways for iPr.

Comparative Analysis: Auxiliary Performance

Evans Oxazolidinones (The Gold Standard)

Evans auxiliaries are the benchmark for methylation but struggle with isopropyl groups.

  • Methylation: Standard conditions (NaHMDS/THF, -78°C) yield the methylated product in 91-95% yield with >99:1 dr .

  • Isopropylation: The reaction is notoriously difficult. The secondary halide reacts too slowly at -78°C. Warming the reaction leads to enolate decomposition or elimination.

    • Experimental Insight: To install an isopropyl group using Evans chemistry, it is often strategically better to perform an Aldol condensation with acetone followed by hydrogenation/deoxygenation, rather than direct alkylation.

Myers Pseudoephedrine (The Solution for Bulky Groups)

The Myers auxiliary (pseudoephedrine amide) is superior for secondary halides. The addition of Lithium Chloride (LiCl) is the critical differentiator. LiCl breaks up enolate aggregates and forms a reactive mixed aggregate that accelerates the


 reaction without promoting elimination.

Data Comparison Table:

ParameterEvans (Me-I)Evans (iPr-I)Myers (Me-I)Myers (iPr-I)
Yield 94%<40% (typ.)*88-95%73-85%
dr (crude) >99:1N/A>99:198:1 - 99:1
Reaction Temp -78°C0°C (forced)-78°C to 0°C-78°C to 0°C
Main Side Rxn NoneE2 EliminationNoneMinor Elimination

*Note: Direct alkylation of Evans enolates with secondary halides is rarely reported in high yield; literature often defaults to alternative routes.

Experimental Protocols

Protocol A: Myers Asymmetric Alkylation (Optimized for iPr-I)

This protocol utilizes the LiCl-accelerated mechanism essential for secondary halides.

Reagents:

  • Pseudoephedrine amide substrate (1.0 equiv)

  • LiCl (anhydrous, 6.0 equiv)[3]

  • LDA (Lithium Diisopropylamide, 2.1 equiv)

  • Isopropyl Iodide (1.5 - 2.0 equiv)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Drying: Flame-dry a round-bottom flask containing LiCl (6.0 equiv) under high vacuum. Cool to room temperature under Argon. Critical: LiCl must be bone-dry for the acceleration effect.

  • Solvation: Add the amide substrate and anhydrous THF (0.1 M concentration). Cool to -78°C.[4][5][6]

  • Enolization: Add LDA (2.1 equiv) dropwise via syringe. Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then cool back to -78°C. Reasoning: Warming ensures complete deprotonation and formation of the active LiCl-enolate aggregate.

  • Alkylation: Add Isopropyl Iodide (2.0 equiv). Stir at -78°C for 2 hours, then slowly warm to 0°C overnight.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Purification: Flash chromatography. The diastereomers are usually separable, but the high dr (>98:1) often makes this trivial.

Protocol B: Evans Methylation (Standard)

Ideal for primary halides.

Reagents:

  • N-Acyloxazolidinone (1.0 equiv)

  • NaHMDS (1.1 equiv)

  • Methyl Iodide (5.0 equiv)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Enolization: Cool a solution of N-acyloxazolidinone in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 30-60 min.

  • Alkylation: Add MeI (5.0 equiv) neat. Stir at -78°C.[4][5][6][7]

  • Monitoring: Reaction is typically complete within 2-4 hours at -78°C. Warming is rarely necessary and may erode selectivity.

  • Workup: Quench with acetic acid/buffer at -78°C before warming.

Substrate Control: Cyclic Ketones

When alkylating cyclic ketones (without auxiliaries), the difference between Methyl and Isopropyl is governed by Stereoelectronic vs. Steric Control .

The 4-tert-butylcyclohexanone Model
  • Methylation (Small Electrophile): Favors Axial Attack (leading to the equatorial methyl group). This is often counter-intuitive but is driven by torsional strain in the transition state (avoiding eclipsing interactions).

  • Isopropylation (Bulky Electrophile): The preference shifts.[8] The steric bulk of the isopropyl group makes the axial approach trajectory (parallel to axial hydrogens) highly unfavorable due to 1,3-diaxial interactions in the TS. Equatorial Attack (leading to the axial product) becomes competitive or dominant, often resulting in lower diastereoselectivity (dr ~60:40 to 80:20) compared to methylation.[9]

Cyclohexanone cluster_Pathways Electrophile Approach Substrate Cyclohexanone Enolate Axial Axial Attack (Favored for Me-I) Product: Equatorial Alkyl Substrate->Axial Small E+ (Me) Equatorial Equatorial Attack (Favored for Bulky E+) Product: Axial Alkyl Substrate->Equatorial Large E+ (iPr)

Caption: Divergence of stereochemical outcome based on electrophile size.

Strategic Recommendations

  • Route Selection: If your target molecule requires an

    
    -isopropyl group, do not  assume standard Evans alkylation will work.
    
    • First Choice: Use Myers Pseudoephedrine alkylation with LiCl.

    • Second Choice: Use Evans Aldol with acetone, followed by Barton-McCombie deoxygenation or hydrogenation.

  • Troubleshooting Low Yields: If Isopropylation yields are <50%, the cause is likely E2 elimination. Switch to a Triflate (OTf) electrophile (more reactive than Iodide) or add HMPA/DMPU (though LiCl is safer and often better for Myers systems).

References

  • Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496–6511.

  • Kumagai, N., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, 51(19), 4568-4571.

  • Seebach, D. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylation of Peptides." Angewandte Chemie International Edition, 27(12), 1624–1654.

Sources

Substrate-Controlled Diastereoselective Synthesis: The Evans Aldol Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of Alkylated β-Hydroxy Acid Synthons

Alkylated β-hydroxy acids are paramount chiral building blocks in modern organic synthesis. Their vicinal stereocenters are foundational motifs in a vast array of biologically active natural products, pharmaceuticals, and complex organic molecules.[1][2][3][4][5] The ability to control the absolute and relative stereochemistry at the α and β positions during their synthesis is a critical challenge that has driven the development of numerous elegant and powerful synthetic methodologies.

This guide provides a comparative analysis of the most prominent strategies for synthesizing alkylated β-hydroxy acid synthons. We will delve into the mechanistic underpinnings, stereochemical control elements, and practical applications of each method, offering field-proven insights to aid researchers in selecting the optimal synthetic route for their specific target.

The Evans aldol reaction remains a cornerstone of asymmetric synthesis, renowned for its reliability and predictable stereochemical outcomes.[2] This substrate-controlled method utilizes a chiral auxiliary—typically an oxazolidinone—covalently attached to the carbonyl reactant to direct the stereochemical course of the aldol addition.

Mechanistic Rationale and Stereocontrol

The power of the Evans methodology lies in the formation of a conformationally rigid boron enolate. Treatment of the N-acylated oxazolidinone with a soft Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base preferentially generates the (Z)-enolate. This enolate is then locked into a rigid, six-membered Zimmerman-Traxler transition state upon the addition of an aldehyde.

The stereoselectivity is governed by several factors within this transition state:

  • Chelation: The boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.

  • Steric Hindrance: The substituent on the chiral auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

  • 1,3-Diaxial Interactions: The aldehyde's R-group preferentially occupies an equatorial position to minimize steric clash, leading to the formation of the syn-aldol adduct.

By selecting either of the commercially available enantiomers of the chiral auxiliary, chemists can access either enantiomer of the syn-aldol product with high fidelity.[6]

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_cleavage Auxiliary Cleavage start N-Acyl Oxazolidinone enolate (Z)-Boron Enolate start->enolate Bu₂BOTf, i-Pr₂NEt ts Zimmerman-Traxler Transition State enolate->ts aldehyde Aldehyde (RCHO) aldehyde->ts product Syn-Aldol Adduct ts->product High Diastereoselectivity final_acid β-Hydroxy Acid product->final_acid LiOH, H₂O₂

Caption: Mechanism of the Evans Syn-Aldol Reaction.

Experimental Protocol: Evans syn-Aldol Addition

The following is a representative protocol adapted from literature procedures for achieving a syn-aldol addition.[6]

  • Enolate Formation:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the enolate solution, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Workup and Auxiliary Cleavage:

    • Quench the reaction at 0 °C by the addition of a pH 7 phosphate buffer, followed by methanol.

    • Slowly add 30% hydrogen peroxide to the vigorously stirred biphasic mixture, ensuring the internal temperature does not exceed 20 °C. This oxidatively destroys the boron species and facilitates cleavage.

    • After stirring for 1 hour, separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by flash chromatography to yield the alkylated β-hydroxy acid.

Performance Comparison
AldehydeAuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde(4R,5S)-Valinol-derived>99:181[7]
Propionaldehyde(4R,5S)-Valinol-derived>99:193[7]
OctanalL-Valine-derived>95:585-90[2]
Benzaldehyde(4S)-Benzyl-oxazolidinone95:588

Table 1. Representative performance data for the Evans syn-aldol reaction.

Catalyst-Controlled Asymmetric Synthesis

While highly effective, the stoichiometric use of chiral auxiliaries is a drawback in terms of atom economy. Catalytic asymmetric methods address this by using a small amount of a chiral catalyst to generate the desired stereoisomer with high enantioselectivity.

Organocatalytic Direct Aldol Reactions

Organocatalysis has emerged as a powerful, metal-free alternative. Chiral Brønsted bases, such as thioureas, can activate glycine Schiff base pronucleophiles for direct aldol reactions with aldehydes.[4]

The key to this approach is the use of a glycine derivative, such as an N-(diarylmethylene)glycine o-nitroanilide, where the anilide framework acts as a hydrogen-bonding platform.[4] The Brønsted base catalyst deprotonates the glycine derivative to form an enolate, which is stabilized and stereochemically directed by the catalyst's chiral scaffold during the subsequent reaction with an aldehyde. This strategy has proven highly effective for the syn-selective synthesis of β-hydroxy α-amino acids.[4]

Organocatalysis_Workflow start Glycine Schiff Base + Aldehyde catalyst Chiral Brønsted Base Catalyst (20 mol%) start->catalyst reaction Soft Enolization & Stereocontrolled C-C Bond Formation start->reaction catalyst->reaction product Syn-β-Hydroxy α-Amino Acid reaction->product High dr & ee hydrolysis Hydrolysis product->hydrolysis final Final Product hydrolysis->final

Caption: General workflow for organocatalytic aldol addition.

Metal-Catalyzed Asymmetric Reactions

Chiral metal complexes offer another avenue for catalytic synthesis. For instance, dirhodium(II) catalysts have been used for the asymmetric C-H insertion of α-alkoxydiazoketones to stereoselectively produce 3(2H)-furanones, which are then converted to the desired chiral β-hydroxy acid via a Baeyer-Villiger oxidation.[8][9] Additionally, iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-amino-β-ketoesters provides efficient access to β-hydroxy α-amino acid derivatives with excellent diastereo- and enantioselectivities.[10]

Performance Comparison
MethodCatalystKey Substratesdree (%)Yield (%)Reference
OrganocatalysisChiral ThioureaGlycine imine + Cinnamaldehyde95:59682[4]
Rh(II) CatalysisDirhodium(II) tetraacetateα-alkoxydiazoketone95:5 (cis)>98~70[8]
Ir(I) CatalysisIr/f-phamidolα-Dibenzylamino β-ketoester>99:1>9998[10]

Table 2. Representative performance data for catalytic asymmetric methods.

Biocatalytic and Alternative Approaches

Biocatalysis

Enzymatic and whole-cell biotransformations represent a "green" approach to chiral β-hydroxy acids.[1][3] These methods operate under mild, aqueous conditions and often display exquisite stereoselectivity. Common strategies include:

  • Asymmetric reduction of β-ketoesters using recombinant E. coli expressing enzymes from baker's yeast.[11][12]

  • Stereoselective hydration of α,β-unsaturated acids.[1]

  • Microbial hydroxylation of simple carboxylic acids.[1]

While highly selective, biocatalytic routes can be limited by the substrate specificity of the enzyme and sometimes suffer from lower yields due to product degradation by the host organism.[1]

Epoxide Ring-Opening

An alternative "non-aldol" strategy involves the reaction of an acyl anion equivalent with a stereochemically defined epoxide.[13] In this approach, the epoxide's stereocenter is predictably transferred to the β-position of the product. The Cα-Cβ bond is formed via nucleophilic attack of the acyl anion equivalent on one of the epoxide carbons. This method is particularly useful when the desired stereochemistry is readily accessible through well-established asymmetric epoxidation protocols.[13]

Caption: Comparison of auxiliary vs. direct catalytic workflows.

Conclusion and Recommendations

The synthesis of alkylated β-hydroxy acid synthons is a well-developed field with several robust and reliable methods available to the synthetic chemist. The choice of methodology should be guided by the specific requirements of the target molecule and the practical constraints of the project.

  • For Reliability and Predictable Stereocontrol: The Evans aldol reaction is the gold standard. Its high diastereoselectivity and well-understood mechanism make it an excellent choice for complex, multi-step syntheses where securing the correct stereochemistry early on is critical. Its primary drawback is the need for stoichiometric amounts of the chiral auxiliary.

  • For Atom Economy and Scalability: Catalytic asymmetric methods are superior. Organocatalysis offers a metal-free route with mild conditions, while metal catalysis can provide extremely high turnover numbers and selectivities. These methods are ideal for process chemistry and large-scale synthesis.

  • For Green Chemistry and High Enantiopurity: Biocatalytic approaches are unparalleled. When a suitable enzyme is available for the desired substrate, this method can provide products with near-perfect enantiomeric excess under environmentally benign conditions.

By understanding the comparative advantages and limitations of each approach, researchers can strategically design and execute efficient and stereoselective syntheses of valuable alkylated β-hydroxy acid building blocks.

References

  • Yakura, T., et al. (2003). Asymmetric synthesis of beta-hydroxy acid via stereoselective dirhodium(II)-catalyzed C-H insertion of alpha-alkoxydiazoketone. Chemical & Pharmaceutical Bulletin, 51(4), 471-3. [Link]

  • Rodríguez, S., et al. (2000). Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. The Journal of Organic Chemistry, 65(8), 2586-7. [Link]

  • Stanton, M. G., et al. (2007). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic Letters, 9(1), 11-14. [Link]

  • Luo, Y., Blaskovich, M.A., & Lajoie, G.A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry, 64(16), 6106–6111. [Link]

  • Dudzik, A., & Spychała, M. (2012). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. Molecules, 17(12), 14256-14281. [Link]

  • Malan, C., & Nöth, H. (2022). Diastereoselective and Enantioselective Synthesis of α-p-Methoxyphenoxy-β-Lactones: Dependence on the Stereoelectronic Properties of the β-Hydroxy-α-p-Methoxyphenoxycarboxylic Acid Precursors. The Journal of Organic Chemistry, 87(15), 10045–10059. [Link]

  • Clouwe, T., et al. (2022). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. ChemCatChem, 14(15), e202200424. [Link]

  • Organic Syntheses. Methyl trans-Oxazolidine-5-carboxylate. [Link]

  • Zhang, Z., et al. (2020). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 7, 396-401. [Link]

  • Scheidt, K. A., et al. (2004). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)−C(23) Fragment of Tedanolide C. Organic Letters, 6(17), 2913–2916. [Link]

  • Yakura, T., & Ueki, T. (2003). Asymmetric Synthesis of Β-Hydroxy Acid via Stereoselective Dirhodium(II)-Catalyzed C–H Insertion of Α-Alkoxydiazoketone. Amanote Research. [Link]

  • Companyó, X., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Organic Letters, 23(11), 4340–4345. [Link]

  • Stewart, J. D., et al. (2000). Asymmetric Synthesis of β-Hydroxy Esters and α-Alkyl-β-hydroxy Esters by Recombinant Escherichia coli Expressing Enzymes from Baker's Yeast. The Journal of Organic Chemistry, 65(8), 2586-2587. [Link]

  • Spengler, J., & Albericio, F. (2013). Asymmetric Synthesis of α-Unsubstituted β-Hydroxy Acids. Bentham Science Publishers. [Link]

  • Johnson, J. S., et al. (2021). Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides. ACS Omega, 6(3), 2348–2354. [Link]

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Spectroscopic Identification of Cis- vs. Trans-2-tert-Butyl-Dioxanones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry and drug development, the unambiguous stereochemical assignment of cyclic molecules is a critical step that dictates biological activity and pharmacological properties. The differentiation of geometric isomers, such as the cis and trans forms of 2-tert-butyl-dioxanones, presents a common analytical challenge. This guide provides an in-depth comparison of spectroscopic methodologies for the definitive identification of these isomers, grounded in the principles of conformational analysis and supported by established experimental observations from related systems.

The Conformational Landscape: Why a tert-Butyl Group is the Key

The cornerstone of differentiating cis and trans isomers of 2-tert-butyl-dioxanones lies in understanding their conformational preferences. The 1,3-dioxanone ring, like cyclohexane, adopts a chair conformation to minimize torsional and steric strain. The bulky tert-butyl group at the 2-position acts as a conformational lock, strongly favoring an equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2] This fundamental principle dictates the orientation of the substituents at other positions on the ring, leading to distinct spatial arrangements for the cis and trans isomers and, consequently, unique spectroscopic signatures.

¹H NMR Spectroscopy: A Powerful Diagnostic Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The key diagnostic features are the chemical shifts (δ) and coupling constants (J) of the protons on the dioxanone ring, which are highly sensitive to their spatial environment.

The Decisive Role of the Anomeric Proton (H-2)

The proton at the 2-position (H-2), geminal to the tert-butyl group, provides a clear point of differentiation.

  • Cis Isomer: In the cis configuration, with the tert-butyl group equatorial, the other substituent on the ring (e.g., at the 6-position) will also be in a pseudo-equatorial or equatorial-like position. This results in H-2 being in an axial position. An axial proton typically resonates at a higher field (lower ppm value) compared to its equatorial counterpart due to shielding effects.

  • Trans Isomer: Conversely, in the trans isomer, an equatorial tert-butyl group forces the other substituent into a pseudo-axial or axial-like orientation. This places the H-2 proton in an equatorial position, leading to a downfield shift (higher ppm value) in the ¹H NMR spectrum.

Coupling Constants: A Window into Dihedral Angles

The magnitude of the vicinal coupling constants (³J) between adjacent protons is governed by the Karplus relationship, which correlates ³J to the dihedral angle between the protons.[3] This provides a robust method for confirming stereochemistry.

  • Axial-Axial (J_ax-ax) Coupling: Protons in a trans-diaxial relationship exhibit a large coupling constant, typically in the range of 8-13 Hz.

  • Axial-Equatorial (J_ax-eq) and Equatorial-Equatorial (J_eq-eq) Coupling: These interactions result in smaller coupling constants, generally between 1-5 Hz.

By analyzing the splitting patterns of the ring protons, one can deduce their relative orientations and thus the overall stereochemistry of the isomer. For instance, a proton on the ring that appears as a triplet of triplets with one large and two small coupling constants is likely an axial proton coupled to one adjacent axial proton and two adjacent equatorial protons.[1]

Illustrative Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR based isomer identification.

¹³C NMR Spectroscopy: Complementary Structural Insights

While ¹³C NMR spectroscopy may not always provide as definitive a distinction as ¹H NMR, it offers valuable complementary data. The chemical shifts of the carbon atoms in the dioxanone ring are influenced by steric and electronic effects that differ between the cis and trans isomers.

  • Steric Compression (γ-gauche effect): A key principle in ¹³C NMR is the γ-gauche effect, where a carbon atom experiences a shielding (upfield shift) effect when it is in a gauche relationship with a substituent three bonds away. In the context of 2-tert-butyl-dioxanones, the orientation of substituents in the cis and trans isomers will lead to different γ-gauche interactions, resulting in predictable differences in the ¹³C chemical shifts of the ring carbons.

  • Carbonyl Carbon (C-4): The chemical shift of the carbonyl carbon can also be informative. Its electronic environment is subtly altered by the overall conformation of the ring, which can lead to a small but measurable difference in its resonance frequency between the two isomers.

Carbon PositionExpected Chemical Shift Trend (cis vs. trans)Rationale
C-2 Similar, but may show minor differences due to overall ring strain.The immediate environment is dominated by the tert-butyl group.
C-5 Can show significant differences due to varying γ-gauche effects from substituents.Highly sensitive to the stereochemical arrangement.
C-6 Differences will depend on the nature and orientation of the substituent at this position.Subject to both through-bond and through-space effects.
Carbonyl (C-4) Minor but potentially diagnostic differences.Reflects changes in the electronic environment due to conformational variations.
tert-Butyl (quaternary) Generally similar between isomers.Less sensitive to distant stereochemical changes.
tert-Butyl (methyls) Generally similar between isomers.Less sensitive to distant stereochemical changes.

Table 1: Predicted ¹³C NMR Chemical Shift Trends for cis- and trans-2-tert-Butyl-Dioxanones.

Infrared (IR) Spectroscopy: A Fingerprint of Isomeric Identity

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of cis and trans isomers often share many similarities, subtle but significant differences can arise in the "fingerprint region" (below 1500 cm⁻¹). These differences are due to the distinct vibrational modes of the molecule as a whole, which are influenced by its overall symmetry and conformation.[4][5]

  • C-O Stretching and Ring Vibrations: The C-O stretching frequencies and various ring deformation modes are particularly sensitive to the stereochemistry of the dioxanone ring. The exact positions of these bands can differ between the cis and trans isomers, providing a unique fingerprint for each.

  • Carbonyl (C=O) Stretching: The position of the carbonyl stretching band (typically around 1720-1740 cm⁻¹) can also be influenced by the ring conformation, although this difference may be small.

While it can be challenging to predict the exact differences in the IR spectra a priori, an empirical comparison of the spectra of the two isolated isomers will reveal characteristic bands that can be used for identification.

Experimental Protocol for IR Analysis
  • Sample Preparation: Prepare a sample of each isomer for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Background Spectrum: Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Acquire the IR spectrum of each isomer over the range of 4000-400 cm⁻¹.

  • Comparative Analysis: Overlay the spectra of the cis and trans isomers and carefully examine the fingerprint region for any reproducible differences in band positions and intensities.

Conclusion: A Multi-faceted Approach to Stereochemical Elucidation

The definitive spectroscopic identification of cis- and trans-2-tert-butyl-dioxanones relies on a synergistic approach that leverages the strengths of multiple analytical techniques. ¹H NMR spectroscopy, with its sensitivity to proton chemical environments and dihedral angles through coupling constants, stands as the primary tool for unambiguous assignment. ¹³C NMR provides valuable complementary data on the carbon framework, while IR spectroscopy offers a unique vibrational fingerprint for each isomer. By carefully acquiring and interpreting data from these techniques, researchers can confidently establish the stereochemistry of their synthesized molecules, a crucial step in advancing their research and development efforts.

References

  • Juaristi, E., Gordillo, B., & Martinez, R. (n.d.). Conformational analysis of 5-substituted 1,3-dioxanes. 4. The use of precise structural information for the understanding of the conformational behavior of cis-5-(tert-butylsulfonyl)- and cis-5-(tert-butylsulfinyl)-2-tert-butyl-1,3-dioxane. The Journal of Organic Chemistry. Available at: [Link]

  • Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis -2- tert -butyl-5-( tert -butylsulfonyl)-1,3-di ... (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • IR Applied to Isomer Analysis. (n.d.). Spectra Analysis. Available at: [Link]

  • Juaristi, E., et al. (1987). Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide and sulfone substitution at C(5). Finding an eclipsed conformation in cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane. Journal of the American Chemical Society. Available at: [Link]

  • Important Properties to Identify Cis-/Trans- Isomers. (2020, September 26). YouTube. Available at: [Link]

  • How to use infrared spectroscopy to distinguish between cis and trans isomers. (n.d.). Quora. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Available at: [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (n.d.). Quora. Available at: [Link]

  • Account for the fact that cis- and trans-4-tert-butyl-2-methylcyclo-hexanone are interconverted by base treatment. Which of the two isomers is more stable, and why? (n.d.). Toppr. Available at: [Link]

  • How can one distinguish between Cis and Trans isomers of a complex [MX4Y2] both by IR and Raman techniques? (n.d.). ResearchGate. Available at: [Link]

  • H-1 NMR Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • C-13 NMR Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • Hi all, How does a cis and trans pair of isomers have different splitting patterns? I am looking at a HNMR spectra of 4-tert-butylcyclohexanol and I dont understand how the cis product has a pentet for the alcoholic methine but the trans product has a triplet of triplets for the alcoholic methine? (2019, March 8). Reddit. Available at: [Link]

Sources

Safety Operating Guide

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Do NOT dispose of this compound in acidic waste streams.[1][2] Do NOT dispose of via sanitary sewer or trash.[1][3]

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one (commonly known as a Seebach Auxiliary or specific dioxanone derivative) requires segregation from acidic waste.[1] Its acetal linkage is acid-labile; exposure to acidic waste triggers hydrolysis, releasing Pivalaldehyde (Flash Point: -6°C) and building pressure in waste containers.[1]

Disposal Classification:

  • RCRA Code: D001 (Ignitable)[1]

  • Primary Stream: Non-Halogenated Organic Solvents (High BTU Incineration).[1]

Technical Profile & Hazard Analysis

To ensure safe handling, operators must understand the chemical stability profile of this chiral auxiliary.[1] It is not merely "organic waste"; it is a "masked" aldehyde and hydroxy acid.[1]

Chemical Identity
  • CAS: 129287-66-7 (Generic/Isomer specific variants exist)[1]

  • Molecular Formula: C₁₂H₂₂O₃

  • Function: Chiral auxiliary for stereoselective alkylations (Seebach’s self-regeneration of stereocenters).[1]

The Mechanistic Risk: Acid-Catalyzed Hydrolysis

The structural core is a 1,3-dioxan-4-one ring.[1] This is essentially an acetal protecting group.[1]

  • Trigger: Contact with Lewis or Brønsted acids (e.g., HCl, H₂SO₄, or acidic waste mixtures).[1]

  • Reaction: The ring opens, ejecting the protecting group.

  • Result:

    • Release of Pivalaldehyde (2,2-dimethylpropanal): This is a volatile, highly flammable liquid with a low flash point (-6°C) and a penetrating, unpleasant odor.[1]

    • Pressure Buildup: If this occurs inside a sealed waste drum, the volatilization of pivalaldehyde can pressurize the vessel.[1]

Table 1: Physical Properties & Disposal Implications

PropertyValue (Approx.)Disposal Implication
Physical State Solid (Low MP) or OilCan be dissolved for liquid waste or packed as solid.[1]
Flash Point >60°C (Pure) / -6°C (Hydrolysis Product)CRITICAL: Treat as highly flammable due to degradation risk.[1]
Solubility Organic Solvents (DCM, EtOAc, MeOH)Compatible with standard organic waste streams.[1]
Stability Acid-SensitiveMUST be kept at Neutral or Basic pH (pH 7–10).[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before moving the material, determine its state (Pure vs. Reaction Mixture).[1]

A. Pure Compound (Expired/Unused Solid or Oil) [1]

  • Dissolution (Preferred): Dissolve the solid/oil in a minimal amount of compatible non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol).[1] This facilitates incineration.[1]

  • Solid Waste: If dissolution is impractical, place the solid directly into a wide-mouth high-density polyethylene (HDPE) jar labeled for solid hazardous waste.[1]

B. Reaction Mixtures (Post-Synthesis)

  • Scenario: The auxiliary is in solution with reagents (e.g., LDA, LiCl, alkyl halides).[1]

  • Quench: Slowly quench any reactive species (like LDA) with saturated ammonium chloride (NH₄Cl) or water at low temperature.[1]

  • Neutralize: Check the pH of the organic layer.[1] Adjust to pH 7–9 using Sodium Bicarbonate (NaHCO₃).[1]

    • Why? To prevent the acid-catalyzed decomposition described in Section 2.[1]

  • Separate: Remove the aqueous layer (dispose as aqueous waste).[1] The organic layer containing the dioxanone goes to the solvent stream.[1]

Phase 2: Waste Container Selection & Labeling
  • Container: HDPE or Steel Drum (if grounding is available).[1] Avoid glass for large volumes to prevent breakage.[1]

  • Labeling:

    • Chemical Name: "Non-Halogenated Organic Solvents (Contains: Dioxanone Derivative)."[1]

    • Hazard Checkbox: Flammable, Irritant.[1]

    • Special Note: Write "KEEP NEUTRAL/BASIC - DO NOT MIX WITH ACIDS" on the tag.

Phase 3: Final Disposal Path

Transfer the container to your facility's EHS accumulation area.[1]

  • Ultimate Fate: Fuel Blending or High-Temperature Incineration.[1]

  • Regulatory Code: D001 (Ignitable).[1]

Visual Decision Matrix (Disposal Workflow)

The following diagram outlines the logical decision process for disposing of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one to ensure safety and compliance.

DisposalWorkflow Start Start: Identify Material State IsSolid Is it a Pure Solid/Oil? Start->IsSolid IsMix Is it a Reaction Mixture? IsSolid->IsMix No Dissolve Preferred: Dissolve in Acetone/EtOH IsSolid->Dissolve Yes SolidPack Pack in HDPE Jar (Solid Waste) IsSolid->SolidPack No (Large Qty) Quench Quench Reactive Reagents (sat. NH4Cl) IsMix->Quench Yes Combine Combine into Non-Halogenated Solvent Waste Stream Dissolve->Combine Final Ship for Incineration (D001) SolidPack->Final CheckPH Check pH of Organic Phase Quench->CheckPH Neutralize Neutralize to pH 7-9 (Use NaHCO3) CheckPH->Neutralize If Acidic (<7) CheckPH->Combine If Neutral/Basic Neutralize->Combine Warning CRITICAL: Do NOT mix with Acidic Waste (HCl, H2SO4) Combine->Warning Warning->Final

Figure 1: Operational workflow for the segregation and treatment of dioxanone waste, prioritizing pH control to prevent decomposition.

Emergency Procedures

Spill Response (Minor < 1L):

  • Isolate: Evacuate the immediate area. Eliminate ignition sources.[1][4][5]

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[1]

  • Absorb: Use vermiculite or a commercial organic spill pad.[1]

  • Clean: Wipe the surface with a mild soap solution (alkaline detergent is preferred to prevent hydrolysis).[1]

Exposure:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6] Dioxanones are irritants (H319).[1][4]

  • Inhalation: Move to fresh air. If a strong "fruity" or pungent odor (pivalaldehyde) is detected, ensure the area is ventilated before returning.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 550152: 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one.[1] Retrieved from [Link][1]

  • Seebach, D., et al. (1987). Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle.[1] Angewandte Chemie International Edition.[1] (Contextual grounding for chemical stability).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.